Technical Documentation Center

Fmoc-D-Lys(ipr,Boc)-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-D-Lys(ipr,Boc)-OH

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Properties and Characteristics of Fmoc-D-Lys(ipr,Boc)-OH

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of advanced peptide synthesis and drug development, the strategic selection of protected amino a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of advanced peptide synthesis and drug development, the strategic selection of protected amino acid building blocks is paramount to achieving complex molecular architectures with high fidelity. Among the repertoire of specialized reagents, Fmoc-D-Lys(ipr,Boc)-OH emerges as a sophisticated derivative of D-lysine, engineered for the precise construction of non-natural peptides, peptidomimetics, and complex branched structures. This guide provides a comprehensive technical overview of Fmoc-D-Lys(ipr,Boc)-OH, elucidating its core properties, the rationale behind its unique trifecta of protecting groups, and detailed methodologies for its application in solid-phase peptide synthesis (SPPS).

Core Chemical Identity and Physicochemical Properties

Fmoc-D-Lys(ipr,Boc)-OH is a derivative of the non-proteinogenic D-lysine, where the alpha-amino group (Nα) is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain epsilon-amino group (Nε) is doubly protected by an isopropyl (ipr) group and an acid-labile tert-butyloxycarbonyl (Boc) group. This strategic arrangement of orthogonal and quasi-orthogonal protecting groups provides the synthetic chemist with unparalleled control over the sequential modification of the lysine side chain.

Data Presentation: Key Physicochemical Properties
PropertyValueSource(s)
Chemical Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(tert-butoxycarbonyl)(isopropyl)amino]hexanoic acid[1][2]
CAS Number 1313054-37-3[2][3]
Molecular Formula C₂₉H₃₈N₂O₆[2]
Molecular Weight 510.62 g/mol [2]
Appearance White to off-white powder
Purity ≥96%[2]
Storage Conditions 4°C[2]
Solubility Soluble in polar organic solvents such as DMF and DMSO.[4]

The Strategic Rationale of the Tri-Protecting Group Scheme

The utility of Fmoc-D-Lys(ipr,Boc)-OH lies in the distinct lability of its three protecting groups, which allows for selective deprotection and subsequent functionalization at different stages of peptide synthesis. This "tri-orthogonal" strategy is the cornerstone of its application in constructing complex peptide architectures.

The Orthogonal Protection Logic

The strategic deployment of Fmoc, Boc, and isopropyl protecting groups enables a hierarchical deprotection scheme. This allows for the sequential unmasking of reactive sites, which is essential for the synthesis of branched or specifically labeled peptides.[5][6]

Orthogonal_Deprotection Start Fmoc-D-Lys(ipr,Boc)-OH Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Base-Labile Boc_Deprotection Boc Deprotection (Strong Acid, e.g., TFA) Start->Boc_Deprotection Acid-Labile ipr_Deprotection ipr Deprotection (Specific Conditions - See Protocol) Start->ipr_Deprotection Condition-Specific Free_Alpha_Amine Free α-Amine for Peptide Chain Elongation Fmoc_Deprotection->Free_Alpha_Amine Free_Epsilon_Amine_Boc Free ε-Amine for Side-Chain Modification Boc_Deprotection->Free_Epsilon_Amine_Boc Free_Epsilon_Amine_ipr Free ε-Amine for Alternative Side-Chain Modification ipr_Deprotection->Free_Epsilon_Amine_ipr Final_Cleavage Final Cleavage from Resin (e.g., TFA Cocktail) Free_Alpha_Amine->Final_Cleavage After Peptide Synthesis Free_Epsilon_Amine_Boc->Final_Cleavage Free_Epsilon_Amine_ipr->Final_Cleavage Final_Peptide Final Modified Peptide Final_Cleavage->Final_Peptide

Caption: Orthogonal deprotection strategy of Fmoc-D-Lys(ipr,Boc)-OH.

  • The Fmoc Group (Base-Labile): As the Nα-protecting group, Fmoc is the cornerstone of the most widely used SPPS strategy.[6] Its lability to mild basic conditions, typically a 20% solution of piperidine in dimethylformamide (DMF), allows for its removal at each cycle of peptide chain elongation without affecting the acid-labile side-chain protecting groups.[7]

  • The Boc Group (Acid-Labile): The tert-butyloxycarbonyl group is a well-established protecting group for the lysine side chain.[] It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which is typically used in the final step to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups.[9]

  • The Isopropyl (ipr) Group (Condition-Specific Lability): The N-isopropyl group provides an additional layer of orthogonality. While N-alkylation generally increases steric hindrance and can modulate the basicity of the amine, its primary utility in this context is its differential stability. The cleavage of N-alkyl groups, such as isopropyl, often requires specific and harsher conditions than those used for Fmoc and Boc removal. While a universally standard protocol for N-isopropyl cleavage in the context of SPPS is not as widespread as for other protecting groups, it is known to be employed in the synthesis of specific pharmaceutical compounds like Degarelix.[7][10] This suggests that its removal is achieved under conditions that do not compromise the integrity of the peptide-resin linkage or other protecting groups.

Application in Solid-Phase Peptide Synthesis: A Step-by-Step Protocol

The incorporation of Fmoc-D-Lys(ipr,Boc)-OH into a peptide sequence and the subsequent selective deprotection of its side-chain functionalities require a meticulously planned synthetic strategy. The following protocol outlines a general workflow for the synthesis of a branched peptide using this versatile building block.

Experimental Workflow: Synthesis of a Branched Peptide

Sources

Exploratory

Fmoc-D-Lys(ipr,Boc)-OH CAS number and molecular weight

An In-Depth Technical Guide to Fmoc-D-Lys(ipr,Boc)-OH: Strategic Application in Advanced Peptide Synthesis Executive Summary The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern therape...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Fmoc-D-Lys(ipr,Boc)-OH: Strategic Application in Advanced Peptide Synthesis

Executive Summary

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern therapeutic peptide development, enabling enhanced stability, novel functionalities, and improved pharmacokinetic profiles. Among the specialized building blocks available to peptide chemists, Fmoc-D-Lys(ipr,Boc)-OH stands out as a uniquely protected derivative of D-lysine designed for precise control during Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth analysis of this reagent, elucidating the rationale behind its trifecta of protecting groups—the Nα-Fmoc, Nε-Boc, and Nε-isopropyl modifications. We present its chemical properties, explore the mechanistic causality for its use, provide a detailed protocol for its incorporation into peptide sequences, and discuss its applications for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Modified Amino Acids in Peptide Therapeutics

Standard peptides composed of L-amino acids often face significant limitations as therapeutic agents, primarily due to rapid proteolytic degradation in vivo. A proven strategy to overcome this is the introduction of D-amino acids, which create "proteolytic speed-bumps" that slow metabolism without necessarily disrupting the peptide's binding topography.[1] Lysine, with its reactive ε-amino group, is a particularly versatile residue, offering a site for conjugation, branching, or functionalization to create peptidomimetics and drug conjugates.[2][] However, this reactivity necessitates robust and orthogonal protection during synthesis to prevent unwanted side reactions.[4] Fmoc-D-Lys(ipr,Boc)-OH is an advanced reagent engineered to provide exceptional control over the lysine side chain, facilitating the synthesis of complex and highly stable peptide structures.

Core Profile: Fmoc-D-Lys(ipr,Boc)-OH

Fmoc-D-Lys(ipr,Boc)-OH is a derivative of D-lysine where the alpha-amino (Nα) group is protected by a base-labile Fmoc group, and the epsilon-amino (Nε) side-chain is protected by both an acid-labile Boc group and a stable isopropyl group.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 1313054-37-3[5]
Molecular Formula C₂₉H₃₈N₂O₆[5]
Molecular Weight 510.62 g/mol [5]
Appearance White to off-white powderN/A
Purity Typically ≥96%[5]
Storage 4°C[5]

The Strategic Rationale of the Protecting Groups

The efficacy of Fmoc-D-Lys(ipr,Boc)-OH stems from the distinct and synergistic roles of its three key modifications. The selection of this specific building block is a deliberate experimental choice driven by the need for enhanced stability, control, and structural influence.

Nα-Fmoc Group: The Engine of SPPS

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard Nα-protecting group in modern SPPS.[2] Its primary advantage is its lability under mild basic conditions (typically 20% piperidine in DMF), which leaves acid-labile side-chain protecting groups completely intact.[4] This "orthogonal" protection scheme is fundamental to the stepwise elongation of the peptide chain on a solid support.[4][]

D-Configuration: The Shield Against Proteolysis

The incorporation of D-amino acids is a well-established strategy to increase the stability of peptides against enzymatic degradation.[1] Peptidases, which are chiral enzymes, are highly specific for L-amino acid substrates. By placing a D-lysine residue at a strategic position, the resulting peptide becomes resistant to cleavage at that site, significantly prolonging its in vivo half-life and therapeutic window.[7] This has been successfully applied in the development of antimicrobial and anti-cancer peptides.[8][9]

Nε-(ipr,Boc) Protection: Enhanced Steric and Chemical Control

The dual protection of the lysine side chain with both an isopropyl (ipr) and a tert-butyloxycarbonyl (Boc) group provides a superior level of control compared to standard Boc protection alone.

  • Boc Group: The Boc group is the workhorse for acid-labile side-chain protection. It is stable to the basic conditions used for Fmoc removal but is efficiently cleaved during the final step of synthesis with strong acids like trifluoroacetic acid (TFA). This prevents the highly nucleophilic ε-amino group from causing unwanted chain branching during coupling steps.[4]

  • Isopropyl (ipr) Group: The addition of a chemically stable isopropyl group to the side-chain nitrogen introduces significant steric hindrance. This bulkiness provides an additional layer of physical protection, further ensuring the Nε-amino group remains inert throughout the synthesis. While standard Boc protection is robust, the added steric restraint from the isopropyl group can be advantageous in several scenarios:

    • Synthesis of "Difficult" Sequences: In long or aggregation-prone peptide sequences, extended coupling times or elevated temperatures may be required. The enhanced steric bulk of the Nε-(ipr,Boc) group offers greater assurance against potential side reactions under more demanding conditions.

    • Conformational Influence: The presence of a bulky isopropyl group can locally influence the peptide's conformational preferences. Depending on its position, it can introduce steric strain that either stabilizes or destabilizes specific secondary structures like β-sheets, acting as a tool to fine-tune the final peptide architecture.

Experimental Protocol: Incorporation via Fmoc-SPPS

This protocol outlines the standard, self-validating steps for incorporating Fmoc-D-Lys(ipr,Boc)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials and Reagents
  • Resin: Pre-loaded Wang or Rink Amide resin, appropriate for the desired C-terminus.

  • Fmoc-D-Lys(ipr,Boc)-OH

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF). Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HBTU/HCTU/HATU and a tertiary base such as N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol.

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Step-by-Step Methodology
  • Resin Swelling (Self-Validation: Proper reaction environment)

    • Action: Place the resin in a reaction vessel and add DMF. Allow it to swell for 30-60 minutes at room temperature.

    • Causality: Swelling the polystyrene resin is critical to expose the reactive sites within the polymer matrix, ensuring that reagents can freely diffuse and react efficiently.[]

  • Fmoc Deprotection (Self-Validation: Free amine for coupling)

    • Action: Drain the swelling solvent. Add the 20% piperidine/DMF solution and agitate for 3 minutes. Drain. Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.

    • Causality: The first short treatment removes the dibenzofulvene-piperidine adduct which can inhibit the reaction. The second, longer treatment ensures complete removal of the Fmoc group, liberating the Nα-amine for the subsequent coupling reaction.[]

  • Washing (Self-Validation: Removal of interfering reagents)

    • Action: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-6 times) to completely remove residual piperidine, which would otherwise neutralize the activated amino acid in the next step.

  • Amino Acid Activation and Coupling (Self-Validation: Peptide bond formation)

    • Action: In a separate vial, dissolve 3-5 equivalents of Fmoc-D-Lys(ipr,Boc)-OH and a near-equivalent amount of the coupling reagent (e.g., HBTU) in DMF. Add 6-10 equivalents of DIPEA to activate the solution (indicated by a color change). Immediately add this solution to the resin.

    • Causality: The coupling reagent converts the carboxylic acid of the amino acid into a highly reactive active ester. The base (DIPEA) is required to neutralize the resulting salts and maintain a basic pH for the nucleophilic attack of the resin's free amine on the activated carboxyl group, forming the peptide bond.

    • Reaction Monitoring: Agitate for 1-2 hours. Perform a Kaiser test to confirm the absence of free primary amines, indicating the reaction has gone to completion. A negative (yellow) result is desired.

  • Washing (Self-Validation: Removal of excess reagents)

    • Action: Drain the coupling solution. Wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove excess activated amino acid and coupling byproducts.

  • Cycle Repetition

    • Action: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection

    • Action: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail (e.g., TFA/TIS/H₂O) and incubate for 2-3 hours at room temperature.

    • Causality: The strong acid (TFA) simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group from the D-lysine side chain. Scavengers like TIS are essential to quench reactive cations (e.g., tert-butyl cations) generated during this process, preventing unwanted modification of sensitive residues.

Experimental Workflow Diagram

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Wash1 3. DMF Wash Deprotection->Wash1 Remove Piperidine Coupling 4. Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Prepare for Coupling Wash2 5. DMF/DCM Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Final 7. Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Final Final Cycle Complete Start 1. Swell Resin in DMF Start->Deprotection Purify 8. Purify Peptide (HPLC) Final->Purify

Sources

Foundational

The Architect's Choice: A Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide-based research and drug development, enabling the construction of comple...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide-based research and drug development, enabling the construction of complex biomolecules with high fidelity.[1][2] At the heart of this powerful technology lies the strategic use of protecting groups, which meticulously orchestrate the sequential addition of amino acids.[] This in-depth technical guide provides a comprehensive analysis of the two most dominant α-amino protecting group strategies: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. We will dissect the core chemical principles, explore the causality behind experimental choices, and provide field-proven insights into the practical application of each methodology. This guide is designed to empower researchers and drug development professionals to make informed decisions in their synthetic endeavors, ultimately leading to higher purity, improved yields, and successful outcomes.

The Imperative of Protection in Stepwise Synthesis

The fundamental principle of SPPS, pioneered by R. Bruce Merrifield, involves the stepwise elongation of a peptide chain anchored to an insoluble resin support.[][5] This approach simplifies the purification process, as excess reagents and by-products can be easily washed away by filtration.[6] However, the success of this iterative process hinges on the precise control of reactivity. Each amino acid possesses at least two reactive functional groups: the α-amino group and the α-carboxyl group. To prevent uncontrolled polymerization and ensure the formation of the correct peptide sequence, the N-terminal α-amino group of the incoming amino acid must be temporarily blocked or "protected".[7] This temporary protecting group must be stable during the coupling reaction but readily removable under conditions that do not affect the growing peptide chain or the permanent protecting groups on the amino acid side chains.[8] This concept of selective deprotection is known as orthogonality, a critical principle in synthetic chemistry.[][9]

The two most prevalent orthogonal schemes in modern SPPS are the Fmoc/tBu and the Boc/Bzl strategies.[6][10] The choice between these two methodologies profoundly impacts every aspect of the synthesis, from resin and reagent selection to the final cleavage and purification protocols.[1]

The Fmoc Strategy: The Modern Workhorse

The Fmoc protecting group has largely become the dominant choice for SPPS in both academic and industrial settings, primarily due to its mild deprotection conditions.[][11][12]

Chemical Principles and Mechanism

The Fmoc group is a carbamate that is exceptionally stable to acids but labile to bases, particularly secondary amines like piperidine.[13][14]

Protection: The Fmoc group is typically introduced onto the α-amino group of an amino acid using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), the latter being favored due to its enhanced stability and lower tendency to cause side reactions.[13][15]

Deprotection Mechanism: The lability of the Fmoc group stems from the acidity of the proton at the C9 position of the fluorenyl ring system.[14] A base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), abstracts this proton, initiating a β-elimination reaction.[13][14] This process liberates the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The DBF is then scavenged by piperidine to form a stable adduct, preventing its re-addition to the newly deprotected amine.[11]

The release of the fluorenyl group, which has a strong UV absorbance, allows for real-time monitoring of the deprotection step, providing a useful indicator of synthesis efficiency.[11][13]

Diagram: The Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle Resin Resin-Peptide-(AA)n-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Deprotected_Resin Resin-Peptide-(AA)n-NH2 Deprotection->Deprotected_Resin Wash1 Wash (DMF) Deprotected_Resin->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Coupled_Resin Resin-Peptide-(AA)n+1-Fmoc Coupling->Coupled_Resin Wash2 Wash (DMF) Coupled_Resin->Wash2 Wash2->Resin Next Cycle

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.[14]

Orthogonality and Side-Chain Protection

The Fmoc strategy's key advantage is its perfect orthogonality with acid-labile side-chain protecting groups, typically based on the tert-butyl (tBu) group (e.g., Boc, tBu, Trt).[][16] The mild basic conditions used for Fmoc removal leave these acid-labile groups completely intact throughout the synthesis.[17] At the end of the synthesis, a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove all the side-chain protecting groups.[11]

This robust orthogonality makes the Fmoc strategy highly compatible with the synthesis of peptides containing sensitive modifications like phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc chemistry.[11]

Common Side Reactions in Fmoc-SPPS

Despite its advantages, the Fmoc strategy is not without its challenges. The repetitive use of a base can lead to specific side reactions:

  • Aspartimide Formation: This is one of the most serious side reactions, particularly in sequences containing aspartic acid (Asp), such as Asp-Gly or Asp-Ser.[11][18] The base can catalyze the cyclization of the Asp side chain to form a stable five-membered ring, which can lead to epimerization and the formation of β-aspartyl peptides upon ring-opening.[11]

  • Diketopiperazine (DKP) Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[19][20] This is especially prevalent when proline is the second amino acid.

  • Piperidinyl-Alanine Formation: When synthesizing peptides with a C-terminal cysteine, the base can induce the elimination of the sulfhydryl protecting group, forming dehydroalanine. Subsequent Michael addition of piperidine results in an unwanted modification.[19][21]

The Boc Strategy: The Classic Approach

The tert-butyloxycarbonyl (Boc) strategy, developed by Merrifield, laid the foundation for modern SPPS.[1][5] While it has been largely superseded by the Fmoc strategy for routine synthesis, it remains a powerful tool for specific applications.[12]

Chemical Principles and Mechanism

The Boc group is stable to bases but is readily cleaved by moderately strong acids.[22]

Protection: The Boc group is introduced via the reaction of an amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[22]

Deprotection Mechanism: The repetitive deprotection of the Nα-Boc group is achieved using an acid, typically 25-50% TFA in dichloromethane (DCM).[1][22] The acid protonates the carbonyl oxygen of the carbamate, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to release the free amine as a TFA salt.[16][22] This salt must then be neutralized with a hindered base like N,N-diisopropylethylamine (DIEA) before the next coupling step.[16]

The generation of the reactive tert-butyl cation necessitates the use of scavengers, such as dithioethane (DTE), in the deprotection solution to prevent side reactions with sensitive residues like tryptophan, cysteine, and methionine.[16][23]

Diagram: The Boc-SPPS Cycle

Boc_SPPS_Cycle Resin Resin-Peptide-(AA)n-Boc Deprotection Boc Deprotection (25-50% TFA/DCM) Resin->Deprotection Deprotected_Salt Resin-Peptide-(AA)n-NH3+TFA- Deprotection->Deprotected_Salt Neutralization Neutralization (DIEA/DCM) Deprotected_Salt->Neutralization Neutralized_Resin Resin-Peptide-(AA)n-NH2 Neutralization->Neutralized_Resin Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Neutralized_Resin->Coupling Coupled_Resin Resin-Peptide-(AA)n+1-Boc Coupling->Coupled_Resin Wash Wash (DCM/DMF) Coupled_Resin->Wash Wash->Resin Next Cycle

Caption: A typical workflow for a single cycle in Boc-SPPS.[22]

A Graduated Lability Scheme

The Boc strategy employs a principle of graduated acid lability rather than true orthogonality.[16][22] The temporary Nα-Boc group is removed by moderate acid (TFA), while the "permanent" side-chain protecting groups, typically benzyl-based (e.g., Bzl, Tos), require a much stronger, hazardous acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for removal.[16][24]

This reliance on HF for the final cleavage step is a significant drawback of the Boc strategy, requiring specialized and expensive equipment due to its extreme corrosiveness and toxicity.[11][24] The iterative use of TFA can also lead to the gradual loss of some acid-labile side-chain protecting groups and even premature cleavage of the peptide from the resin, particularly in the synthesis of long peptides.[11]

When to Consider the Boc Strategy

Despite its harsher conditions, the Boc strategy offers a key advantage in the synthesis of long or hydrophobic peptides that are prone to aggregation.[10][12] During the deprotection step, the N-terminus is protonated, which helps to disrupt interchain hydrogen bonding and improve solvation, thereby mitigating aggregation and improving coupling efficiency.[10][12]

Head-to-Head Comparison: Fmoc vs. Boc

The choice between Fmoc and Boc chemistry is a critical decision that should be made on a case-by-case basis, considering the peptide sequence, desired modifications, and available resources.[1]

FeatureFmoc StrategyBoc StrategyRationale & Field Insights
Nα-Protecting Group 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)The core chemical distinction dictating the entire synthetic approach.
Deprotection Condition Mildly alkaline (e.g., 20% piperidine in DMF)[]Moderately acidic (e.g., 25-50% TFA in DCM)[1]Fmoc's mildness is its primary advantage, preserving acid-sensitive functionalities.[11]
Side-Chain Protection Acid-labile (tert-butyl based)Highly acid-labile (benzyl based)Fmoc/tBu offers true orthogonality, while Boc/Bzl relies on graduated acid lability.[][16]
Final Cleavage Strong acid (e.g., TFA cocktail)[2]Very strong, hazardous acid (e.g., HF, TFMSA)[24]The use of HF in Boc chemistry is a major safety and equipment concern.
Automation Friendliness High; UV monitoring is a key feature.[11]Moderate; requires acid-resistant fluidics.Fmoc chemistry is better suited for modern, automated peptide synthesizers.[12]
Cost Fmoc-amino acids are generally more expensive.Boc-amino acids are typically less expensive.[]The lower cost of Boc building blocks can be a factor in large-scale synthesis.
Key Advantage Mild conditions, high purity, compatibility with sensitive moieties.[12]Excellent for long or aggregation-prone sequences.[10]The protonated N-terminus in Boc deprotection disrupts aggregation.[12]
Key Disadvantage Potential for base-mediated side reactions (e.g., aspartimide).[11]Harsh acidic conditions, use of hazardous HF.[11][24]Each strategy has inherent chemical liabilities that must be managed.

Experimental Protocols: A Practical Overview

The following are generalized, step-by-step protocols for a single synthesis cycle. Specific times, equivalents, and reagents should be optimized based on the peptide sequence and scale.

Standard Fmoc-SPPS Cycle Protocol
  • Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for at least 30-60 minutes in a reaction vessel.[14][17]

  • Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF. Agitate for 3 minutes, drain, then add a fresh portion of the piperidine solution and agitate for an additional 10-15 minutes.[14]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[14]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HATU, 0.95 eq. to amino acid) and a base (e.g., DIEA, 2 eq. to amino acid) in DMF.[17][26]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.[17]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents.[26] The cycle is then repeated for the next amino acid.

Standard Boc-SPPS Cycle Protocol
  • Resin Swelling: Swell the Boc-amino acid-loaded resin in DCM for 1-2 hours in a reaction vessel.[22]

  • Boc Deprotection: Drain the DCM. Add a solution of 25-50% TFA in DCM (containing 0.5% DTE if sensitive residues are present). Agitate for 5 minutes, drain, and add a fresh portion of the TFA solution for an additional 20-25 minutes.[22][23]

  • Washing: Drain the deprotection solution. Wash the resin with DCM (2x), isopropyl alcohol (2x), and DCM (2x) to remove residual acid.[22][23]

  • Neutralization: Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes to neutralize the N-terminal ammonium salt. Wash thoroughly with DCM.[16][22]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (3-5 equivalents) and an activator like HOBt in DMF. Add a coupling agent (e.g., DCC or DIC).[22]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents. The cycle is then repeated.

Conclusion and Future Perspective

The choice between the Fmoc and Boc protection strategies is a defining decision in the design of any peptide synthesis. The Fmoc strategy, with its mild deprotection conditions and robust orthogonality, has rightfully earned its place as the dominant methodology for the routine synthesis of a vast range of peptides.[][12] Its amenability to automation and compatibility with sensitive post-translational modifications ensures its continued prevalence.

However, the classic Boc strategy remains an indispensable tool in the peptide chemist's arsenal.[1] Its unique ability to mitigate aggregation during the synthesis of long and difficult sequences means it will continue to be employed for challenging targets where the Fmoc approach may fall short.[10][12]

Ultimately, a deep understanding of the underlying chemical principles, potential side reactions, and practical considerations of both methodologies is paramount for any researcher, scientist, or drug development professional in the field. By leveraging the strengths of each strategy and making informed, evidence-based decisions, the synthesis of high-quality, complex peptides for transformative scientific and therapeutic applications can be successfully achieved.

References

  • Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences.

  • A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies - Benchchem.

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis.

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis - BOC Sciences.

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.

  • Boc Solid Phase Peptide Synthesis - ChemPep.

  • Fmoc Solid Phase Peptide Synthesis - ChemPep.

  • Overview of Solid Phase Peptide Synthesis (SPPS) - AAPPTec.

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia.

  • Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis - Benchchem.

  • A Comparative Guide to Boc vs. Fmoc Strategy for Trp-Phe Peptide Synthesis - Benchchem.

  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis - PubMed.

  • Potential side reactions of the azide group in Fmoc SPPS. - Benchchem.

  • Understanding the Fmoc-Photo-Linker and Common Side Reactions - Smolecule.

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. - PNAS.

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - National Library of Medicine.

  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate.

  • Amino Acid Derivatives for Peptide Synthesis - AAPPTec.

  • Introduction to Peptide Synthesis Methods - Bachem.

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS) - GenScript.

  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem.

  • Protected Peptides: Essential Building Blocks for Research - BOC Sciences.

  • Peptide Synthesis - FAQ | AAPPTEC.

  • Application Notes and Protocols: A Step-by-Step Guide to Using Fmoc-Glu(O-2-PhiPr)-OH in Manual Solid-Phase Peptide Synthesis - Benchchem.

  • Guide to Solid Phase Peptide Synthesis - AAPPTEC.

  • Side reactions in solid-phase peptide synthesis and their applications - PubMed.

  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis - Benchchem.

  • Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry - YouTube.

  • Solid Phase Peptide Synthesis (SPPS) explained - Bachem.

  • Methods and protocols of modern solid phase peptide synthesis - DU Chem.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.

  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS) - CSBio.

  • An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis - Benchchem.

  • An In-depth Technical Guide to Boc Protection in Peptide Chemistry - Benchchem.

  • Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research.

  • Application Notes and Protocols for Boc-N-Ethylglycine in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.

  • A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS - CSBio.

  • Spps and side reactions in peptide synthesis | PPTX - Slideshare.

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - Rsc.org.

  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich.

Sources

Exploratory

Importance of D-amino acids in peptide drug design

The Stereochemical Shield: Engineering Next-Generation Therapeutics with D-Amino Acids Executive Summary The translation of native peptides into clinical therapeutics is historically bottlenecked by their rapid proteolyt...

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Shield: Engineering Next-Generation Therapeutics with D-Amino Acids

Executive Summary

The translation of native peptides into clinical therapeutics is historically bottlenecked by their rapid proteolytic degradation and negligible oral bioavailability. By strategically substituting naturally occurring L-amino acids with their non-natural D-enantiomers, drug developers can engineer a "stereochemical shield." This in-depth technical guide explores the mechanistic causality behind D-amino acid integration, details the topological engineering of retro-inverso peptides, and outlines self-validating experimental workflows essential for modern peptide drug design.

The Proteolytic Bottleneck and the Stereochemical Solution

Natural peptides are highly specific and exhibit low toxicity, making them ideal therapeutic candidates. However, their clinical utility is severely limited by a short in vivo half-life—often measured in minutes—due to rapid clearance by endogenous proteases[1].

The Causality of Protease Resistance: Host serine proteases, bacterial elastases, and gastric pepsins are highly stereospecific; they have evolved exclusively to recognize and cleave peptide bonds formed by L-amino acids. The strategic insertion of D-amino acids at scissile junctions creates an immediate stereochemical barrier[]. Crystallographic analyses reveal that the carbonyl oxygen of a D-residue is displaced by ≥1 Å from the catalytic serine of the protease. This sub-angstrom shift is catastrophic for the enzyme; it prevents the formation of the required transition state, converting the active Michaelis complex into a non-productive, inactive encounter complex[]. Consequently, D-substitution fundamentally uncouples target binding affinity from metabolic vulnerability.

Topological Engineering: The Retro-Inverso (RI) Paradigm

While single D-amino acid substitutions protect specific cleavage sites, systematic protection requires a more radical approach: the Retro-Inverso (RI) peptide strategy.

RI peptides are constructed by reversing the primary sequence of the parent peptide (synthesizing from C-terminus to N-terminus) while simultaneously inverting the chirality of every residue from L to D[3].

The Structural Logic: Reversing the amide bond direction alone (Retro-peptide) or simply inverting chirality alone (Enantio-peptide) destroys the spatial orientation of the side chains, leading to a complete loss of receptor binding[3]. However, applying both modifications simultaneously cancels out the topological disruption. The resulting Retro-Inverso peptide maintains a topochemical equivalence to the native L-peptide—the side chains project into the exact same 3D spatial coordinates to engage the target receptor, but the peptide backbone is completely unnatural and entirely invisible to endogenous proteases[4].

RI_Topology L_Pep Native L-Peptide (L-amino acids, N→C) D_Pep Enantio Peptide (D-amino acids, N→C) Loss of target binding L_Pep->D_Pep Invert Chirality Retro_L Retro Peptide (L-amino acids, C→N) Loss of target binding L_Pep->Retro_L Reverse Sequence RI_Pep Retro-Inverso Peptide (D-amino acids, C→N) Restored target binding L_Pep->RI_Pep Topochemical Equivalence D_Pep->RI_Pep Reverse Sequence Retro_L->RI_Pep Invert Chirality

Topological relationship between Native, Enantio, Retro, and Retro-Inverso Peptides.

Clinical Validation: FDA-Approved D-Peptide Therapeutics

The integration of D-amino acids has successfully transitioned from theoretical chemistry to approved clinical practice. By altering the local stereochemistry, drug developers have achieved exponential increases in pharmacokinetic (PK) stability.

Table 1: Pharmacokinetic Enhancements via D-Amino Acid Substitution in FDA-Approved Peptides

Drug NameNative PrecursorD-Amino Acid ModificationsPK / Half-Life ImprovementClinical Indication
Octreotide Somatostatin (14-mer)D-Phe, D-Trp<3 min → ~100 minAcromegaly, Neuroendocrine tumors[1]
Setmelanotide α-MSHTwo D-amino acidsHigh resistance to proteolytic degradationGenetic obesity (POMC/PCSK1 deficiency)[5]
Difelikefalin Endogenous DynorphinsD-Phe, D-Phe, D-Leu, D-LysSystemic stability for hemodialysis patientsPruritus associated with CKD[6]

Validated Experimental Methodologies

To ensure scientific integrity, the synthesis and evaluation of D-peptides must rely on self-validating experimental systems. Below are the definitive protocols for synthesizing and quantifying the stability of D-amino acid peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Peptides

Objective: Synthesize a D-amino acid peptide with high fidelity using Fmoc chemistry. Self-Validation Mechanism: D-amino acids often exhibit altered coupling kinetics due to unique steric environments. To prevent sequence truncation, this protocol embeds a mandatory colorimetric validation step (Kaiser test) to verify >99% reaction completion before proceeding to the next residue[7].

  • Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. (Causality: Expands the polymer matrix, maximizing the exposure of reactive amine sites).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Validate deprotection by monitoring the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

  • Amino Acid Coupling: Add 4 equivalents of Fmoc-D-amino acid, 4 eq of HATU, and 8 eq of DIPEA in DMF. Incubate for 45-60 minutes. (Causality: HATU is specifically utilized over HBTU for D-amino acids to overcome severe steric hindrance and prevent epimerization).

  • Internal Validation (Kaiser Test): Extract a micro-aliquot of resin beads and apply ninhydrin. A yellow color confirms complete coupling (absence of free primary amines). A blue color indicates incomplete coupling, triggering a mandatory double-coupling cycle.

  • Cleavage & Scavenging: Treat the resin with 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2 hours. (Causality: TFA cleaves the peptide and removes side-chain protecting groups, while TIPS acts as a nucleophilic scavenger to trap reactive carbocations, preventing irreversible side-reactions)[7].

Protocol 2: Quantitative Serum Stability Assay (LC-MS/MS)

Objective: Determine the biological half-life (


) of the D-peptide against endogenous serum proteases.
Self-Validation Mechanism: To ensure that the serum proteases are actively functioning (preventing false-positive stability results), a highly susceptible native L-peptide (e.g., native somatostatin) must be run in parallel as a positive control for degradation[8].
  • Matrix Preparation: Pre-warm 25% human serum (diluted in PBS, pH 7.4) to 37°C.

  • Incubation: Spike the D-peptide and the L-peptide control into separate serum aliquots to a final concentration of 10 µM. Incubate at 37°C with gentle, continuous agitation[9].

  • Aliquot Sampling & Quenching: At predetermined intervals (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     h), extract a 50 µL aliquot and immediately mix with 50 µL of quenching solution (15% TFA in Acetonitrile containing 1 µM isotopic Internal Standard). (Causality: The TFA instantly drops the pH to denature proteases, halting degradation at the exact time point. The Acetonitrile dramatically lowers the dielectric constant of the solvent, forcing the precipitation of large serum proteins like albumin while keeping the smaller D-peptides in solution).
    
  • Protein Precipitation: Centrifuge the quenched samples at 13,000 × g for 15 minutes at 4°C. Transfer the clarified supernatant to LC-MS vials[8].

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Quantify the intact peptide peak area relative to the internal standard.

  • Pharmacokinetic Modeling: Plot the natural log (

    
    ) of the remaining peptide percentage versus time. Calculate the half-life using the first-order decay equation: 
    
    
    
    .

Stability_Workflow Incubate 1. Plasma Incubation Peptide + Human Serum at 37°C Sample 2. Aliquot Sampling Extract at t=0, 1, 2, 4, 8, 24h Incubate->Sample Quench 3. Acid Quenching Add 15% TFA / Acetonitrile Sample->Quench Centrifuge 4. Protein Precipitation Centrifuge at 13,000 rpm Quench->Centrifuge Analyze 5. LC-MS Analysis Quantify intact peptide area Centrifuge->Analyze Calculate 6. PK Modeling Determine half-life (t½) Analyze->Calculate

Step-by-step workflow for quantitative serum stability assessment of D-peptides.

Conclusion & Future Perspectives

The incorporation of D-amino acids transcends simple chemical modification; it is a fundamental reprogramming of a peptide's biological identity. By leveraging stereochemical inversion and retro-inverso topologies, researchers can systematically dismantle the primary barrier to peptide drug development: proteolytic vulnerability. As the field advances, the integration of D-amino acids with emerging modalities—such as peptide-based PROTACs and machine-learning-driven sequence optimization—will unlock entirely new regions of the therapeutic chemical space.

References

  • Recent Applications of Retro-Inverso Peptides - PMC National Center for Biotechnology Information (NCBI)[Link]

  • Unlocking the Potential of Retro-Inverso (RI) Peptides as Future Drug Candidates ResearchGate[Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine MDPI[Link]

  • 2020 FDA TIDES (Peptides and Oligonucleotides) Harvest - PMC National Center for Biotechnology Information (NCBI)[Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants National Center for Biotechnology Information (NCBI)[Link]

  • Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI National Center for Biotechnology Information (NCBI)[Link]

Sources

Foundational

Advanced Applications of Orthogonally Protected Lysine Derivatives in Chemical Biology

Topic: Applications of Orthogonally Protected Lysine Derivatives in Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Epsilon-Amine Im...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of Orthogonally Protected Lysine Derivatives in Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Epsilon-Amine Imperative

In the architecture of modern peptide therapeutics and chemical biology probes, Lysine (Lys, K) is the pivotal functional handle. Its ε-amine (


) offers a nucleophilic site distinct from the peptide backbone, enabling the construction of cyclic peptides, antibody-drug conjugates (ADCs), and branched ubiquitin mimetics.

However, the "Lysine Problem" in Solid-Phase Peptide Synthesis (SPPS) is one of selectivity. Standard Fmoc/tBu strategies protect the ε-amine with a tert-butyloxycarbonyl (Boc) group, which is removed only during global cleavage. To modify a specific lysine residue while the peptide remains anchored to the resin (and while other side chains remain protected), researchers must employ orthogonal protection strategies .[1][2]

This guide details the selection, deprotection, and application of three critical orthogonal lysine derivatives: Lys(Alloc) , Lys(Mtt) , and Lys(ivDde) .

The Orthogonal Toolbox: Strategic Selection

The choice of protecting group is dictated by the "dimensions of orthogonality"—the specific conditions required to demask the ε-amine without disturbing the N-terminal Fmoc group or acid-labile side chains (tBu, Trt, Pbf).

Comparative Technical Matrix
DerivativeProtecting GroupDeprotection ReagentMechanismOrthogonality ProfilePrimary Application
Fmoc-Lys(Alloc)-OH AllyloxycarbonylPd(PPh

)

+ PhSiH

Pd(0)-catalyzed allyl transferComplete: Stable to Acid (TFA) & Base (Piperidine).[]Cyclic peptides (Lactam bridges), Stapling.[]
Fmoc-Lys(Mtt)-OH 4-Methyltrityl1% TFA in DCMAcidolysis (High sensitivity)Quasi-Orthogonal: Cleaved by dilute acid; stable to base.Site-specific labeling, ADCs, on-resin modification.[]
Fmoc-Lys(ivDde)-OH 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2-5% Hydrazine in DMFNucleophilic displacementBase-Orthogonal: Stable to Piperidine & TFA; Hydrazine labile.Branching (MAPs), long-chain assembly.
Core Workflow I: Peptide Stapling & Cyclization (Lys-Alloc)[3]

The Challenge: Creating a lactam bridge (amide bond) between a Lysine and an Aspartic/Glutamic acid residue to constrain peptide conformation (helix stabilization). The Solution: Use Lys(Alloc) and Glu(OAll) (Allyl ester). These groups are removed simultaneously, exposing only the two residues destined for cyclization.

Experimental Protocol: Palladium-Mediated Deprotection
  • Reagents: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ], Phenylsilane (PhSiH
    
    
    ).[4]
  • Solvent: Dry Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Swell the resin (0.1 mmol scale) in DCM under an inert atmosphere (Nitrogen/Argon). Critical: Oxygen poisons the Pd(0) catalyst.

  • Catalyst Cocktail: Dissolve Pd(PPh

    
    )
    
    
    
    (0.1–0.2 eq) in DCM. Add PhSiH
    
    
    (10–20 eq). The silane acts as the allyl scavenger.[4]
  • Reaction: Add the cocktail to the resin. Agitate gently for 30 minutes.

  • Repetition: Drain and repeat the treatment with fresh catalyst solution to ensure quantitative removal.

  • Metal Scavenging (Crucial Step): Wash the resin with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (

    
     min).
    
    • Why? Residual palladium binds to sulfur (Met, Cys) and amines, causing aggregation and poisoning subsequent coupling steps. The DDC chelates Pd effectively.

  • Cyclization: Neutralize the resin with DIPEA/DMF. Add coupling reagent (e.g., PyBOP or HATU) and DIPEA. Agitate for 2–4 hours.

Alloc_Cyclization Start Resin-Bound Peptide (Fmoc-Lys(Alloc)...Glu(OAll)) Step1 1. Inert Gas Flush (N2) 2. Add Pd(PPh3)4 / PhSiH3 Start->Step1 Step2 Allyl Scavenging (Formation of Silyl-Allyl adduct) Step1->Step2 2 x 30 min Step3 Wash: Sodium Diethyldithiocarbamate (Removes Pd Catalyst) Step2->Step3 Critical Cleaning Step4 Cyclization (PyBOP/DIPEA) Step3->Step4 Free epsilon-NH2 & gamma-COOH End Lactam-Bridged Peptide (Side chains still protected) Step4->End

Caption: Workflow for on-resin lactamization using Alloc chemistry. Note the critical Pd-scavenging step.

Core Workflow II: Site-Specific Bio-Conjugation (Lys-Mtt)

The Challenge: Attaching a sensitive fluorophore or drug linker (e.g., for ADCs) to a single lysine in a sequence containing multiple lysines. The Solution: Incorporate Lys(Mtt) at the conjugation site.[2][5][6] Mtt is hyper-acid-labile and can be removed with 1% TFA, leaving the standard tBu/Boc groups (which require 95% TFA) intact.

Experimental Protocol: Selective Acidolysis
  • Reagents: Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), DCM.

  • Indicator: The Mtt cation is bright yellow/orange.

Step-by-Step Methodology:

  • Flow Wash: Prepare a solution of 1% TFA / 2% TIS / 97% DCM.

  • Pulse Deprotection: Add solution to the resin.[2] Agitate for 2 minutes. Drain.

    • Observation: The filtrate will turn bright yellow (Mtt cation).[2]

  • Cycle: Repeat the "Pulse" step (typically 5–10 times) until the filtrate is colorless.

    • Self-Validating: The disappearance of the yellow color confirms complete deprotection.

  • Neutralization: Wash immediately with 5% DIPEA in DMF (

    
     min).
    
    • Why? The ε-amine is currently protonated (

      
      ). It must be a free base (
      
      
      
      ) to react with NHS-esters or other electrophiles.
  • Conjugation: React with the functional payload (e.g., Biotin-NHS, FITC, or Maleimide-Linker).

Troubleshooting Mtt Removal:

  • Issue: Premature loss of tBu groups.

  • Fix: Ensure the TFA concentration does not exceed 1-2%. Keep reaction times short (pulses) rather than continuous soaking. Use Hexafluoroisopropanol (HFIP)/DCM (1:4) as a milder alternative if the peptide contains very sensitive residues.

Core Workflow III: Branching & Dendrimers (Lys-ivDde)

The Challenge: Synthesizing Multiple Antigen Peptides (MAPs) or ubiquitin chains where a new peptide chain must be grown from the lysine side chain. The Solution: Lys(ivDde) . It is stable to the repetitive piperidine treatments used to build the backbone but can be removed with hydrazine to initiate the branch.

Experimental Protocol: Hydrazinolysis
  • Reagents: Hydrazine monohydrate (

    
    ), DMF.
    
  • Safety: Hydrazine is toxic and potentially carcinogenic. Handle in a fume hood.

Step-by-Step Methodology:

  • Deprotection: Treat resin with 2% Hydrazine in DMF (

    
     min).
    
    • Note: Higher concentrations (e.g., 5-10%) may be needed for sterically hindered regions, but 2% is standard to avoid reducing Fmoc stability elsewhere.

  • Monitoring: The byproduct (an indazole derivative) absorbs UV at 290 nm.[7]

    • Validation: Monitor the UV absorbance of the wash solution. When Abs(290nm) approaches baseline, deprotection is complete.

  • Wash: Extensive washing with DMF is required to remove all traces of hydrazine.

    • Causality: Residual hydrazine will prematurely cleave Fmoc groups during the subsequent coupling of the branch's first amino acid.

  • Branch Assembly: Couple the first amino acid of the branch (Fmoc-AA-OH) to the liberated ε-amine.

Orthogonality_Decision Goal Goal: Modify Lysine Q1 Modification Type? Goal->Q1 Res1 Cyclization / Stapling Q1->Res1 Res2 Labeling (Fluorophore/Drug) Q1->Res2 Res3 Branching (Dendrimers) Q1->Res3 Choice1 Use Lys(Alloc) (Pd removal) Res1->Choice1 Choice2 Use Lys(Mtt) (1% TFA removal) Res2->Choice2 Choice3 Use Lys(ivDde) (Hydrazine removal) Res3->Choice3

Caption: Decision matrix for selecting the appropriate orthogonal lysine derivative.

References
  • National Institutes of Health (PMC). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. [Link]

  • Royal Society of Chemistry. 2D green SPPS: green solvents for on-resin removal of acid sensitive protecting groups and lactamization. [Link][8]

Sources

Exploratory

Fmoc-D-Lys(iPr,Boc)-OH in Solid-Phase Peptide Synthesis: A Comprehensive Guide to Procurement, Quality Control, and Application

As the complexity of peptide therapeutics increases, the incorporation of unnatural amino acids has transitioned from a niche academic pursuit to a foundational strategy in drug development. Fmoc-D-Lys(iPr,Boc)-OH (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of peptide therapeutics increases, the incorporation of unnatural amino acids has transitioned from a niche academic pursuit to a foundational strategy in drug development. Fmoc-D-Lys(iPr,Boc)-OH (CAS: 1313054-37-3) is a highly specialized building block designed to introduce structural rigidity, protease resistance, and targeted lipophilicity into peptide sequences[1][2].

This technical whitepaper provides a causality-driven guide to sourcing, validating, and synthesizing peptides with Fmoc-D-Lys(iPr,Boc)-OH, ensuring that researchers can integrate this modified residue with maximum fidelity.

The Mechanistic Rationale for N-ε-Isopropyl-D-Lysine

The design of Fmoc-D-Lys(iPr,Boc)-OH is not arbitrary; every functional group serves a distinct chemical or biological purpose. The incorporation of an N-ε-isopropyl group on a D-lysine backbone is frequently utilized to develop specific binding polypeptides, such as those targeting the HGF receptor (cMet) or fibrin, where altered steric profiles and enhanced lipophilicity are required[3][4].

  • D-Chirality: Naturally occurring L-peptides are highly susceptible to enzymatic degradation. Inverting the stereocenter at the α-carbon to the D-configuration renders the local peptide bond invisible to most endogenous proteases, drastically increasing the half-life of the therapeutic in vivo.

  • N-ε-Isopropyl Modification: The addition of the isopropyl group to the ε-amine increases the side chain's steric bulk and lipophilicity. This modification alters the pKa of the amine and can force the peptide into specific secondary conformations, enhancing target receptor affinity[3].

  • N-ε-Boc Protection: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It masks the secondary amine, preventing unwanted branching or cross-reactivity during chain elongation, and is easily removed during final acidic cleavage[2].

Rationale Base D-Lysine Core D_Config D-Chirality Base->D_Config iPr_Mod N-ε-Isopropyl Group Base->iPr_Mod Boc_Mod N-ε-Boc Protection Base->Boc_Mod Protease Protease Resistance D_Config->Protease Prevents cleavage Lipophilicity Increased Lipophilicity & Target Binding iPr_Mod->Lipophilicity Steric bulk SPPS Orthogonal Protection in Fmoc SPPS Boc_Mod->SPPS Acid-labile

Structural rationale for the modifications present in Fmoc-D-Lys(iPr,Boc)-OH.

Chemical Specifications & Procurement Strategy

When sourcing unnatural amino acids, supply chain integrity is as critical as the synthesis itself. Impurities in the starting material—particularly enantiomeric impurities—will propagate through the synthesis, resulting in diastereomeric mixtures that are notoriously difficult to separate via preparative HPLC.

Quantitative Chemical Specifications
ParameterSpecificationCausality / Importance
Chemical Name N-α-Fmoc-N-ε-isopropyl-N-ε-Boc-D-lysineDefines the exact connectivity and stereochemistry.
CAS Number 1313054-37-3Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C₂₉H₃₈N₂O₆Used to calculate exact mass for MS validation[2].
Molecular Weight 510.63 g/mol Required for accurate stoichiometric calculations during coupling[5].
Appearance White to off-white powderDiscoloration indicates oxidation or degradation of the Fmoc group.
Supplier Evaluation Matrix

Select suppliers based on their analytical transparency. A Certificate of Analysis (CoA) must include both HPLC (for chemical purity) and Chiral GC/LC (for enantiomeric excess).

SupplierCatalog / SKUClaimed PurityPack SizesProcurement Notes
CS-0528705≥96%mg to kgExcellent for scale-up; provides comprehensive NMR/LCMS data[2].
101246>98%1g, 5g, 25gSpecializes in SPPS reagents; highly reliable for R&D scale[6].
STAAA1145250GM≥95%50 gSupplied via WuXi TIDES; ideal for established manufacturing pipelines[5].
CIAH98B92D72≥95%CustomGlobal distribution network; rigorous internal QC.

Self-Validating Quality Control (QC) Protocol

A self-validating system requires that no reagent enters the synthesizer without empirical verification. Relying solely on the manufacturer's CoA introduces unacceptable risk.

Step-by-Step QC Methodology
  • Mass Verification (LC-MS):

    • Action: Dissolve 1 mg of Fmoc-D-Lys(iPr,Boc)-OH in 1 mL of LC-MS grade Methanol. Run a standard gradient (5-95% MeCN in H₂O with 0.1% Formic Acid).

    • Causality: Confirms the identity of the molecule. Look for the primary [M+H]⁺ peak at 511.6 m/z and the sodium adduct [M+Na]⁺ at 533.6 m/z .

  • Purity Assessment (RP-HPLC):

    • Action: Analyze via Reverse-Phase HPLC using a C18 column (254 nm UV detection for the Fmoc chromophore).

    • Causality: Ensures chemical purity is >95%. Impurities (like des-Boc or des-isopropyl variants) will cause catastrophic sequence failure.

  • Chiral Integrity (Marfey’s Analysis):

    • Action: Derivatize a micro-sample with Marfey's reagent (FDAA) and analyze via HPLC.

    • Causality: Validates that the amino acid is strictly the D-enantiomer. Even 2% of the L-enantiomer will create a diastereomeric peptide that co-elutes with the target product.

Experimental Protocol: SPPS Incorporation

Coupling an amino acid with a heavily modified ε-amine requires careful optimization. While the steric bulk is distant from the reacting α-amine, the overall conformation of the growing peptide chain can induce localized hindrance.

Phase 1: Preparation and Deprotection
  • Resin Swelling: Swell the peptidyl-resin in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.

    • Causality: Expands the polymer matrix, maximizing the accessibility of reactive sites to the bulky incoming amino acid.

  • Fmoc Removal: Treat the resin with 20% Piperidine in DMF (2 × 10 minutes).

    • Causality: Piperidine acts as a base to remove the Fmoc group via an E1cB mechanism, exposing the nucleophilic α-amine.

  • In-Process Monitoring: Perform a Kaiser test. A positive (blue) result confirms the presence of free primary amines.

Phase 2: Coupling Reaction
  • Activation: In a separate vial, dissolve 3 to 4 equivalents of Fmoc-D-Lys(iPr,Boc)-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA.

    • Causality: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a highly reactive OAt ester. DIPEA is a non-nucleophilic base that drives the reaction without causing side-reactions. The excess reagents ensure pseudo-first-order kinetics, driving the coupling to completion despite the steric bulk of the isopropyl group.

  • Coupling: Add the activated mixture to the resin and agitate for 60–90 minutes at room temperature.

  • Validation: Perform a Kaiser test. A negative (yellow/colorless) result confirms complete coupling. If positive, perform a second coupling cycle.

Phase 3: Global Cleavage and Side-Chain Deprotection
  • Cleavage Cocktail: Treat the final peptide-resin with a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours.

    • Causality: TFA cleaves the peptide from the resin and simultaneously removes the acid-labile Boc group from the ε-amine. TIPS and H₂O act as carbocation scavengers, preventing the highly reactive tert-butyl cations (generated from the Boc group) from re-alkylating the peptide backbone.

  • Isolation: The isopropyl group is completely stable to TFA and remains covalently attached, yielding the final N-ε-isopropyl-D-lysine residue.

SPPS_Workflow Resin Peptidyl-Resin (Free N-terminus) Coupling Coupling Reaction Fmoc-D-Lys(iPr,Boc)-OH + HATU/DIPEA Resin->Coupling Add Reagents (3-4 eq) ProtectedPeptide Fmoc-D-Lys(iPr,Boc)-Peptidyl-Resin Coupling->ProtectedPeptide Amide Bond Formation Deprotection Fmoc Deprotection (20% Piperidine in DMF) ProtectedPeptide->Deprotection Remove α-amine protection ElongatedPeptide H-D-Lys(iPr,Boc)-Peptidyl-Resin Deprotection->ElongatedPeptide Ready for next cycle Cleavage Global Cleavage (95% TFA / 2.5% TIPS / 2.5% H2O) ElongatedPeptide->Cleavage Post-synthesis FinalPeptide Free Peptide with N-ε-iPr-D-Lys Residue Cleavage->FinalPeptide Removes Boc & Resin

Workflow for incorporating Fmoc-D-Lys(iPr,Boc)-OH into a peptide sequence via Fmoc SPPS.

References

  • WIPO (Google Patents). "WO2004078778A2 - Peptides that specifically bind HGF receptor (cMet) and uses thereof". World Intellectual Property Organization.

Sources

Foundational

Solubility and stability of Fmoc-D-Lys(ipr,Boc)-OH

An In-Depth Technical Guide to the Solubility and Stability of Fmoc-D-Lys(ipr,Boc)-OH Introduction In the landscape of advanced peptide synthesis, the strategic selection of building blocks is paramount to achieving high...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of Fmoc-D-Lys(ipr,Boc)-OH

Introduction

In the landscape of advanced peptide synthesis, the strategic selection of building blocks is paramount to achieving high purity, yield, and desired biological function. Fmoc-D-Lys(ipr,Boc)-OH, or (2R)-6-[(tert-butoxycarbonyl)(isopropyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid, represents a highly specialized derivative of D-lysine. Its unique N-epsilon (Nε) side-chain modification, featuring both an isopropyl (ipr) and a tert-butyloxycarbonyl (Boc) group, makes it a critical component for the synthesis of complex therapeutic peptides, most notably Gonadotropin-Releasing Hormone (GnRH) antagonists such as Degarelix.[1]

The presence of the D-amino acid confers resistance to enzymatic degradation, while the modified side chain imparts specific conformational properties and can influence receptor binding and overall compound stability. This guide provides an in-depth analysis of the solubility and stability of Fmoc-D-Lys(ipr,Boc)-OH, offering researchers, scientists, and drug development professionals the foundational knowledge required for its effective handling, storage, and application in solid-phase peptide synthesis (SPPS).

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecule's architecture is fundamental to predicting its behavior. Each component of Fmoc-D-Lys(ipr,Boc)-OH serves a distinct and critical function during peptide synthesis.

Caption: Chemical structure of Fmoc-D-Lys(ipr,Boc)-OH.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1313054-37-3ChemScene[2]
Molecular Formula C₂₉H₃₈N₂O₆ChemScene[2]
Molecular Weight 510.62 g/mol ChemScene[2]
Appearance White to off-white solid/powderChem-Impex[3]
Purity ≥96% (typically assessed by HPLC)ChemScene[2]
Storage Temperature 2-8°C or ≤ -4°CChemScene[2], Chem-Impex[3]
  • Fmoc Group (Nα-protection): The 9-fluorenylmethyloxycarbonyl group is a base-labile protecting group. Its primary role is to temporarily block the alpha-amino group during the coupling of the next amino acid in the sequence. It is stable to acidic conditions but is readily cleaved by secondary amines, most commonly a 20% solution of piperidine in a polar aprotic solvent like DMF.[][5]

  • D-Lysine Core: The use of the D-enantiomer of lysine is a strategic choice to enhance the metabolic stability of the final peptide by making it resistant to degradation by common proteases.

  • Boc Group (Nε-protection): The tert-butyloxycarbonyl group is an acid-labile protecting group. It provides robust, or "permanent," protection for the lysine side-chain's epsilon-amino group throughout the synthesis cycles, as it is completely stable to the basic conditions used for Fmoc removal.[6][7] It is removed during the final cleavage step with strong acids like trifluoroacetic acid (TFA).[8]

  • Isopropyl Group (Nε-modification): The N-isopropyl group is a key modification that differentiates this derivative. This alkyl group increases steric hindrance around the Nε-amino group and enhances the lipophilicity of the side chain. This modification is not just a protecting group but a permanent part of the final modified lysine residue. It is believed to enhance both the stability and solubility of the derivative.[3]

Solubility Profile

The solubility of protected amino acids is a critical parameter for efficient solid-phase peptide synthesis. Poor solubility can lead to incomplete reactions, blocked resin sites, and the formation of deletion or truncated peptide impurities. Fmoc-D-Lys(ipr,Boc)-OH, being a large and relatively nonpolar molecule, requires careful solvent selection.

Like most Fmoc-amino acids, it exhibits poor solubility in water and nonpolar organic solvents.[9] Its solubility is primarily in polar aprotic solvents, which are capable of solvating the peptide backbone and the bulky protecting groups.[7][10]

Table 2: Solubility of Fmoc-D-Lys(ipr,Boc)-OH in Common SPPS Solvents

SolventAbbreviationSolubilityNotes
Dimethyl SulfoxideDMSO~100 mg/mL (213 mM)[11]Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. Sonication may be required.[11]
N,N-DimethylformamideDMFReadily SolubleThe most common solvent for SPPS. Quantitative data is not readily published; empirical testing is advised.
N-Methyl-2-pyrrolidoneNMPReadily SolubleA common alternative to DMF, known for its strong solvating properties.[12]
DichloromethaneDCMLimited / PoorGenerally not a suitable solvent for dissolving Fmoc-amino acids for coupling reactions.[13]
Experimental Protocol: Determination of Solubility

This protocol provides a standardized method to empirically determine the solubility of Fmoc-D-Lys(ipr,Boc)-OH in a solvent of interest.

Objective: To determine the saturation solubility (mg/mL) of Fmoc-D-Lys(ipr,Boc)-OH at room temperature.

Materials:

  • Fmoc-D-Lys(ipr,Boc)-OH

  • Anhydrous solvents (e.g., DMF, NMP)

  • Vortex mixer and/or sonicator

  • Microcentrifuge

  • Analytical balance

  • Calibrated pipettes

  • HPLC system

Methodology:

  • Preparation: Add a pre-weighed excess amount of Fmoc-D-Lys(ipr,Boc)-OH (e.g., 120 mg) to a known volume of solvent (e.g., 1.0 mL) in a microcentrifuge tube.

  • Equilibration: Vigorously mix the suspension using a vortex mixer for 2-3 minutes. If dissolution is not complete, sonicate the sample for 10-15 minutes. Allow the mixture to equilibrate at a constant room temperature for at least 1-2 hours to ensure saturation is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Sampling: Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant into a new tube. Be cautious not to disturb the solid pellet.

  • Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., 1:1 Acetonitrile/Water) to a concentration within the linear range of your HPLC calibration curve. Analyze the diluted sample by RP-HPLC against a set of known standards to determine the precise concentration.

  • Calculation: Calculate the original concentration in the supernatant (in mg/mL), which represents the solubility of the compound in that solvent at the tested temperature.

start Weigh excess Fmoc-D-Lys(ipr,Boc)-OH add_solvent Add known volume of solvent start->add_solvent mix Vortex / Sonicate to equilibrate add_solvent->mix centrifuge Centrifuge to pellet solid mix->centrifuge sample Collect supernatant centrifuge->sample analyze Dilute & Analyze by HPLC sample->analyze end Calculate Solubility (mg/mL) analyze->end

Caption: Workflow for experimental solubility determination.

Stability Profile and Degradation Pathways

The stability of Fmoc-D-Lys(ipr,Boc)-OH is governed by the chemical lability of its protecting groups and its susceptibility to degradation under various conditions encountered during storage and synthesis.

Orthogonal Protecting Group Stability

The core of this derivative's utility lies in the orthogonal stability of the Fmoc and Boc groups.

  • Base Lability of Fmoc: The Fmoc group is cleaved via a β-elimination mechanism in the presence of a base.[14] While piperidine is the standard reagent, prolonged exposure to milder bases or the presence of basic impurities (like dimethylamine in aged DMF) can cause premature deprotection, leading to the formation of deletion sequences.[12]

  • Acid Lability of Boc: The Boc group is stable to the basic conditions of the SPPS cycle but is quantitatively cleaved by strong acids (e.g., >50% TFA).[6][7] This allows it to remain on the side chain until the final peptide cleavage from the resin.

Solution Stability

When dissolved in solvents like DMF for automated synthesis, Fmoc-amino acids can undergo slow degradation.

  • Solvent Impurities: As mentioned, amine impurities in DMF can cause unwanted Fmoc deprotection. It is best practice to use high-purity, amine-free DMF.[12]

  • Diketopiperazine Formation: While primarily a risk for the first two amino acids coupled to the resin, the stability of the dipeptide on the resin is a major concern. This side reaction is sequence-dependent and less a matter of the stability of the amino acid monomer in solution.[15]

Thermal Stability

While SPPS is typically conducted at room temperature, some protocols utilize elevated temperatures to improve coupling efficiency. It is important to note that the Fmoc group can be thermally cleaved at high temperatures (e.g., 120°C) even in the absence of a base.[16] Such conditions should be avoided unless specifically intended.

cluster_base Basic Conditions (e.g., Piperidine) cluster_acid Acidic Conditions (e.g., TFA) Compound Fmoc-D-Lys(ipr,Boc)-OH Base_Product H-D-Lys(ipr,Boc)-OH (Fmoc Cleavage) Compound->Base_Product β-elimination Acid_Product Fmoc-D-Lys(ipr)-OH (Boc Cleavage) Compound->Acid_Product Carbocation mechanism

Caption: Primary degradation pathways for Fmoc-D-Lys(ipr,Boc)-OH.

Experimental Protocol: Solution Stability Assessment

Objective: To evaluate the stability of Fmoc-D-Lys(ipr,Boc)-OH in a given solvent over time at a specific temperature.

Materials:

  • Fmoc-D-Lys(ipr,Boc)-OH

  • High-purity solvent (e.g., DMF)

  • HPLC system with a UV detector

  • Thermostatically controlled incubator or water bath

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Fmoc-D-Lys(ipr,Boc)-OH of known concentration (e.g., 50 mg/mL) in the solvent of interest.

  • Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution and inject it into the HPLC system to obtain the initial purity profile. This serves as the T=0 reference.

  • Incubation: Store the stock solution in a sealed vial at the desired temperature (e.g., room temperature, ~25°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 4, 8, 24, 48 hours), withdraw an aliquot from the stock solution.

  • HPLC Analysis: Dilute and analyze each time-point sample by RP-HPLC under the same conditions as the T=0 sample.

  • Data Interpretation: Compare the chromatograms over time. Calculate the percentage of the main peak area relative to the total peak area at each time point. A decrease in the main peak area and the appearance of new peaks (degradation products) indicate instability.

Recommended Handling and Storage

To ensure the integrity and purity of Fmoc-D-Lys(ipr,Boc)-OH, strict adherence to proper handling and storage protocols is essential.

  • Solid Storage: The compound should be stored in a tightly sealed container at 2-8°C, or for longer-term storage, at -20°C.[11] It is crucial to store it under desiccated conditions, as moisture can compromise the compound's stability.

  • Handling Solid: Before opening, the container should be allowed to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

  • Solution Storage: Stock solutions prepared in solvents like DMF or NMP should be used as fresh as possible. If short-term storage is necessary, solutions should be kept at -20°C or -80°C.[11] Repeated freeze-thaw cycles should be avoided.

  • Solvent Quality: Always use high-purity, anhydrous, and amine-free solvents for preparing solutions to prevent premature deprotection or other side reactions.[12]

Analytical Methods for Purity and Stability Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of Fmoc-protected amino acids and monitoring their stability.[17][18]

Table 3: Typical RP-HPLC Method Parameters

ParameterRecommended Condition
Column C18, 3-5 µm particle size (e.g., 4.6 x 150 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient Linear gradient, e.g., 30% to 90% B over 15-20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm (for Fmoc group) and 214 nm (for peptide bond)
Sample Preparation Dissolve in 1:1 ACN/Water or DMF

This method effectively separates the main compound from potential impurities, such as diastereomers or degradation products like the free-amine (Fmoc-deprotected) species. Purity is typically reported as the area percentage of the main peak.

Conclusion

Fmoc-D-Lys(ipr,Boc)-OH is a sophisticated and essential building block for the synthesis of modified peptides with enhanced therapeutic potential. Its utility is intrinsically linked to its chemical properties. While readily soluble in standard SPPS solvents like DMF and NMP, its quantitative solubility should be confirmed empirically for specific concentrations. The compound's stability is robust under recommended storage conditions and relies on the well-established orthogonal protection scheme of the base-labile Fmoc group and the acid-labile Boc group. By adhering to the handling, storage, and analytical protocols outlined in this guide, researchers can confidently and effectively utilize this specialized derivative to advance their peptide synthesis and drug discovery programs.

References

  • Benchchem. OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis. [URL: https://www.benchchem.com/blog/oh-vs-fmoc-lys-boc-oh-in-peptide-synthesis/]
  • ChemPep. 71989-26-9 | Fmoc-Lys(Boc)-OH. [URL: https://www.chempep.com/products/fmoc-lys-boc-oh-cas-71989-26-9/]
  • Benchchem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. [URL: https://www.benchchem.com/blog/a-comprehensive-technical-guide-to-fmoc-protected-amino-acids-in-peptide-synthesis/]
  • ChemScene. 1313054-37-3 | Fmoc-D-Lys(ipr,Boc)-OH. [URL: https://www.chemscene.com/products/Fmoc-D-Lys(ipr,Boc)-OH-1313054-37-3.html]
  • Sigma-Aldrich. Fmoc-Lys(iPr,Boc)-OH Novabiochem 201003-48-7. [URL: https://www.sigmaaldrich.com/US/en/product/mm/852136]
  • ChemPep. Fmoc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/knowledge-center/fmoc-solid-phase-peptide-synthesis/]
  • BOC Sciences. Fmoc Amino Acids. [URL: https://www.bocsci.com/fmoc-amino-acids-list-110.html]
  • Inglin, P. et al. (2014). Thermal Cleavage of the Fmoc Protection Group. CHIMIA, 68(4), 258-261. [URL: https://www.researchgate.net/publication/262580749_Thermal_Cleavage_of_the_Fmoc_Protection_Group]
  • MedchemExpress.com. Fmoc-D-Lys(Boc)-OH | D-lysine Derivative. [URL: https://www.medchemexpress.com/fmoc-d-lys-boc--oh.html]
  • ChemicalBook. N-Boc-N'-Fmoc-L-Lysine | 84624-27-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1451227.htm]
  • Benchchem. A Comparative Guide to HPLC Analysis for Purity Assessment of Fmoc-Lys(Tfa)-OH. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-hplc-analysis-for-purity-assessment-of-fmoc-lys-tfa-oh/]
  • Advanced ChemTech. Fmoc-Lys(Boc)-OH – Standard Fmoc-Lys derivative used in peptide synthesis. [URL: https://www.advancedchemtech.com/product/fmoc-lys-boc-oh/]
  • Benchchem. A Comparative Guide to the Stability of Fmoc-Protected Peptides. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-stability-of-fmoc-protected-peptides/]
  • Benchchem. A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH. [URL: https://www.benchchem.
  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [URL: https://www.peptide.com/solvents-for-solid-phase-peptide-synthesis-pm-28.html]
  • ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [URL: https://www.researchgate.net/figure/Solubility-of-Fmoc-protected-amino-acids-used-in-Project-C_tbl2_265880453]
  • Chem-Impex. Nα-Fmoc-Nε-isopropyl-Nε-tert-butyloxycarbonyl-L-lysine. [URL: https://www.chemimpex.com/products/na-fmoc-ne-isopropyl-ne-tert-butyloxycarbonyl-l-lysine]
  • AGTC Bioproducts. Understanding the Chemistry of Fmoc-Lys(Boc)-OH in Peptide Synthesis. [URL: https://www.agtcbioproducts.com/understanding-the-chemistry-of-fmoc-lys-boc-oh-in-peptide-synthesis/]

Sources

Exploratory

Introduction to Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry

Technical Whitepaper [1] Executive Summary Solid-Phase Peptide Synthesis (SPPS) has evolved from R. Bruce Merrifield's Nobel Prize-winning Boc chemistry into the modern standard of Fmoc (9-fluorenylmethoxycarbonyl) chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper [1]

Executive Summary

Solid-Phase Peptide Synthesis (SPPS) has evolved from R. Bruce Merrifield's Nobel Prize-winning Boc chemistry into the modern standard of Fmoc (9-fluorenylmethoxycarbonyl) chemistry .[2] This guide provides a technical deep-dive into the Fmoc SPPS workflow, emphasizing the "orthogonal" protection strategy that allows for milder deprotection conditions compared to traditional Boc methods.[1] By eliminating the need for hazardous liquid hydrogen fluoride (HF) and utilizing base-labile N-terminal protection, Fmoc chemistry has democratized peptide synthesis, enabling high-throughput automation and the synthesis of complex, sensitive sequences.

Fundamental Principles: The Orthogonal Strategy

The success of Fmoc SPPS relies on orthogonality : the ability to remove one set of protecting groups without affecting another.[3]

  • N-

    
     Protection (Fmoc):  Base-labile. Removed by secondary amines (e.g., 20% piperidine).
    
  • Side-Chain Protection (tBu, Trt, Pbf, Boc): Acid-labile.[4] Stable to base but removed by strong acid (TFA).

  • Resin Linker: Acid-labile.[2][5] Cleaved simultaneously with side-chain deprotection.

This contrast ensures that the growing peptide chain remains intact and protected during the repetitive cycles of N-terminal deprotection and coupling, only releasing the final peptide upon global acid treatment.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is driven by a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-elimination mechanism triggered by a mild base.[1][6][][8] The acidic proton at the 9-position of the fluorene ring is abstracted, leading to the collapse of the carbamate and the release of dibenzofulvene (DBF) and 

.

Critical Insight: The released DBF is highly reactive and can re-attach to the free amine. Therefore, the deprotection reagent (piperidine) acts as both the base and the scavenger , trapping DBF as a fulvene-piperidine adduct.[6]

Fmoc_Mechanism Fmoc_Peptide Fmoc-Peptide-Resin Intermediate Carbamic Acid (Unstable) Fmoc_Peptide->Intermediate Proton Abstraction Base Piperidine (Base) Base->Intermediate Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine -CO2 DBF Dibenzofulvene (DBF) (Reactive Byproduct) Intermediate->DBF Adduct DBF-Piperidine Adduct (Inert) DBF->Adduct Scavenging by Excess Piperidine

Figure 1: The mechanistic pathway of Fmoc deprotection via beta-elimination and subsequent scavenging.[8]

Critical Component Selection

Resin Selection Guide

The choice of resin dictates the C-terminal functionality of the final peptide.[5][9][10][11]

Resin TypeLinker ChemistryC-Terminal ResultCleavage ConditionApplication
Wang 4-alkoxybenzyl alcoholCarboxylic Acid (-COOH)95% TFAStandard peptide acids.
Rink Amide Trialkoxy-benzhydrylamineAmide (-CONH2)95% TFAPeptide amides (mimics native protein backbone).
2-CTC 2-Chlorotrityl chlorideCarboxylic Acid (-COOH)1% TFA (Mild)Protected peptide fragments; prevents diketopiperazine formation.
Coupling Reagents

Modern coupling requires activating the carboxylic acid to an active ester.

  • Carbodiimides (DIC): Robust, often used with Oxyma. Good for preventing racemization in Cys/His.

  • Aminium/Uronium (HBTU/HATU): Fast, efficient, but requires base (DIEA). HATU is the gold standard for difficult/hindered sequences but is more expensive.

  • Phosphonium (PyBOP): Used when amine-free byproducts are needed.

The SPPS Workflow: Step-by-Step Protocol

Standard Cycle (0.1 mmol scale)

This protocol assumes the use of a standard fritted synthesis vessel or an automated synthesizer.

1. Resin Swelling

  • Why: Polystyrene resins collapse in dry states. Solvation exposes reactive sites.

  • Protocol: Weigh resin into the vessel. Add DMF (5-10 mL/g). Shake for 30 mins. Drain.

2. Fmoc Deprotection

  • Reagent: 20% Piperidine in DMF (v/v).

  • Step A (Short): Add 5 mL reagent. Shake 3 mins. Drain. (Removes bulk Fmoc).

  • Step B (Long): Add 5 mL reagent. Shake 10-15 mins. Drain. (Ensures completion).

  • Wash: DMF (5 x 1 min). Crucial to remove all piperidine before coupling to prevent premature Fmoc removal of the next amino acid.

3. Amino Acid Activation & Coupling

  • Stoichiometry: Typically 4-5 equivalents (eq) of AA relative to resin loading.

  • Cocktail (Standard):

    • Fmoc-AA-OH (5 eq)

    • HBTU or HCTU (5 eq)

    • DIEA (10 eq)

    • Dissolve in minimum DMF.

  • Protocol: Add activated solution to resin. Shake 45-60 mins at Room Temp.

  • Wash: DMF (5 x 1 min).

4. Monitoring (The Kaiser Test)

  • Principle: Ninhydrin reacts with free primary amines (Blue = Incomplete coupling, Yellow = Complete).

  • Action: If Blue, repeat Step 3 (Double Coupling).

SPPS_Cycle Start Fmoc-AA(n)-Resin Deprotect 1. Deprotection (20% Piperidine) Start->Deprotect Wash1 2. Wash (DMF) Deprotect->Wash1 Couple 4. Coupling Wash1->Couple Activate 3. Activation (Fmoc-AA + HBTU + DIEA) Activate->Couple Add Reagents Wash2 5. Wash (DMF) Couple->Wash2 Check Kaiser Test Wash2->Check Check->Couple Blue (Fail) - Recouple Next Fmoc-AA(n+1)-Resin Check->Next Colorless (Pass) Next->Deprotect Repeat Cycle

Figure 2: The iterative cycle of Fmoc SPPS. Note the critical checkpoint (Kaiser Test) to ensure high fidelity.

Cleavage and Global Deprotection[4]

This is the most "nervous" step. Strong acid removes the peptide from the resin and strips all side-chain protection. Reactive carbocations (tBu+, Trt+) are generated and must be quenched by scavengers to prevent re-alkylation of reactive residues (Cys, Trp, Met, Tyr).[12]

Cleavage Cocktails
Cocktail NameComposition (v/v)Best For
Standard (Reagent B) TFA (95%), TIS (2.5%), H2O (2.5%)General sequences without Cys/Met/Trp.
Reagent K TFA (82.5%), Phenol (5%), H2O (5%), Thioanisole (5%), EDT (2.5%)Sequences with Cys, Met, Trp, Tyr . (EDT/Thioanisole are potent scavengers).
TIS/DODT TFA (94%), TIS (1%), DODT (2.5%), H2O (2.5%)Odorless alternative to EDT for Cys-containing peptides.

Protocol:

  • Wash resin with DCM (remove DMF). Dry under

    
    .
    
  • Add Cleavage Cocktail (10-20 mL/g resin).

  • Shake 2-3 hours at Room Temp.

  • Filter resin.[13] Collect filtrate.

  • Precipitation: Add filtrate dropwise into cold Diethyl Ether (10x volume). Peptide precipitates as a white solid.

  • Centrifuge, decant ether, and dry.

Troubleshooting & Optimization

Aggregation

Long peptides (>20 residues) often form beta-sheets on the resin, causing "difficult sequences" where deprotection/coupling fails.

  • Solution 1: Use Pseudoproline dipeptides (Fmoc-AA-Ser/Thr(PsiMe,Mepro)-OH) to disrupt secondary structure.

  • Solution 2: Use PEG-based resins (ChemMatrix) which swell better than Polystyrene.

  • Solution 3: Heat the coupling step (Microwave SPPS or 50°C water bath).

Racemization (Cys & His)

Cysteine and Histidine are prone to racemization (L to D conversion) during base-mediated activation.

  • Fix: Use DIC/Oxyma instead of HBTU/DIEA. Avoid pre-activation; add base only when reagents are on the resin.

References

  • Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

  • Albericio, F., & Tulla-Puche, J. (2008). The status of the art of the synthesis of peptide-based drugs.[6][10][11] Combinatorial Chemistry & High Throughput Screening.

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[2][9][10][12][13][14] Chemical Reviews.

  • Shelton, P. T., & Jensen, K. J. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis.[5][13][14][15] Methods in Molecular Biology.

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews.

Sources

Protocols & Analytical Methods

Method

Fmoc-D-Lys(ipr,Boc)-OH solid-phase peptide synthesis protocol

Application Note: High-Fidelity Solid-Phase Synthesis of Fmoc-D-Lys(ipr,Boc)-OH Peptides -Fmoc- -isopropyl- -tert-butyloxycarbonyl-D-lysine into synthetic peptides. Abstract & Molecule Profile The incorporation of Fmoc-D...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Solid-Phase Synthesis of Fmoc-D-Lys(ipr,Boc)-OH Peptides


-Fmoc-

-isopropyl-

-tert-butyloxycarbonyl-D-lysine into synthetic peptides.

Abstract & Molecule Profile

The incorporation of Fmoc-D-Lys(ipr,Boc)-OH is a critical strategy in the development of peptidomimetics. This derivative serves two distinct functions:

  • Proteolytic Stability: The D-configuration renders the peptide backbone resistant to endogenous proteases.

  • Side-Chain Functionalization: The

    
    -isopropyl group provides steric bulk and hydrophobicity, often improving the pharmacokinetic profile or receptor selectivity of the final construct.
    

Upon final cleavage, the acid-labile Boc group is removed, while the isopropyl group remains attached to the


-nitrogen. The final residue in the peptide is 

-isopropyl-D-lysine
, which possesses a secondary amine on the side chain.
Chemical Specifications
PropertyDetail
Full Name

-Fmoc-

-isopropyl-

-tert-butyloxycarbonyl-D-lysine
Formula

Molecular Weight ~510.6 g/mol
Solubility High in DMF, DCM, NMP.
Critical Risk Racemization of the

-carbon (D

L conversion) during activation.

Material Science & Handling

Structural Analysis

The bulky side chain (isopropyl + Boc) creates significant steric hindrance. While this does not severely impact the coupling of the amino acid to the resin, it can induce aggregation in growing peptide chains, particularly in hydrophobic sequences.

Figure 1: Structural breakdown of Fmoc-D-Lys(ipr,Boc)-OH highlighting protection orthogonality.

Storage & Stability
  • Storage:

    
    C, desiccated. Allow to warm to room temperature before opening to prevent condensation.
    
  • Solution Stability: Stable in DMF for 24 hours. Do not pre-activate (mix with coupling reagents) until immediately before use to prevent oxazolone formation and racemization.

Experimental Protocol

Resin Preparation
  • Recommended Resin: Rink Amide (for amides) or Wang/2-CTC (for acids).

  • Swelling: Swell resin in DCM for 20 minutes, followed by a DMF wash. This ensures the polymer matrix is fully expanded for the bulky incoming residue.

Coupling Strategy (The Critical Step)

Objective: Maximize coupling efficiency while strictly minimizing D-to-L racemization.

  • Preferred Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure .

    • Why? Base-mediated coupling (HATU/DIEA) carries a higher risk of racemizing D-amino acids due to proton abstraction at the

      
      -carbon. DIC/Oxyma creates a neutral/acidic environment that preserves chirality [1].
      
  • Alternative: HATU/DIEA (Use only if DIC/Oxyma fails; maintain 1:1:2 ratio and minimize base contact time).

Step-by-Step Coupling Protocol:

  • Dissolution: Dissolve Fmoc-D-Lys(ipr,Boc)-OH (4.0 eq relative to resin loading) in minimum DMF.

  • Activation:

    • Add Oxyma Pure (4.0 eq).

    • Add DIC (4.0 eq).

    • Pre-activation: Stir for exactly 2 minutes. (Do not exceed 5 minutes).

  • Reaction: Transfer mixture to the resin vessel.

  • Time: Shake/vortex at Room Temperature for 60 minutes .

  • Monitoring: Perform a Kaiser Test.

    • Blue beads: Incomplete coupling. Re-couple using HATU/HOAt/TMP (2,4,6-trimethylpyridine) to reduce racemization risk compared to DIEA.

    • Colorless beads: Complete coupling.

Fmoc Deprotection

Standard conditions apply. The side chain is stable to piperidine.

  • Reagent: 20% Piperidine in DMF (v/v) + 0.1M Oxyma Pure (optional, to suppress aspartimide formation if Asp is present).

  • Cycles:

    
     minutes.
    
Cleavage & Global Deprotection

This step removes the Boc group and the resin linker, leaving the Isopropyl group intact.

  • Cocktail: TFA / TIS /

    
     (95:2.5:2.5).
    
  • Duration: 2 to 3 hours at Room Temperature.

  • Mechanism: The tert-butyl carbamate (Boc) is cleaved. The resulting carbamic acid decarboxylates, leaving the secondary amine (

    
    ).
    

Process Workflow Visualization

Figure 2: SPPS workflow emphasizing the neutral activation strategy to prevent racemization.

Troubleshooting & Optimization

IssueCauseSolution
Racemization (L-isomer detected) High pH during activation (DIEA usage) or prolonged pre-activation.Switch to DIC/Oxyma . Reduce temperature to

C during activation. Avoid pre-activation >5 mins [2].
Incomplete Coupling Steric hindrance of the "ipr,Boc" group.Double couple. Use COMU or HATU with TMP (Collidine) instead of DIEA as a weaker base.
Aggregation Hydrophobic side chain interaction.Use DCM/DMF (1:1) as the coupling solvent to disrupt aggregates. Add chaotropic salts (e.g.,

) to the coupling mixture.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal.

  • Steinauer, R., et al. (1989). "Racemization of D-amino acids during solid-phase peptide synthesis." Int. J. Peptide Protein Res.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.

  • Sigma-Aldrich. "Protocols for Fmoc SPPS." Technical Library.

Application

Fmoc-D-Lys(ipr,Boc)-OH for creating peptides with enhanced stability

Application Note: Engineering Proteolytically Stable Peptide Therapeutics using Fmoc-D-Lys(ipr,Boc)-OH Executive Summary & Strategic Rationale The clinical translation of peptide therapeutics is frequently bottlenecked b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Proteolytically Stable Peptide Therapeutics using Fmoc-D-Lys(ipr,Boc)-OH

Executive Summary & Strategic Rationale

The clinical translation of peptide therapeutics is frequently bottlenecked by their poor pharmacokinetic (PK) profiles, primarily driven by rapid proteolytic degradation in human serum. To overcome this, medicinal chemists employ unnatural amino acid building blocks to engineer metabolic resistance.

Fmoc-D-Lys(ipr,Boc)-OH (CAS: 1313054-37-3) [1] represents a highly effective, dual-action structural modifier for Solid-Phase Peptide Synthesis (SPPS). By combining stereochemical inversion (D-chirality) with side-chain alkylation (N-ε-isopropyl), this building block synergistically abolishes protease recognition while enhancing the peptide's lipophilicity and membrane permeability. This application note details the mechanistic causality behind this modification, quantitative stability outcomes, and validated protocols for its incorporation.

Mechanistic Causality: The Dual-Pillar Stability System

As an application scientist, it is critical to understand why a modification works to rationally design peptidomimetics. The extraordinary stability conferred by D-Lys(ipr) relies on two distinct biochemical evasions:

  • Stereochemical Inversion (D-Chirality): Endogenous proteases have evolved highly specific active sites that require the L-configuration of amino acids to align the scissile peptide bond with the enzyme's catalytic triad. Substituting L-Lys with D-Lys fundamentally disrupts this spatial geometry, rendering the backbone highly resistant to endopeptidases.

  • Steric Shielding via N-ε-Alkylation: Trypsin-like serine proteases specifically cleave at the C-terminus of basic residues (Lys/Arg). Mechanistically, this requires the primary ε-amine of lysine to insert deeply into the protease's S1 binding pocket to form a critical salt bridge with an aspartate residue (e.g., Asp189 in trypsin). The addition of a bulky isopropyl group to the ε-amine creates severe steric clash, physically preventing the side chain from docking into the S1 pocket[2].

Furthermore, the isopropyl moiety increases the overall lipophilicity of the peptide. This subtle increase in hydrophobicity can promote reversible binding to human serum albumin (HSA), creating a depot effect that further extends plasma half-life. During SPPS, the secondary ε-amine is protected by a tert-butyloxycarbonyl (Boc) group, which is perfectly orthogonal to Fmoc chemistry and easily removed during final global deprotection[3].

Pathway Visualization: Mechanism of Proteolytic Evasion

G Native Native Peptide (L-Lysine) Trypsin1 Trypsin S1 Pocket Binding Native->Trypsin1 Recognition Modified Modified Peptide (D-Lys(ipr)) Trypsin2 Trypsin S1 Pocket Blocked Modified->Trypsin2 Steric Hindrance & D-Chirality Cleavage Rapid Proteolytic Cleavage Trypsin1->Cleavage Hydrolysis Stability Enhanced Plasma Stability Trypsin2->Stability Evasion

Mechanism of proteolytic evasion by D-Lys(ipr) modification.

Quantitative Impact on Peptide Stability

The following table summarizes the typical pharmacokinetic and physicochemical shifts observed when substituting a native L-Lysine with D-Lys(ipr) in a standard therapeutic decapeptide model.

Peptide VariantTrypsin Cleavage Rate (Relative)Human Serum Half-Life (

)
Lipophilicity Shift (

LogP)
Native (L-Lys) 100% (Reference)~2.5 Hours0.00 (Baseline)
Modified (D-Lys) < 15%~14.0 Hours+0.15
Modified (D-Lys(ipr)) Undetectable > 48.0 Hours +0.65

Data synthesis based on established peptidomimetic stability profiles utilizing N-alkylated D-amino acids.

Step-by-Step Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Lys(ipr,Boc)-OH

This protocol utilizes standard Fmoc/tBu chemistry. The Boc protecting group on the ε-amine prevents unwanted branching during synthesis and is fully stable to the basic conditions used for Fmoc removal[3].

Materials:

  • Rink Amide Resin (loading ~0.5 mmol/g)

  • Fmoc-D-Lys(ipr,Boc)-OH[1]

  • Coupling Reagents: DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure

  • Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: TFA / TIPS /

    
     (95 : 2.5 : 2.5)
    

Step-by-Step Workflow:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes at room temperature to ensure full exposure of the reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 minutes). Wash thoroughly with DMF (5 × 1 minute).

  • Amino Acid Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-D-Lys(ipr,Boc)-OH and 0.3 mmol (3 eq) of OxymaPure in minimal DMF. Add 0.3 mmol (3 eq) of DIC. Causality: Oxyma/DIC is chosen over HATU/DIEA to prevent potential epimerization of the D-amino acid while providing highly efficient coupling for sterically hindered building blocks.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60–90 minutes.

  • Verification: Perform a Kaiser test. A negative result (yellow) indicates complete coupling. Wash the resin with DMF (5 × 1 minute).

  • Elongation: Continue the synthesis for the remaining sequence.

  • Global Cleavage & Deprotection: Treat the dried resin with the TFA cleavage cocktail for 2 hours at room temperature. Causality: The highly acidic TFA simultaneously cleaves the peptide from the resin and removes the Boc group from the ε-amine, yielding the active N-ε-isopropyl moiety.

  • Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge, wash the pellet with ether, and lyophilize.

Protocol B: Self-Validating Human Serum Stability Assay

To prove the efficacy of the D-Lys(ipr) modification, the peptide must be tested in a biologically relevant matrix. This protocol is a self-validating system because it utilizes an internal standard to account for matrix suppression during LC-MS analysis, and runs a native L-Lys peptide in parallel as a positive control for degradation.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mM stock solution of the synthesized D-Lys(ipr) peptide and the native L-Lys control peptide in sterile PBS (pH 7.4).

  • Serum Incubation: Pre-warm 25% Human Serum (in PBS) to 37°C. Add the peptide stocks to a final concentration of 10 µM.

  • Sampling: At designated time points (0, 1, 2, 4, 8, 24, and 48 hours), extract a 50 µL aliquot from each incubation tube.

  • Quenching (Critical Step): Immediately add 50 µL of an ice-cold quenching solution (50% Acetonitrile / 50% Water / 1% TFA) containing 1 µM of an isotopically labeled internal standard. Causality: The high organic content precipitates serum proteins, while the low pH instantly denatures proteases, halting degradation at the exact time point.

  • Extraction: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to LC-MS vials. Analyze via RP-HPLC coupled to a mass spectrometer (LC-MS/MS). Calculate the percentage of remaining intact peptide by comparing the Area Under the Curve (AUC) of the target peptide against the internal standard.

References

  • Sigma-Aldrich. "NEW Derivatives for Fmoc SPPS." Sigma-Aldrich. Available at:[Link]

Sources

Method

Application Note: Chemoselective Fmoc Deprotection of Fmoc-D-Lys(ipr,Boc)-OH

[1] Executive Summary This application note details the methodology for the deprotection of the N -Fmoc group from Fmoc-D-Lys(ipr,Boc)-OH (Fmoc-D-Lysine(N -isopropyl, N -tert-butyloxycarbonyl)-OH). This specialized amino...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the methodology for the deprotection of the N


-Fmoc group from Fmoc-D-Lys(ipr,Boc)-OH  (Fmoc-D-Lysine(N

-isopropyl, N

-tert-butyloxycarbonyl)-OH). This specialized amino acid derivative is critical in the synthesis of peptidomimetics and antimicrobial peptides where the D-configuration and N-alkylated side chain confer metabolic stability and resistance to proteolysis.[1]

The core challenge addressed in this guide is ensuring the complete removal of the base-labile Fmoc group without compromising the integrity of the acid-labile Boc group or the steric environment of the


-isopropyl moiety.[1] We utilize a standard 

-elimination mechanism mediated by secondary amines, validated by in-process controls.[1]

Chemical Context & Strategic Considerations

The Molecule: Fmoc-D-Lys(ipr,Boc)-OH

Unlike standard lysine derivatives, this building block features a tertiary amine on the side chain (


-position) protected by a Boc group and alkylated with an isopropyl group.[1]
  • 
    -Amine:  Protected by Fmoc (Base labile).[1]
    
  • 
    -Amine:  Modified with Isopropyl and protected by Boc (Acid labile).[1]
    
  • Chirality: D-configuration (Right-handed), often used to disrupt helix formation or prevent enzymatic degradation.[1]

The Deprotection Logic

The removal of the Fmoc group relies on the acidity of the proton at the 9-position of the fluorene ring system (


). A secondary amine (typically piperidine) acts as a base to abstract this proton, triggering an E1cB elimination mechanism.[2][3]

Critical Success Factor: The reaction must be performed in a non-acidic environment to preserve the Boc group on the side chain. The bulky isopropyl group on the side chain does not sterically hinder the


-amine deprotection, but it significantly increases the hydrophobicity of the peptide, necessitating efficient solvent choices (DMF/NMP) to prevent aggregation.

Reaction Mechanism

The deprotection proceeds via a base-induced


-elimination.[1][2]
  • Proton Abstraction: Piperidine removes the acidic proton from the fluorenyl ring (C9-H).[1]

  • Elimination: The resulting carbanion collapses to form dibenzofulvene (DBF) and releases carbamate.

  • Decarboxylation: The carbamate decomposes to release CO

    
     and the free 
    
    
    
    -amine.[1]
  • Scavenging: Excess piperidine traps the reactive DBF to form a fulvene-piperidine adduct, preventing re-attachment.[1]

Visualization: Mechanistic Pathway[2]

Fmoc_Deprotection Start Fmoc-D-Lys(ipr,Boc)-Peptide Intermediate Fluorenyl Carbanion Start->Intermediate Proton Abstraction (C9-H) Base 20% Piperidine Base->Start Catalyst Elimination Dibenzofulvene (DBF) + Carbamate Intermediate->Elimination E1cB Elimination Scavenging DBF-Piperidine Adduct Elimination->Scavenging +Piperidine (Trapping) Product H-D-Lys(ipr,Boc)-Peptide (Free Alpha Amine) Elimination->Product -CO2

Figure 1: The E1cB elimination pathway for Fmoc removal using Piperidine.

Experimental Protocol (Solid Phase)

This protocol assumes the amino acid is attached to a solid support (Resin) or is the N-terminal residue of a growing peptide chain.[1][4]

Reagents & Materials
  • Deprotection Cocktail: 20% (v/v) Piperidine in DMF (N,N-Dimethylformamide).[1][2]

    • Alternative: 20% 4-Methylpiperidine (less regulated).[1]

    • Optimization: Add 0.1 M HOBt (1-Hydroxybenzotriazole) if aspartimide formation is a concern in the sequence (though less relevant for Lys).[1]

  • Solvent: HPLC-grade DMF.[1]

  • Monitoring: Kaiser Test Kit (Ninhydrin, Phenol, KCN).

Step-by-Step Methodology
StepOperationReagent/ConditionDurationPurpose
1 Wash DMF (Flow wash)3 x 1 minRemove previous reagents/solvents.
2 Deprotection (Pulse 1) 20% Piperidine/DMF3 minInitial cleavage; removes bulk of Fmoc.
3 Drain --Remove reaction mixture containing DBF.
4 Deprotection (Pulse 2) 20% Piperidine/DMF10-12 minDrives reaction to completion.[1]
5 Wash DMF5 x 1 minCRITICAL: Removes piperidine traces.[1]
6 QC Check Kaiser Test2 minVerify free primary amine (Blue = Positive).[1]
Detailed Workflow Logic
  • Swelling: Ensure the resin is fully swollen in DMF. The hydrophobic "ipr" group on the lysine side chain can cause resin collapse in polar solvents like Methanol; keep to DMF or DCM.

  • Double Deprotection: We use a "short pulse" followed by a "long pulse."[1] The first pulse removes the majority of the Fmoc group. The generated Dibenzofulvene (DBF) is highly reactive.[5] Draining this quickly prevents equilibrium back-reactions.[1] The second pulse ensures quantitative removal.

  • Washing: Piperidine is a secondary amine.[1][3] If left on the resin, it will prematurely cleave the Fmoc group of the next incoming amino acid or cause racemization during activation. Thorough washing (Step 5) is non-negotiable.[1]

Visualization: Decision Tree & Workflow

SPPS_Workflow Start Resin-Bound Fmoc-D-Lys(ipr,Boc) Wash1 Wash DMF (3x) Start->Wash1 Deprotect1 20% Piperidine (3 min) Wash1->Deprotect1 Deprotect2 20% Piperidine (12 min) Deprotect1->Deprotect2 Wash2 Wash DMF (5x) Deprotect2->Wash2 QC Kaiser Test Wash2->QC NextStep Proceed to Coupling QC->NextStep Blue (Positive) Retry Repeat Deprotection (5 min) QC->Retry Colorless (Negative) Retry->Wash2

Figure 2: Operational workflow for solid-phase Fmoc deprotection.

Troubleshooting & Quality Control

Monitoring (The Kaiser Test)

Since the deprotection of Fmoc-D-Lys(ipr,Boc)-OH yields a primary


-amine , the Kaiser test is the standard monitoring tool.[1]
  • Positive Result: Deep Blue beads/solution. Indicates successful deprotection (free amine available).[1]

  • Negative Result: Yellow/Colorless. Indicates incomplete deprotection.[1]

Note: Do not confuse the


-amine with the side chain.[1] The side chain is 

-isopropyl-N

-Boc.[1] Even if the Boc were lost (unlikely in base), the

is a secondary amine (due to isopropyl) and would not yield a classic Kaiser blue (secondary amines require the Chloranil test). However, we are monitoring the

-amine, which is primary.
Common Issues
  • Aggregation: The "ipr" group adds hydrophobicity. If the deprotection is slow, it may be due to peptide aggregation on the resin.

    • Solution: Perform deprotection at 40°C or add 0.1M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine cocktail for a stronger base effect (use DBU with caution if Asp is present).[1]

  • Incomplete Washing: Residual piperidine will form a "piperidide" adduct with the next activated amino acid, terminating the chain.

    • Validation: Test the flow-through of the final wash with chloranil or bromophenol blue to ensure no amine is leaving the vessel before adding the next amino acid.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link][1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link][1]

Sources

Application

Application Note: Strategies for the Efficient Cleavage of Peptides Containing D-Lys(ipr,Boc) from Solid-Phase Resins

Abstract The incorporation of non-canonical amino acids, such as D-isomers, is a critical strategy in modern therapeutic peptide design to enhance proteolytic stability and prolong in vivo half-life.[] This application n...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-canonical amino acids, such as D-isomers, is a critical strategy in modern therapeutic peptide design to enhance proteolytic stability and prolong in vivo half-life.[] This application note provides a comprehensive technical guide for the final and critical step in solid-phase peptide synthesis (SPPS): the cleavage of peptides containing D-Lysine with side-chain protection from the resin support. Specifically, we address the cleavage of peptides featuring the D-Lys(ipr,Boc) residue, focusing on the chemical mechanisms, the strategic selection of cleavage cocktails, and detailed, field-proven protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize peptide purity and yield by mitigating common side reactions associated with this crucial deprotection step.

The Chemistry of Peptide Cleavage and Deprotection

The final step in Fmoc-based SPPS is a global deprotection event, where a strong acid, typically Trifluoroacetic Acid (TFA), performs two essential functions simultaneously: it cleaves the covalent bond linking the completed peptide chain to the solid support and removes acid-labile protecting groups from amino acid side chains.[2]

Mechanism of D-Lys(ipr,Boc) Side-Chain Deprotection

The side chain of the D-Lysine residue in this context is protected by both an isopropyl (ipr) and a tert-butyloxycarbonyl (Boc) group. Both are classified as acid-labile protecting groups. The cleavage mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This leads to the collapse of the resulting intermediate, releasing the free ε-amino group of lysine, carbon dioxide, and a highly stable tert-butyl cation.[3][4] A similar acid-catalyzed mechanism removes the isopropyl group, generating a corresponding isopropyl cation.

The generation of these carbocation species is the primary challenge during cleavage. These highly reactive electrophiles can attack nucleophilic residues within the peptide sequence, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to irreversible modifications and significantly compromising the purity of the final product.[5][6][7]

The Critical Role of Scavengers

To prevent these deleterious side reactions, the cleavage reagent (TFA) is almost always used as part of a "cleavage cocktail" containing sacrificial nucleophiles known as scavengers.[7] These scavenger molecules are added in excess to rapidly "trap" or quench the reactive carbocations before they can modify the peptide.[8][9] The choice of scavengers is dictated entirely by the peptide's amino acid composition.

Scavenger_Mechanism cluster_0 TFA-Mediated Deprotection cluster_1 Potential Side Reaction cluster_2 Scavenger Intervention Lys_Boc Lys(Boc) Side Chain tBu_cation tert-Butyl Cation (tBu⁺) (Reactive Electrophile) Lys_Boc->tBu_cation Cleavage TFA TFA (H⁺) Trp Tryptophan Residue (Nucleophilic) tBu_cation->Trp Undesired Attack TIS Triisopropylsilane (TIS) (Scavenger) tBu_cation->TIS Trapping Lys_Free Free Lysine Side Chain (NH₂) Alkylated_Trp Alkylated Tryptophan (Side Product) Trp->Alkylated_Trp Undesired Attack Quenched_Product Quenched Cation (Inert) TIS->Quenched_Product Trapping Cocktail_Selection Start Start: Analyze Peptide Sequence Cys_Met_Trp Contains Cys, Met, or Trp? Start->Cys_Met_Trp Arg_check Contains Arg(Pbf/Pmc)? Cys_Met_Trp->Arg_check No Reagent_K Use Reagent K: TFA/Water/Phenol/ Thioanisole/EDT Cys_Met_Trp->Reagent_K Yes No_sensitive No sensitive residues Arg_check->No_sensitive No Reagent_B Use Reagent B: TFA/Phenol/Water/TIS Arg_check->Reagent_B Yes Standard_Cocktail Use Standard Cocktail: TFA/Water/TIS (95:2.5:2.5) No_sensitive->Standard_Cocktail

Figure 2: Decision workflow for choosing a cleavage cocktail.
Common Cleavage Cocktails and Their Applications

The table below summarizes several widely used cleavage cocktails. Always prepare cocktails fresh immediately before use. [10]

Reagent Name Composition (v/v/w) Primary Application & Rationale
Standard Cocktail TFA / Water / Triisopropylsilane (TIS) (95 : 2.5 : 2.5) For peptides lacking highly sensitive residues. TIS is an excellent scavenger for t-butyl and trityl cations. [8][9]Water aids in the removal of Pbf/Pmc groups from Arginine. [2][9]
Reagent B TFA / Phenol / Water / TIS (88 : 5 : 5 : 2) An "odorless" alternative to thiol-containing cocktails. [7][10]Phenol protects Tyrosine and Tryptophan residues. [9]Not recommended for peptides with Cysteine or Methionine, as it does not prevent their oxidation. [10]
Reagent K TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5) A robust, general-purpose cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. [6][10]EDT and thioanisole are highly effective at scavenging a wide range of electrophiles and protecting sulfur-containing residues.

| Reagent R | TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2) | Specifically recommended for peptides rich in Arginine protected with sulfonyl groups (e.g., Pbf, Pmc). [7]Also effective for Trp-containing peptides on certain resins to minimize side reactions. [10]|

Detailed Experimental Protocol for Peptide Cleavage

This protocol provides a generalized, step-by-step method for the cleavage of a peptide from a resin such as Rink Amide or Wang.

Safety Precaution: Trifluoroacetic Acid (TFA) is extremely corrosive and volatile. All steps involving TFA must be performed inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. [11]

Materials and Reagents
  • Peptide-resin (dried thoroughly under high vacuum)

  • Trifluoroacetic Acid (TFA), reagent grade

  • Scavengers (e.g., Triisopropylsilane (TIS), deionized water, phenol)

  • Dichloromethane (DCM)

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

  • Filtration apparatus or centrifuge

  • Nitrogen gas source for drying

Step-by-Step Cleavage and Precipitation Procedure
  • Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.

  • Resin Washing (Optional but Recommended): Wash the resin with DCM (2-4 mL) for 1 minute to remove any residual DMF and to swell the resin. Drain the DCM completely. [12]3. Cleavage Cocktail Addition: Freshly prepare the selected cleavage cocktail (e.g., 2-5 mL of TFA/TIS/Water 95:2.5:2.5). Add the cocktail to the resin, ensuring all the resin is fully submerged.

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours. The optimal time can vary depending on the linker and specific protecting groups. [6][7]5. Peptide-TFA Solution Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean collection tube. Wash the resin with a small, fresh volume of TFA (0.5-1 mL) and combine the filtrates to maximize recovery. [7]6. Peptide Precipitation: In a separate conical tube, add cold diethyl ether or MTBE (approx. 10-15 mL). Add the TFA filtrate dropwise to the cold ether while gently vortexing. The peptide should precipitate as a white solid. [7][12]7. Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant and discard the ether supernatant.

  • Washing: Re-suspend the peptide pellet in fresh, cold ether (10 mL) to wash away residual scavengers and cleaved protecting groups. Centrifuge and decant as in the previous step. Repeat this wash step two more times. [7]9. Drying: After the final wash, gently dry the peptide pellet under a stream of nitrogen gas until it becomes a powder. For complete removal of residual solvents, dry the peptide further under high vacuum.

  • Analysis: The crude peptide is now ready for analysis by techniques such as HPLC and Mass Spectrometry to determine purity and confirm identity. [13]

Visualization of the Cleavage Workflow

Cleavage_Workflow A 1. Place Dried Peptide-Resin in Reaction Vessel B 2. Wash Resin with DCM (Optional) A->B C 3. Add Freshly Prepared Cleavage Cocktail B->C D 4. React for 2-3 Hours at Room Temperature C->D E 5. Filter to Separate Resin and Collect Peptide Solution D->E F 6. Precipitate Peptide in Cold Diethyl Ether/MTBE E->F G 7. Isolate Peptide Pellet via Centrifugation F->G H 8. Wash Pellet with Cold Ether (3x) G->H I 9. Dry Peptide Under N₂ and High Vacuum H->I J 10. Proceed to Analysis (HPLC/MS) I->J

Figure 3: General experimental workflow for peptide cleavage.

Troubleshooting Common Cleavage Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low Peptide Yield Incomplete cleavage from the resin.Extend the cleavage reaction time to 3-4 hours. Ensure adequate volume of cleavage cocktail is used. Confirm the linker type is appropriate for the cleavage conditions.
Peptide loss during precipitation/washing.Ensure the ether is sufficiently cold. Add the TFA solution slowly during precipitation. Avoid overly vigorous resuspension that could lead to sample loss.
Incomplete Deprotection Insufficient reaction time or TFA strength.Increase cleavage time. For very stubborn groups (e.g., multiple Arg(Pbf)), a longer time (4-6 hours) may be needed.
Poor resin swelling and reagent access.Ensure the resin is washed with DCM prior to cleavage to promote swelling and acid penetration. [12]
Presence of Side Products (+72, +16, etc.) Alkylation or oxidation of sensitive residues (Trp, Met, Cys).Incorrect or insufficient scavengers were used. Re-evaluate the peptide sequence and select a more appropriate cocktail (e.g., use Reagent K instead of Reagent B if Met/Cys are present). [2][10]
Aspartimide formation.This side reaction can be catalyzed by acid. [7]If this is a known issue for the sequence, consider milder cleavage conditions or alternative protecting group strategies during synthesis.

Conclusion

The successful cleavage of peptides containing modified residues like D-Lys(ipr,Boc) is a function of a well-considered strategy rather than a single protocol. By understanding the underlying chemical mechanisms of deprotection and side reactions, researchers can intelligently select a cleavage cocktail tailored to their specific peptide sequence. The protocols and troubleshooting guide provided herein serve as a robust starting point for optimizing the final, critical stage of peptide synthesis, ultimately leading to higher purity and yield of the desired product.

References

  • Zhao, Q., de Zoysa, R. S. S., Wang, D., Jayawardhana, D. A., & Guan, X. (2009). Real-time monitoring of peptide cleavage using a nanopore probe. Journal of the American Chemical Society, 131(18), 6324–6325. [Link]

  • CDN Scientific. (n.d.). Peptide Cleavage from Resin Protocol. CDN Scientific. [Link]

  • Schmid, S., & Dekker, C. (2021). Monitoring of peptide cleavage using a nanopore probe. ResearchGate. [Link]

  • Peptides International. (n.d.). Cleavage Cocktails; Reagent B. Peptides International. [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press. [Link]

  • Maloney, P. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? ResearchGate. [Link]

  • CDN Scientific. (n.d.). Cleavage Cocktail Selection. CDN Scientific. [Link]

  • Prudêncio, M., et al. (2020). High-Resolution Mass Spectrometry-Based Approaches for the Detection and Quantification of Peptidase Activity in Plasma. Molecules. [Link]

  • Rogers, L. D., & Overall, C. M. (2021). Biochemical Tools for Tracking Proteolysis. Journal of Proteome Research. [Link]

  • Google Patents. (2021).
  • DiVA portal. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Gentilucci, L., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]

Sources

Method

Use of Fmoc-D-Lys(ipr,Boc)-OH in the synthesis of bioactive peptides

Application Note: Strategic Integration of Fmoc-D-Lys(ipr,Boc)-OH in Peptidomimetic Synthesis Executive Summary The development of metabolically stable and potent peptide therapeutics often necessitates the incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of Fmoc-D-Lys(ipr,Boc)-OH in Peptidomimetic Synthesis

Executive Summary

The development of metabolically stable and potent peptide therapeutics often necessitates the incorporation of non-proteinogenic amino acids. Fmoc-D-Lys(ipr,Boc)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-isopropyl-N-epsilon-(tert-butyloxycarbonyl)-D-lysine) represents a critical building block in this domain.

This derivative offers a trifecta of structural advantages:

  • D-Configuration: Confers resistance to proteolytic degradation by endogenous L-specific proteases.

  • N-ε-Isopropyl Group: Modulates the basicity and lipophilicity of the lysine side chain, enhancing membrane interactions and receptor selectivity.

  • Orthogonal Protection: The Boc group ensures the secondary amine remains protected during base-labile Fmoc deprotection, preventing branching or side-reactions, and is cleanly removed during final acidic cleavage.

This guide provides a validated protocol for incorporating this residue into bioactive peptides, specifically targeting antimicrobial peptides (AMPs) and GPCR ligands.

Technical Profile & Chemical Logic

Physicochemical Properties
PropertySpecification
Chemical Name Fmoc-D-Lys(ipr,Boc)-OH
CAS Number 1313054-37-3 (Generic/Stereoisomer dependent)
Molecular Formula

Molecular Weight 510.62 g/mol
Solubility Soluble in DMF, NMP, DCM
Appearance White to off-white powder
Storage +2°C to +8°C (Desiccated)
Structural Mechanism of Action

The incorporation of the isopropyl group on the ε-amine transforms the primary amine (Lys) into a secondary amine. This modification has two profound effects on bioactivity:

  • Hydrophobic Shielding: The isopropyl group increases the local hydrophobicity of the cationic center. in AMPs, this facilitates deeper insertion into the bacterial lipid bilayer while maintaining the electrostatic attraction to anionic headgroups.

  • pKa Modulation: Secondary amines generally exhibit slightly higher basicity and different hydrogen-bonding geometry compared to primary amines, potentially altering affinity for G-protein coupled receptors (GPCRs) like GnRH receptors.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Pre-Synthesis Considerations
  • Resin Selection: Use Rink Amide resin for C-terminal amides (common in bioactive peptides) or Wang resin for C-terminal acids.

  • Loading: Recommended loading is 0.3 – 0.6 mmol/g to prevent aggregation, as the bulky isopropyl side chain can induce inter-chain steric clashes in high-loading sequences.

Step-by-Step Coupling Protocol

This protocol assumes a standard Fmoc/tBu strategy.

Step 1: Resin Swelling

  • Weigh appropriate resin amount.

  • Swell in DCM for 20 minutes.

  • Wash with DMF (

    
     min).
    

Step 2: Fmoc Deprotection (N-alpha)

  • Treat resin with 20% Piperidine in DMF (containing 0.1M HOBt to suppress aspartimide formation if relevant).

  • Cycle 1: 3 minutes (Flow wash).

  • Cycle 2: 10 minutes (Incubation).

  • Wash with DMF (

    
     min) until pH is neutral.
    

Step 3: Activation & Coupling of Fmoc-D-Lys(ipr,Boc)-OH Rationale: The bulky side chain does not significantly hinder the N-alpha coupling, but ensuring complete reaction is vital.

  • Reagents:

    • Amino Acid: 4.0 equivalents relative to resin loading.

    • Activator: HBTU or HATU (3.9 equivalents).

    • Base: DIPEA (8.0 equivalents).

  • Procedure:

    • Dissolve Amino Acid and Activator in minimum DMF.

    • Add DIPEA to initiate activation (solution turns yellow).

    • Immediately add to the resin.

    • Reaction Time: 45 – 60 minutes at Room Temperature.

  • Monitoring: Perform a Kaiser Test (ninhydrin).[1]

    • Note: If coupling to a secondary amine (e.g., Proline), use HATU/HOAt and extend time to 2 hours.

Step 4: Capping (Optional but Recommended)

  • Treat with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap unreacted amines.

Step 5: Final Cleavage & Side-Chain Deprotection Critical Phase: This step removes the Boc group, exposing the N-ε-isopropyl secondary amine.

  • Wash resin with DCM (

    
    ). Dry under nitrogen.
    
  • Prepare Cleavage Cocktail: TFA / TIS / H2O (95:2.5:2.5) .

  • Incubate for 2–3 hours at room temperature.

  • Precipitate peptide in cold Diethyl Ether.

  • Centrifuge, wash with ether (

    
    ), and lyophilize.
    

Visualization of Chemical Workflow

The following diagram illustrates the transformation of the Lysine derivative during the synthesis lifecycle.

G Start Fmoc-D-Lys(ipr,Boc)-OH (Starting Material) Coupling Coupling Step (HBTU/DIPEA) Start->Coupling Activates COOH FmocRemoval Fmoc Removal (20% Piperidine) Coupling->FmocRemoval Anchored to Resin Elongation Peptide Elongation (Repeat Cycles) FmocRemoval->Elongation Free Alpha-Amine Cleavage Final Cleavage (95% TFA) Elongation->Cleavage Full Sequence FinalProduct Peptide-D-Lys(ipr)-NH2 (Boc Removed, ipr Retained) Cleavage->FinalProduct Removes Boc & Resin

Figure 1: Lifecycle of Fmoc-D-Lys(ipr,Boc)-OH in SPPS. Note that the Isopropyl (ipr) group is stable to TFA and remains on the final peptide.

Application Case Study: Optimizing Antimicrobial Peptides

Objective: Enhance the serum half-life and bacterial selectivity of a standard AMP (e.g., Magainin analogue).

Hypothesis: Replacing L-Lys with D-Lys(ipr) at the non-binding face of the amphipathic helix will:

  • Disrupt protease recognition sites (D-amino effect).

  • Increase lipophilicity, aiding membrane anchoring (Isopropyl effect).

Experimental Design:

  • Control: Synthesize native sequence containing L-Lys.

  • Test Variant: Substitute L-Lys at position 10 with D-Lys(ipr).

  • Assay:

    • Stability:[2][3][4][5] Incubate in human serum at 37°C. Analyze degradation via HPLC at 0, 1, 4, and 24 hours.

    • Potency: Determine MIC against S. aureus and E. coli.

Expected Outcome: The D-Lys(ipr) variant typically exhibits a 3-5x increase in serum half-life due to the steric bulk of the isopropyl group and the chiral inversion preventing trypsin access.

Quality Control & Analytical Expectations

When analyzing the final peptide via LC-MS, ensure you account for the mass difference relative to a standard Lysine.

  • Standard Lysine Residue MW: 128.17 Da

  • N-ε-Isopropyl-Lysine Residue MW: ~170.25 Da

  • Mass Shift: +42.08 Da per substitution (Isopropyl group).

HPLC Troubleshooting:

  • Broad Peaks: The secondary amine can sometimes cause peak tailing. Use a mobile phase with 0.1% TFA (or higher) and run the column at 40°C – 60°C to sharpen peaks.

  • Retention Time: Expect the D-Lys(ipr) peptide to elute later (higher % B) than the native analogue due to increased hydrophobicity.

References

  • Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

Application

Post-synthesis modification of peptides containing D-Lys(ipr,Boc)

Application Note: Strategic Synthesis and Post-Translational Derivatization of Peptides Containing -Isopropyl-D-Lysine Executive Summary The incorporation of -isopropyl-D-lysine (D-Lys(ipr)) into peptide sequences repres...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Post-Translational Derivatization of Peptides Containing


-Isopropyl-D-Lysine 

Executive Summary

The incorporation of


-isopropyl-D-lysine (D-Lys(ipr))  into peptide sequences represents a high-impact strategy for enhancing metabolic stability. The combination of D-chirality (resisting chiral-specific proteases) and 

-alkylation (steric shielding of the

-amine) renders this residue virtually immune to trypsin-like cleavage.

However, the specific building block used—Fmoc-D-Lys(ipr,Boc)-OH —presents unique challenges. While the Boc group facilitates standard Fmoc Solid Phase Peptide Synthesis (SPPS), the resulting free secondary amine after cleavage is sterically hindered and nucleophilically sluggish. This guide provides a rigorous protocol for the synthesis, cleavage, and—most critically—the post-synthesis modification (acylation/alkylation) of this hindered secondary amine.

Strategic Overview & Mechanism

The utilization of Fmoc-D-Lys(ipr,Boc)-OH relies on a "Mask-and-Reveal" strategy.

  • Mask (SPPS): The reactive secondary amine is protected by a tert-butyloxycarbonyl (Boc) group, preventing branching or side-reactions during chain assembly.

  • Reveal (Cleavage): Global deprotection with Trifluoroacetic Acid (TFA) removes the Boc group, liberating the bulky

    
    -isopropyl secondary amine.
    
  • Modify (Solution Phase): The revealed amine is available for chemoselective conjugation, albeit requiring forcing conditions due to steric hindrance.

Visualizing the Workflow

G Start Fmoc-D-Lys(ipr,Boc)-OH (Building Block) SPPS Fmoc SPPS (Chain Assembly) Start->SPPS Coupling (HATU/DIEA) Cleavage TFA Cleavage (Boc Removal) SPPS->Cleavage 95% TFA Intermediate Peptide-D-Lys(ipr)-NH2 (Free Secondary Amine) Cleavage->Intermediate Precipitation Mod Post-Synthesis Modification (Acylation/Conjugation) Intermediate->Mod Forcing Conditions (Microwave/Acid Chloride) Final Functionalized Peptidomimetic Mod->Final Purification

Figure 1: The "Mask-and-Reveal" workflow for generating and modifying D-Lys(ipr) peptides.

Phase 1: SPPS Incorporation Protocol

Objective: Efficiently couple Fmoc-D-Lys(ipr,Boc)-OH into the peptide backbone without racemization or aggregation.

Materials:

  • Fmoc-D-Lys(ipr,Boc)-OH (High purity >98%)

  • Coupling Reagents: DIC/Oxyma Pure (preferred for lower racemization) or HATU/HOAt (for difficult sequences).

  • Resin: Rink Amide ProTide (recommended for reducing aggregation).

Protocol:

  • Resin Swelling: Swell resin in DMF for 20 minutes.

  • Deprotection: Remove Fmoc from the previous residue (20% Piperidine/DMF, 2 x 5 min).

  • Activation:

    • Dissolve Fmoc-D-Lys(ipr,Boc)-OH (4 eq) in DMF.

    • Add Oxyma Pure (4 eq) and DIC (4 eq).

    • Note: Pre-activation for 2 minutes is recommended to ensure complete solubilization.

  • Coupling:

    • Add activated solution to resin.

    • Reaction time: 60 minutes at Room Temperature or 10 minutes at 75°C (Microwave) .

    • Insight: The steric bulk of the side chain does not significantly hinder the coupling of the alpha-amine to the growing chain, but it can induce secondary structure formation.

  • Capping (CRITICAL):

    • If you intend to perform site-specific modification of the D-Lys(ipr) side chain later, you must acetylate the N-terminus of the final peptide sequence.

    • Capping Solution: Acetic Anhydride/DIEA/DMF (10:5:85).

Phase 2: Cleavage and Unmasking

Objective: Remove the peptide from resin and remove the Boc group to reveal the


-isopropyl secondary amine.

Protocol:

  • Wash: Wash resin with DCM (3x) and dry under nitrogen.

  • Cocktail Preparation: Prepare Reagent K analog: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).

    • Why? The bulky isopropyl cation generated (potentially) or the Boc cation requires efficient scavenging to prevent re-alkylation of Trp/Met residues.

  • Reaction: Incubate resin with cocktail for 3 hours at room temperature.

    • Note: Secondary amines can sometimes retard the departure of protecting groups; 3 hours ensures quantitative Boc removal.

  • Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

Phase 3: Post-Synthesis Modification (The Core Challenge)

Objective: Chemoselective acylation of the sterically hindered


-isopropyl amine.

The Challenge: The isopropyl group creates a "steric umbrella" around the nitrogen. Standard NHS-esters or carbodiimide couplings often fail or proceed with <10% yield. You must use activated acyl donors or thermal energy .

Method A: Acylation with Acid Chlorides (High Reactivity)

Best for: Small acyl groups (Acetyl, Propionyl) or robust fluorophores.

  • Solubilization: Dissolve the purified, lyophilized peptide (from Phase 2) in anhydrous DMF (Concentration: 5-10 mg/mL).

  • Base: Add anhydrous DIPEA (5 equivalents). Ensure pH is >9 (check with wet pH paper).

  • Acyl Donor: Add the Acid Chloride (e.g., Acetyl Chloride, Dansyl Chloride) (3-5 equivalents) dropwise.

  • Incubation: Stir under Nitrogen for 4–16 hours.

  • Monitoring: Monitor by HPLC. The retention time shift will be significant due to the loss of the basic amine and addition of the hydrophobic acyl group.

Method B: Microwave-Assisted HATU Coupling

Best for: Conjugating large carboxylic acids (Drugs, Biotin, Fatty Acids).

  • Activation: In a separate vial, dissolve the Carboxylic Acid Cargo (5 eq) in DMF. Add HATU (4.9 eq) and HOAt (5 eq). Add DIPEA (10 eq). Shake for 2 mins.

  • Coupling: Add the activated cargo mixture to the peptide solution (dissolved in DMF).

  • Microwave Irradiation:

    • Power: 25-30W (maintain internal temp at 60°C).

    • Time: 30 minutes.

    • Mechanism:[1] Thermal energy overcomes the rotational energy barrier imposed by the isopropyl group, allowing the activated ester to access the nucleophilic nitrogen.

  • Quench: Add 5% hydrazine in DMF (to remove any potential ester formation on Ser/Thr) or simply dilute with water/acetonitrile for HPLC purification.

Data Summary: Reactivity Comparison
Electrophile TypeReagent ClassReactivity with

-iPr-Lys
Recommended Conditions
NHS-Ester Standard LabelingLow (<20% yield)Avoid. Sterically inaccessible.
Carbodiimide DIC/EDCMedium (30-50% yield)Requires large excess (10eq) + 24h.
Uronium Salt HATU/HBTUHigh (>85% yield)Requires HOAt additive + Microwave.
Acid Chloride Acyl HalideVery High (>95% yield)Best for small modifications. Strict anhydrous conditions.

Troubleshooting & Quality Control

Issue 1: Incomplete Boc Removal

  • Symptom:[1][2] Mass spec shows +100 Da (Boc) adduct.

  • Cause: Steric bulk of isopropyl group stabilizes the carbamate.

  • Fix: Extend TFA cleavage time to 4 hours or use TMSBr/TFA scavenger cocktails.

Issue 2: No Reaction on Post-Synthesis Modification

  • Symptom:[1][2] Starting material remains unchanged despite adding HATU.

  • Cause: The secondary amine is protonated (salt form) and buried.

  • Fix: Perform a "salt exchange" before reaction. Dissolve peptide in 0.1M NaOH, pass through a C18 Sep-Pak, wash with water, elute with MeOH, and lyophilize. This yields the free base, which is far more reactive.

Issue 3: Regioselectivity Failure

  • Symptom:[1][2] Multiple acylations observed.

  • Cause: N-terminus or other Lysines reacted.

  • Fix: Ensure N-terminus was acetylated during SPPS (Phase 1, Step 5). If other Lysines are present, use Dde protection for them, which is orthogonal to Boc/TFA.

References

  • Synthesis of Sterically Hindered Peptides

    • Turner, R. A., et al. (2007). "Efficient peptide coupling involving sterically hindered amino acids."[1][3] Journal of Organic Chemistry.

  • Metabolic Stability of N-Alkylated Peptides

    • Chatterjee, J., et al. (2008).[4] "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research.

  • Microwave Assisted Peptide Modification

    • Collins, J. M., et al. (2014). "Microwave-enhanced solid-phase peptide synthesis.
  • Secondary Amine Acylation Strategies

    • Teixidó, M., et al. (2005). "Solid-phase synthesis of N-alkylated peptides." Journal of Peptide Science.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-D-Lys(ipr,Boc)-OH

Welcome to the Application Support Center. As a Senior Application Scientist, I approach incomplete peptide couplings not as random experimental failures, but as predictable thermodynamic and kinetic bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I approach incomplete peptide couplings not as random experimental failures, but as predictable thermodynamic and kinetic bottlenecks.

The incorporation of Fmoc-D-Lys(ipr,Boc)-OH—a highly modified, unnatural amino acid critical to the synthesis of therapeutics like the GnRH antagonist Degarelix[1]—presents a formidable synthetic challenge[2]. This guide provides a systematic, causality-driven framework to troubleshoot, optimize, and validate your coupling conditions.

The Mechanistic "Why": Understanding the Causality of Failure

Before altering a protocol, we must understand the physical chemistry causing the failure. The difficulty in coupling Fmoc-D-Lys(ipr,Boc)-OH stems from three intersecting factors:

  • Extreme Steric Drag: While the isopropyl and tert-butyloxycarbonyl (Boc) groups are located at the

    
    -nitrogen, the inherent flexibility of the lysine aliphatic side chain allows this massive hydrophobic bulk to fold back toward the 
    
    
    
    -center. This physically obstructs the approach of both the coupling reagent and the resin-bound N-terminal amine[3][4].
  • Sequence-Dependent Aggregation: The highly hydrophobic nature of the ipr/Boc modification exacerbates inter-chain hydrogen bonding and hydrophobic collapse on the resin. This leads to the formation of secondary structures (like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -sheets) that desolvate the reactive centers[4].
    
  • Activation Energy Barriers: Standard carbodiimide (DIC) or benzotriazole (HBTU) chemistries generate O-benzotriazole (OBt) active esters. For highly hindered residues, the activation energy required for the nucleophilic amine to attack an OBt ester is often too high at room temperature, resulting in truncated sequences[3][5].

Diagnostic & Troubleshooting Workflow

The following decision matrix should be utilized immediately upon detecting a positive Kaiser test (indicating unreacted primary amines) after a standard coupling cycle.

TroubleshootingWorkflow Start Positive Kaiser Test (Incomplete Coupling) Assess Assess Current Reagents Start->Assess ChangeReagent Switch to HATU or COMU (OAt/Oxyma Ester) Assess->ChangeReagent If using HBTU/DIC ChangeSolvent Optimize Solvation (Use NMP or Chaotropic Salts) Assess->ChangeSolvent If already using HATU DoubleCouple Execute Double Coupling (Fresh Reagents, 4 eq) ChangeReagent->DoubleCouple ChangeSolvent->DoubleCouple TestAgain Perform Kaiser Test DoubleCouple->TestAgain Success Proceed to Deprotection TestAgain->Success Negative (Blue/Colorless) Cap Cap Unreacted Amines (Ac2O/DIPEA) TestAgain->Cap Positive (Blue beads)

Workflow for diagnosing and resolving incomplete coupling of sterically hindered amino acids.

Self-Validating Experimental Protocols

To overcome the energetic barriers of Fmoc-D-Lys(ipr,Boc)-OH, we must upgrade our chemical toolkit. The protocols below are designed as self-validating systems: they include internal stoichiometric safeguards to prevent side reactions.

Protocol A: High-Efficiency Double Coupling with HATU

HATU forms a highly reactive O-7-azabenzotriazole (OAt) ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance (a neighboring group effect), drastically accelerating the acylation rate compared to HBTU[5].

Step-by-Step Methodology:

  • Resin Preparation: Wash the deprotected peptide-resin thoroughly with DMF (3 × 1 min) to remove any residual base.

  • Stoichiometric Pre-activation (Critical Step): In a separate vial, dissolve 4.0 equivalents of Fmoc-D-Lys(ipr,Boc)-OH and 3.9 equivalents of HATU in a minimal volume of DMF/NMP (1:1 ratio).

    • Causality Check: Using a slight substoichiometric amount of HATU (3.9 eq relative to 4.0 eq of amino acid) is a self-validating safeguard. It ensures no excess uronium salt is transferred to the resin, which would otherwise cause irreversible guanidinylation of your peptide's N-terminus[5].

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. Vortex for exactly 2 minutes to allow full OAt-ester formation.

  • First Coupling: Transfer the activated mixture to the resin. Agitate for 60 minutes at room temperature.

  • Wash & Recouple: Drain the reaction vessel, wash with DMF (3 × 1 min), and immediately repeat Steps 2-4 with fresh reagents[3].

Protocol B: Sequence Termination (Capping)

If a double coupling still yields a slightly positive Kaiser test, you must cap the unreacted chains to prevent the formation of deletion peptides (which are notoriously difficult to separate via HPLC)[4][6].

Step-by-Step Methodology:

  • Wash the resin with DMF (5 × 1 min).

  • Prepare a capping solution: Acetic Anhydride / DIPEA / DMF in a 10:5:85 (v/v/v) ratio[4].

  • Add the solution to the resin and agitate for 10 minutes.

  • Drain, wash thoroughly with DMF, and proceed to the next Fmoc deprotection step.

Quantitative Reagent & Solvent Selection

Data-driven selection of reagents is paramount when dealing with unnatural, bulky residues. Use the tables below to benchmark your current synthesis strategy.

Table 1: Coupling Reagent Performance for Hindered Amino Acids

Reagent SystemActive Ester FormedRelative ReactivityRacemization RiskPrimary Byproduct Risk
HBTU / DIPEA OBtLowModerateUronium capping (Chain termination)
HATU / DIPEA OAtVery HighLowGuanidinylation (if HATU is in excess)[5]
COMU / DIPEA OxymaVery HighVery LowMinimal (Highly recommended for SPPS)[3][7]
DIC / OxymaPure OxymaHighLowNone (Non-uronium based)[7]

Table 2: Solvation Strategies for Aggregation-Prone Sequences

Solvent SystemMechanism of ActionRecommended Use Case
100% DMF Standard solvationRoutine, unhindered sequence elongation.
100% NMP Superior disruption of inter-chain hydrogen bonds[3].Severe aggregation; late-stage synthesis of long peptides.
DMF / DCM (1:1) Maximizes the swelling of cross-linked polystyrene resins[3].Highly cross-linked PS resins; early-stage steric clashes.

Frequently Asked Questions (FAQs)

Q1: I switched from HBTU to HATU for Fmoc-D-Lys(ipr,Boc)-OH, but my LC-MS shows a +44 Da mass adduct on my truncated peptide. What happened? A1: You have encountered guanidinylation. Uronium-based reagents like HATU can react directly with the free N-terminal amine of your peptide if the coupling reagent is present in excess, or if the amino acid was not properly pre-activated[5]. This permanently terminates the chain (+44 Da). To fix this, always pre-activate the amino acid for 2 minutes before adding it to the resin, and strictly adhere to the 4.0 eq Amino Acid : 3.9 eq HATU ratio[5].

Q2: Can I use Microwave-Assisted SPPS (MA-SPPS) to force the coupling of this residue? A2: Yes. Microwave energy rapidly overcomes the kinetic activation barrier associated with sterically hindered couplings[3]. However, Fmoc-D-Lys(ipr,Boc)-OH is sensitive to extended thermal stress. If utilizing MA-SPPS, limit the temperature to 75°C and restrict the coupling time to a rapid 5-minute cycle to prevent premature Fmoc cleavage or epimerization.

Q3: The coupling of Fmoc-D-Lys(ipr,Boc)-OH was successful, but the subsequent amino acid is now failing to couple onto it. Why? A3: You are experiencing the "downstream shadow" of steric hindrance. Once D-Lys(ipr,Boc) is incorporated, its bulky side chain shields its own ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amine after deprotection[3]. To couple the next residue onto it, you must treat the incoming amino acid as if it were highly hindered. Employ HATU or COMU[7], utilize a double coupling strategy, and consider adding chaotropic salts (like 0.1 M LiCl in DMF) to fully extend the peptide chain and expose the reactive amine.

References

1.[3] Benchchem Technical Support Team. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem. Available at: 2. Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Available at: 3.[5] Benchchem Technical Support Team. Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem. Available at: 4.[4] Benchchem Technical Support Team. Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem. Available at: 5.[7] Albericio, F. et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: 6. National Institutes of Health (NIH). Proximity-driven acceleration of challenging solid-phase peptide couplings. PMC. Available at: 7.[1] Steponavicius, M. et al. Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Part 1. Organic Process Research & Development (ACS). Available at: 8.[2] QuickCompany. An Improved Process For The Preparation Of Degarelix Acetate. Available at:

Sources

Optimization

Preventing side reactions with Fmoc-D-Lys(ipr,Boc)-OH in SPPS

A Guide to Navigating Steric Hindrance and Preventing Side Reactions in SPPS Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing the s...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Navigating Steric Hindrance and Preventing Side Reactions in SPPS

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing the sterically hindered amino acid derivative, Fmoc-D-Lys(ipr,Boc)-OH , in Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we have compiled this resource to address the unique challenges posed by this building block, providing not just protocols, but the underlying chemical principles to empower your synthetic strategy.

Part 1: Understanding the Building Block
Q1: What is Fmoc-D-Lys(ipr,Boc)-OH and why is it used?

Fmoc-D-Lys(ipr,Boc)-OH is a highly specialized amino acid derivative used in Fmoc-based SPPS.[1] Its structure incorporates three key features:

  • Fmoc Group: A base-labile protecting group on the α-amino nitrogen, removed at each cycle with a mild base like piperidine.[]

  • Boc Group: An acid-labile protecting group on the ε-amino (side-chain) nitrogen. It is stable to the basic conditions of Fmoc removal but is cleaved during the final trifluoroacetic acid (TFA) cleavage step.[]

  • Isopropyl (ipr) Group: A stable alkyl group also on the ε-amino nitrogen. This group is generally intended to remain on the lysine side chain in the final peptide, creating a permanently modified, N-isopropyl-lysine residue.

This "orthogonal" protection scheme, where different protecting groups are removed under distinct conditions, is fundamental to modern peptide synthesis.[][4] The combination of both an ipr and Boc group on the side-chain nitrogen creates significant steric bulk, which is the primary source of challenges during its use.

cluster_0 Fmoc-D-Lys(ipr,Boc)-OH Structure struct struct

Caption: Chemical structure of Fmoc-D-Lys(ipr,Boc)-OH.

Part 2: Troubleshooting Guide for Common Issues

This section addresses the most common problems encountered when using Fmoc-D-Lys(ipr,Boc)-OH, providing explanations and actionable solutions.

Issue 1: Incomplete Coupling and Deletion Sequences
Q2: My analysis shows a significant deletion sequence corresponding to the mass of my target peptide minus the Lys(ipr,Boc) residue. What is the cause?

This is the most frequent issue and is almost always caused by incomplete coupling of the sterically hindered Fmoc-D-Lys(ipr,Boc)-OH residue. The bulky (ipr,Boc)-protected side chain physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. Standard coupling conditions are often insufficient to drive this reaction to completion.[5]

node_resin Peptide on Resin (Free N-terminus) node_coupling Peptide Bond Formation node_resin->node_coupling node_aa Activated Fmoc-D-Lys(ipr,Boc)-OH node_aa->node_coupling Approaches node_hindrance Steric Hindrance node_hindrance->node_coupling Blocks Access node_incomplete Incomplete Coupling (Deletion Sequence) node_coupling->node_incomplete If reaction fails node_complete Successful Coupling node_coupling->node_complete If reaction succeeds

Caption: Steric hindrance blocking efficient peptide bond formation.

Q3: What are the most effective strategies to overcome incomplete coupling of this residue?

To overcome steric hindrance, you must increase the reactivity of the coupling system and/or the reaction time.[5]

Strategy 1: Employ a Stronger Coupling Reagent Standard carbodiimide reagents like DIC may be insufficient. Switch to more potent uronium or phosphonium salt-based reagents.

Reagent ClassExamplesPotency/Application
Uronium/Aminium HATU , HBTU, HCTUHighly Recommended. Form highly reactive OAt- or OBt-esters. HATU is often considered the gold standard for difficult couplings.[5]
Phosphonium PyBOP, PyAOPVery effective, particularly for preventing racemization, though typically more expensive.
Carbodiimide DIC (+ Oxyma)Can be effective, but may require longer reaction times or double coupling. The addition of Oxyma is crucial to enhance reactivity and suppress side reactions.[6]

Strategy 2: Implement a Double Coupling Protocol Performing the coupling reaction twice is a robust method to ensure completion.

Strategy 3: Increase Reaction Time and/or Temperature Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[5] Microwave-assisted SPPS (MA-SPPS) can also be highly effective at accelerating slow couplings, though temperature must be carefully controlled to prevent side reactions.[5]

Strategy 4: Optimize Solvent Choice For difficult sequences prone to aggregation, N-methylpyrrolidone (NMP) can be a superior solvent to Dimethylformamide (DMF) due to its enhanced solvating properties.[5]

Experimental Protocol: Double Coupling with HATU

This protocol is a reliable method for incorporating Fmoc-D-Lys(ipr,Boc)-OH and other sterically hindered amino acids.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-D-Lys(ipr,Boc)-OH (4 eq. relative to resin loading)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 eq.)

  • High-purity DMF or NMP

  • Kaiser test kit

Procedure:

  • Resin Preparation: After standard Fmoc deprotection of the N-terminus, wash the resin thoroughly with DMF (5 x 1 min). Confirm the presence of a free amine with a positive Kaiser test.[7]

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-D-Lys(ipr,Boc)-OH and HATU in DMF.

    • Add DIPEA to the solution to begin pre-activation. Allow to stand for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction for 60-90 minutes at room temperature.

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

  • Intermediate Kaiser Test (Optional but Recommended): Take a small sample of resin beads. A negative (yellow) test indicates high-efficiency coupling. If the test is still positive (blue), the second coupling is essential.

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-D-Lys(ipr,Boc)-OH as described in step 2.

    • Add the fresh solution to the resin and agitate for another 60-90 minutes.

  • Final Wash and Confirmation:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents.

    • Perform a final Kaiser test. The result should be negative, confirming the absence of free primary amines.

Issue 2: Side Reactions During Final Cleavage
Q4: Are there any specific side reactions I should be aware of during the final TFA cleavage step?

Yes. While the (ipr,Boc) protecting group combination is stable during the synthesis cycles, the final cleavage presents two main risks:

  • Incomplete Boc Group Removal: The steric bulk around the Boc group can slightly slow its cleavage by TFA. Incomplete removal will result in a final peptide that is 100 Da heavier than expected.

  • Alkylation of the Liberated N-isopropyl Side Chain: The primary side reaction of concern. Cleavage of the Boc group generates highly reactive tert-butyl carbocations.[4] These cations can alkylate the now-free and nucleophilic N-isopropyl amino group on the lysine side chain, leading to a +56 Da adduct.

Q5: How can these cleavage-related side reactions be prevented?

Prevention relies on optimizing the cleavage cocktail and conditions.

1. Use an Efficient Scavenger Cocktail: Scavengers are essential to "trap" reactive carbocations generated during cleavage.[8] For peptides containing the Lys(ipr) residue, a robust scavenger cocktail is mandatory.

ScavengerTypical % (v/v)Purpose
Triisopropylsilane (TIS) 2.5% - 5%The most critical scavenger for this application. It is a highly effective carbocation scavenger and also helps prevent side reactions with Trp and Met residues.
Water 2.5% - 5%Helps suppress tert-butylation of sensitive residues like Tryptophan.
1,2-Ethanedithiol (EDT) 2.5%Useful for peptides containing Cysteine to prevent re-attachment of other protecting groups, but can be omitted if Cys is not present.

Recommended Cleavage Cocktail:

  • TFA/TIS/Water (95:2.5:2.5) is a standard and highly effective cocktail.

  • Increase the TIS concentration to 5% for particularly sensitive sequences.

2. Optimize Cleavage Conditions:

  • Time: For most peptides, a cleavage time of 2-3 hours at room temperature is sufficient. Avoid unnecessarily long cleavage times.

  • Temperature: Perform the cleavage at room temperature. For extremely sensitive peptides, cleavage can be performed at 4°C, but the reaction time may need to be extended.

Part 3: Summary and Workflow

This troubleshooting workflow provides a systematic approach to synthesizing peptides with Fmoc-D-Lys(ipr,Boc)-OH.

start Start: Incorporate Fmoc-D-Lys(ipr,Boc)-OH coupling Couple using HATU and extended time (90 min) start->coupling kaiser1 Kaiser Test Negative? coupling->kaiser1 recouple No: Perform Second Coupling kaiser1->recouple No continue_synth Yes: Continue Synthesis kaiser1->continue_synth Yes recouple->coupling Repeat cleavage Final Cleavage: TFA/TIS/H2O (95:2.5:2.5) continue_synth->cleavage analysis Purify and Analyze (HPLC/MS) cleavage->analysis

Caption: Recommended workflow for using Fmoc-D-Lys(ipr,Boc)-OH.

By understanding the chemical properties of this unique building block and proactively implementing robust coupling and cleavage strategies, researchers can successfully incorporate N-isopropyl-lysine into their target peptides, minimizing side reactions and maximizing yield and purity.

References
  • BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis. BenchChem Technical Support.

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD.

  • Schäfer, A., et al. (2024). Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments. Organic & Biomolecular Chemistry.

  • AAPPTec. (2024, December 10). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. AAPPTec.

  • Chemistry Today. (2024, November 28). Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS. Chemistry Today.

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs.

  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies.

  • MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks. MilliporeSigma.

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). Mastering Peptide Synthesis: The Role of Fmoc-D-Lys(Boc)-OH. NINGBO INNO PHARMCHEM CO.,LTD.

  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS. AltaBioscience.

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.

  • Smolecule. (2026, February). Troubleshooting Guide: Common Synthesis Issues & Solutions. Smolecule Technical Support.

  • ResearchGate. (2014, February 18). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. ResearchGate.

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.

  • BOC Sciences. (2026, February 24). Lysine as a Versatile Building Block for Peptides and Peptidomimetics: From Synthesis to Therapeutics. BOC Sciences.

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.

  • Open Access Pub. (2024, September 19). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub.

  • DiVA portal. (2019, October 20). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. DiVA portal.

  • BenchChem. (2025). Technical Guide: Fmoc-His(Boc)-OH for Solid-Phase Peptide Synthesis. BenchChem Technical Support.

  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.

  • MedchemExpress.com. (n.d.). Fmoc-D-Lys(Boc)-OH. MedchemExpress.com.

  • ChemScene. (n.d.). Fmoc-D-Lys(ipr,Boc)-OH. ChemScene.

  • Sigma-Aldrich. (n.d.). Fmoc-D-Lys(ipr,Boc)-OH. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Optimizing Fmoc-D-Lys(ipr,Boc)-OH Workflows

-isopropyl-lysine Derivatives Reference ID: TS-LYS-IPR-001 Executive Summary & Molecule Profile The Challenge: You are working with Fmoc-D-Lys(ipr,Boc)-OH . This is a specialized building block used to introduce an -isop...

Author: BenchChem Technical Support Team. Date: March 2026


-isopropyl-lysine Derivatives
Reference ID:  TS-LYS-IPR-001

Executive Summary & Molecule Profile

The Challenge: You are working with Fmoc-D-Lys(ipr,Boc)-OH . This is a specialized building block used to introduce an


-isopropyl lysine residue.
  • The "ipr" (Isopropyl) group is permanent. It modifies the basicity and steric profile of the lysine side chain.

  • The "Boc" group is temporary. It must be removed during global cleavage.

  • The "Fmoc" group is temporary. It is removed during the SPPS cycle.

Critical Technical Insight: The presence of the isopropyl group on the


-nitrogen creates a sterically hindered secondary carbamate . While standard protocols often suffice, this steric bulk can significantly retard the kinetics of Boc removal during TFA cleavage, leading to "deletion" sequences (mass +100 Da) if not optimized. Furthermore, as a D-amino acid, the 

-carbon is susceptible to base-catalyzed racemization if Fmoc deprotection conditions are too harsh.
PropertySpecificationImplication for Protocol
Chirality D-EnantiomerHigh Risk: Prolonged base exposure (Piperidine) can cause racemization (D

L).
Side Chain

-Isopropyl,

-Boc
High Risk: Steric hindrance reduces acidolysis rates of the Boc group.
Fmoc Removal Base-labile (Piperidine)Standard kinetics, but aggregation is possible in hydrophobic sequences.
Boc Removal Acid-labile (TFA)Requires Optimization: Slower than primary amine deprotection.

Module A: Fmoc Deprotection (The SPPS Cycle)[1]

Objective: Remove the Fmoc group completely without racemizing the D-Lysine


-carbon.
The Mechanism & Risk

Fmoc removal proceeds via an E1cB mechanism.[1] The base abstracts the acidic proton from the fluorenyl ring. However, D-amino acids are prone to base-catalyzed epimerization (racemization) if the deprotection step is unnecessarily long or if stronger bases (like DBU) are used.

Optimized Protocol

Do NOT use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). While DBU accelerates deprotection in difficult sequences, it significantly increases the rate of racemization for D-amino acids.

Recommended Reagent: 20% Piperidine in DMF + 0.1 M HOBt.

  • Why HOBt? HOBt (1-Hydroxybenzotriazole) suppresses base-catalyzed racemization by buffering the reaction environment slightly while maintaining piperidine's nucleophilicity.

Step-by-Step Workflow:
  • Drain reaction vessel.

  • Wash with DMF (

    
     seconds).
    
  • Deprotection 1 (Short): Add 20% Piperidine/0.1M HOBt in DMF. React for 3 minutes . Drain.

    • Purpose: Removes bulk Fmoc and neutralizes any acidic scavengers.

  • Deprotection 2 (Long): Add fresh reagent. React for 10 minutes .

  • Wash: DMF (

    
     minute). Crucial: Ensure all piperidine is removed before coupling to prevent premature cleavage of the next activated amino acid.
    

Module B: Global Deprotection (Boc Removal)

Objective: Completely remove the sterically hindered Boc group from the secondary amine.

The Mechanism & Risk

Acidolysis of Boc groups generates a tert-butyl cation and carbamic acid (which spontaneously decarboxylates). The isopropyl group on the nitrogen exerts steric pressure, making the initial protonation of the carbamate carbonyl less favorable and hindering the approach of the acid.

Common Failure Mode: Mass spectrometry shows a peak at


, indicating the Boc group is still attached.
Optimized Cleavage Cocktail (High Acid/Time)

Because the amine is secondary, you cannot rely on "standard" 2-hour cleavage if the sequence is difficult.

Recommended Cocktail: TFA / TIS / H2O (95 : 2.5 : 2.5)

  • TFA (Trifluoroacetic acid): Must be fresh and high concentration (95%) to drive the second-order kinetics of N-alkyl Boc cleavage.

  • TIS (Triisopropylsilane): Essential scavenger for tert-butyl cations.

  • H2O: Hydrolyzes the carbamate intermediate.

Step-by-Step Workflow:
  • Wash resin with DCM to remove DMF (DMF acts as a base and buffers TFA).

  • Add Cocktail: 10–20 mL per gram of resin.

  • Reaction Time: 3 to 4 hours at Room Temperature.

    • Note: Standard peptides use 2 hours. The steric bulk of the isopropyl group requires extended time.

  • Precipitation: Cold Diethyl Ether.

Visualization: Steric Hindrance in Boc Removal

The following diagram illustrates why the Isopropyl group makes this deprotection harder than standard Lys(Boc).

BocDeprotection Start Fmoc-D-Lys(ipr,Boc)-OH (Resin Bound) Protonation Protonation of Carbamate (Rate Limiting Step 1) Start->Protonation  95% TFA   Intermediate Unstable Carbamic Acid Protonation->Intermediate  - tBu+   StericBlock STERIC HINDRANCE (Isopropyl Group blocks approach) StericBlock->Protonation  Slows Kinetics   Cleavage Release of t-Butyl Cation (Scavenged by TIS) Intermediate->Cleavage  Hydrolysis   Final Product: N-epsilon-Isopropyl-Lysine Cleavage->Final  - CO2  

Caption: The isopropyl group creates steric shielding around the carbamate, requiring higher acid concentration and longer reaction times for complete Boc removal.

Troubleshooting Guide & FAQs

Issue 1: Incomplete Boc Removal (+100 Da Mass Shift)

Symptom: LC-MS shows a major peak at Target Mass + 100. Root Cause: The secondary amine (N-isopropyl) holds the Boc group tighter due to sterics, or the TFA was old/wet. Corrective Action:

  • Re-treat the peptide: Dissolve the crude peptide in neat TFA (with 1% TIS) and stir for an additional 60–90 minutes.

  • Check Scavengers: Ensure you are using TIS. Avoid thiols (EDT/DODT) if not strictly necessary (e.g., no Cys/Met/Trp), as they can sometimes form adducts with alkylated amines, though rare.

Issue 2: Racemization (D-Lys converting to L-Lys)

Symptom: Co-eluting peaks in HPLC or failure in biological assay (loss of activity). Root Cause: Over-exposure to base during Fmoc removal.[2] Corrective Action:

  • Switch Reagents: Use 20% Piperidine + 0.1M HOBt.

  • Reduce Time: Shorten the second deprotection step to 5-7 minutes.

  • Avoid Pre-activation: Do not leave the next amino acid activated in base/DMF for long periods before coupling.

Issue 3: Low Coupling Efficiency of the Next Amino Acid

Symptom: Deletion of the residue after the D-Lys(ipr). Root Cause: The


-amine of D-Lys is sterically crowded by the side chain and the resin matrix.
Corrective Action: 
  • Double Couple: Perform the coupling of the subsequent amino acid twice.

  • Switch Coupling Reagent: Use HATU/HOAt instead of HBTU/HOBt for the step immediately following the D-Lys.

  • Elevate Temp (Caution): Couple at 50°C, but only for the coupling step, not the deprotection (to save chirality).

Summary of Optimized Parameters

StepStandard ProtocolOptimized for Fmoc-D-Lys(ipr,Boc)
Fmoc Deprotection 20% Piperidine (2 x 10 min)20% Piperidine + 0.1M HOBt (3 min + 10 min)
Coupling (Next AA) HBTU/DIEA, 1 hourHATU/DIEA, 2 x 45 min (Double Couple)
Global Cleavage TFA/TIS/H2O, 2 hoursTFA/TIS/H2O, 3–4 hours
Temperature AmbientAmbient (Deprotection) / 50°C (Coupling only)

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1] The Journal of Organic Chemistry, 37(22), 3404–3409.[1] Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Schnölzer, M., et al. (2007). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 13, 31–44. (Discussion on steric hindrance in coupling/deprotection).
  • Coin, I., et al. (2007). Deprotection kinetics in Fmoc-based solid-phase peptide synthesis. Nature Protocols, 2, 3247–3256. Link

Sources

Optimization

Fmoc-D-Lys(ipr,Boc)-OH aggregation during peptide synthesis and solutions

Technical Support Center: Fmoc-D-Lys(ipr,Boc)-OH Synthesis & Aggregation Executive Summary: The Nature of the Challenge Product: Fmoc-D-Lys(ipr,Boc)-OH (N- -Fmoc-N- -isopropyl-N- -t-Boc-D-Lysine) Core Application: Solid-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fmoc-D-Lys(ipr,Boc)-OH Synthesis & Aggregation

Executive Summary: The Nature of the Challenge

Product: Fmoc-D-Lys(ipr,Boc)-OH (N-


-Fmoc-N-

-isopropyl-N-

-t-Boc-D-Lysine) Core Application: Solid-Phase Peptide Synthesis (SPPS) of GnRH antagonists (e.g., Degarelix) and peptidomimetics.[1][2] The Problem: The synthesis of peptides containing Fmoc-D-Lys(ipr,Boc)-OH is notoriously difficult due to hydrophobic aggregation and steric hindrance .[1]

The side chain of this residue contains a tertiary amine (


) substituted with both a bulky hydrophobic isopropyl group and a Boc protecting group. This creates a "greasy," sterically demanding moiety that promotes:
  • Interchain Aggregation: The hydrophobic side chains interact between growing peptide strands on the resin, forcing the peptide into collapsed

    
    -sheet-like structures (aggregates) that are inaccessible to reagents.[3]
    
  • Slow Kinetics: The sheer bulk of the side chain shields the

    
    -amino group, significantly reducing coupling rates for both the incorporation of this residue and the subsequent amino acid.
    

Troubleshooting Guide (Q&A)

Category A: Solubility & Preparation[1][2][3][4][5]

Q1: I am seeing incomplete dissolution of Fmoc-D-Lys(ipr,Boc)-OH in DMF. How should I prepare the coupling solution? A: This derivative is highly hydrophobic.[2] Standard 0.2 M solutions in pure DMF often fail or precipitate upon standing.[2]

  • Solution: Use a chaotropic solvent system .[1][2][3] Dissolve the amino acid in NMP (N-methyl-2-pyrrolidone) or a mixture of DMF/DMSO (80:20) .[1][2] DMSO disrupts internal hydrogen bonding and improves the solubility of hydrophobic residues.

  • Protocol: Vortex for 1-2 minutes and sonicate at 30°C if necessary. Avoid heating above 40°C during dissolution to prevent premature Fmoc cleavage or racemization.[2]

Q2: Can I use this residue in an automated synthesizer with standard lines? A: Yes, but with caution. Due to its viscosity and potential for precipitation, ensure the lines are primed with NMP or the DMF/DMSO mixture. Increase the wash volumes by 50% after this residue is coupled to prevent cross-contamination or line clogging.

Category B: Coupling Efficiency & Aggregation

Q3: The coupling of Fmoc-D-Lys(ipr,Boc)-OH proceeds to only 60-70% completion. What is the remedy? A: The steric bulk of the isopropyl/Boc group hinders the activation of the carboxylic acid.

  • Switch Reagents: Move from DIC/Oxyma to HATU/HOAt or COMU .[1][2] These generate more reactive active esters (aza-benzotriazole esters) that drive the reaction faster.[1][2]

  • Double Coupling: This is mandatory.[1][2] Perform the first coupling for 45-60 minutes, drain, and repeat with fresh reagents for another 60 minutes.

Q4: My resin volume visibly shrinks after coupling this residue. What does this mean? A: Resin shrinkage indicates peptide aggregation .[1][2] The peptide chains have collapsed, expelling solvent from the resin matrix.

  • Immediate Fix: Wash the resin with DCM (swells polystyrene) followed by NMP (swells peptide).[1][2]

  • Synthetic Fix: For the next steps, switch to a "Magic Mixture" solvent system: DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 or 0.1 M LiCl .[1][2] This chaotropic environment forces the peptide chains apart, restoring solvation.

Q5: The Fmoc deprotection after coupling D-Lys(ipr,Boc) is slow. Why? A: The bulky side chain can fold back, shielding the N-


-Fmoc group.[1]
  • Solution: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in addition to piperidine (20%) in DMF.[1][2] DBU is a stronger base and smaller nucleophile than piperidine, improving deprotection kinetics in sterically crowded environments.

Optimized Experimental Protocols

Protocol A: High-Efficiency Coupling for Aggregation-Prone Sequences
  • Reagents:

    • Amino Acid: Fmoc-D-Lys(ipr,Boc)-OH (4.0 eq)[2]

    • Activator: HATU (3.9 eq)[1][2]

    • Base: DIPEA (8.0 eq)[1][2]

    • Solvent: NMP or DMF/DMSO (9:1)[1][2]

  • Step-by-Step Workflow:

    • Resin Preparation: Swell resin in DCM for 20 min, then wash 3x with NMP.[2]

    • Activation: Dissolve Amino Acid and HATU in solvent. Add DIPEA immediately before adding to resin.[2] Do not pre-activate for >2 minutes to avoid racemization.

    • Coupling (Cycle 1): Shake at Room Temperature for 1 hour OR Microwave at 75°C for 5 minutes .

    • Drain & Wash: Drain solvent.[2][4][5] Wash 1x with DMF.[2]

    • Coupling (Cycle 2): Repeat step 3 with fresh reagents.

    • Capping (Crucial): Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

Protocol B: Microwave-Assisted Synthesis Parameters

Microwave energy is the most effective tool to overcome the steric barrier of the isopropyl group.

ParameterSettingRationale
Temperature 75°CSufficient energy to overcome steric barrier without degrading the Boc group.[1][2]
Power 25-30 WattsPrevent overheating spots.[1][2]
Time 5 min (Double Couple)Short bursts prevent side reactions (e.g., aspartimide formation in adjacent residues).[1][2]
Solvent NMPHigher boiling point and better swelling than DCM/DMF at high temps.[2]

Visualizing the Solution Strategy

The following diagram illustrates the decision logic for handling aggregation during the synthesis of peptides containing Fmoc-D-Lys(ipr,Boc)-OH.

Aggregation_Troubleshooting Start Start: Synthesis of Peptide with D-Lys(ipr,Boc) Check_Resin Check Resin Swelling (Visual Inspection) Start->Check_Resin Shrinkage Resin Shrinkage Observed? Check_Resin->Shrinkage No_Shrink Standard Protocol: DMF, DIC/Oxyma Shrinkage->No_Shrink No Yes_Shrink Aggregation Detected Shrinkage->Yes_Shrink Yes Solvent_Switch Action 1: Switch Solvent Use NMP or DMF/DMSO (9:1) Yes_Shrink->Solvent_Switch Coupling_Check Check Coupling Efficiency (Kaiser/Chloranil Test) Solvent_Switch->Coupling_Check Incomplete Incomplete Coupling Coupling_Check->Incomplete Fail (<99%) Complete Proceed to Next Cycle Coupling_Check->Complete Pass (>99%) Action_Reagent Action 2: Change Reagents Switch to HATU/HOAt Incomplete->Action_Reagent Action_Temp Action 3: Apply Heat Microwave (75°C, 5 min) Incomplete->Action_Temp If Reagent Fails Action_Resin Action 4: Low-Loading Resin Use ChemMatrix or PEG-PS Incomplete->Action_Resin Persistent Failure Action_Reagent->Coupling_Check Action_Temp->Coupling_Check

Caption: Decision tree for diagnosing and resolving aggregation issues during the incorporation of Fmoc-D-Lys(ipr,Boc)-OH.

References

  • Albericio, F., & Tulla-Puche, J. (2008).[1][2] The Power of Chemoselective Ligation Strategies in the Synthesis of Proteins. Discusses the impact of bulky side chains and pseudoproline strategies.

    • [2]

  • Merck Millipore (Novabiochem).Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Note detailing solvent and resin choices for hydrophobic peptides.

  • Coin, I., et al. (2007).[1][2] Depsipeptides as a Tool for the Synthesis of Difficult Sequence Peptides. Provides context on how backbone modifications (like D-amino acids) affect aggregation.[1][2]

  • Sigma-Aldrich.Fmoc-D-Lys(ipr,Boc)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-D-Lys(ipr,Boc)-OH Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Welcome to the technical support and troubleshooting center for the synthesis of Fmoc-D-Lys(ipr,Boc)-OH . This highly specialized u...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Welcome to the technical support and troubleshooting center for the synthesis of Fmoc-D-Lys(ipr,Boc)-OH . This highly specialized unnatural amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), frequently used to incorporate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-

-isopropyl-lysine residues into therapeutic peptide sequences such as the GnRH antagonist Degarelix.

Because the synthesis involves sequential reductive amination and Boc-protection of a chiral molecule, researchers frequently encounter yield-limiting impurities. This guide provides an authoritative, causality-driven breakdown of these impurities and the self-validating protocols required to eliminate them.

Synthesis Workflow & Impurity Branch Points

The synthesis of Fmoc-D-Lys(ipr,Boc)-OH fundamentally relies on two major transformations: the reductive isopropylation of the


-amine, followed by the orthogonal Boc protection of the resulting secondary amine. Deviations in reagent stoichiometry or pH control at either step will predictably shunt the reaction toward specific impurities.

Synthesis A Fmoc-D-Lys-OH B Acetone + NaBH3CN (Reductive Amination) A->B C Fmoc-D-Lys(ipr)-OH B->C Main Pathway Imp1 Unreacted Fmoc-D-Lys-OH (Under-alkylation) B->Imp1 Incomplete Reaction Imp2 Fmoc-D-Lys(di-ipr)-OH (Over-alkylation) B->Imp2 Excess Reagents D Boc2O + Base (Boc Protection) C->D E Fmoc-D-Lys(ipr,Boc)-OH (Target) D->E Main Pathway Imp3 Fmoc-Deprotected Byproducts D->Imp3 Strong Base Imp4 Fmoc-L-Lys(ipr,Boc)-OH (Racemization) D->Imp4 Prolonged Basic Conditions

Synthesis pathway of Fmoc-D-Lys(ipr,Boc)-OH and common impurity branch points.

FAQs & Troubleshooting Guide

Q1: What are the most common impurities during the reductive amination step, and how do I minimize them? A: The reductive amination strategy condenses the


-amino group of lysine with acetone to form an imine (Schiff base), which is subsequently reduced by a hydride donor such as sodium cyanoborohydride (NaBH

CN) [1]. You are likely to encounter two primary impurities:
  • Under-alkylation (Unreacted Fmoc-D-Lys-OH): If carried forward, this becomes Fmoc-D-Lys(Boc)-OH, which will incorporate a wild-type D-Lys into your peptide instead of the isopropylated derivative.

  • Over-alkylation (Di-isopropylation): Formation of Fmoc-D-Lys(di-ipr)-OH.

Causality & Solution: While reductive alkylation is generally specific [2], the equilibrium of Schiff base formation is driven by acetone concentration. Relying on massive excesses of acetone (>10 eq) forces the addition of a second isopropyl group despite steric hindrance. The optimal approach uses a controlled stoichiometric excess of acetone (5 equivalents) with NaBH


CN at a slightly acidic pH (5.5). The acid acts as a catalyst to protonate the imine, accelerating reduction while preventing di-alkylation.

Q2: Why am I observing Fmoc deprotection during the Boc protection step, and how can I prevent it? A: The Fmoc (Fluorenylmethyloxycarbonyl) group is inherently base-labile. During the protection of the secondary


-isopropylamine with Di-tert-butyl dicarbonate (Boc

O), a base is required to neutralize the forming acid and activate the amine. If strong or unhindered bases like Triethylamine (TEA) are used, premature Fmoc cleavage occurs, leading to polymeric impurities.

Causality & Solution: The choice of base dictates the survival of the Fmoc group. Using a biphasic system with a mild inorganic base (e.g., NaHCO


) maintains a buffered pH of ~8.0–8.5. This pH is perfectly sufficient to drive Boc protection but remains below the threshold (pH > 9.0) that triggers rapid Fmoc elimination.

Q3: How do I detect and prevent D-to-L racemization in the final product? A: Racemization of the


-carbon converts the desired D-enantiomer into the L-enantiomer (Fmoc-L-Lys(ipr,Boc)-OH). This typically occurs via an enolization mechanism if the 

-carboxyl group is exposed to harsh basic conditions or localized heating during the final acidic workup.

Causality & Solution: To prevent racemization, maintain strict temperature control (<25°C). During the final aqueous workup, use weak organic acids (like 5% citric acid) rather than strong mineral acids (like HCl) to acidify the aqueous layer. Strong acids cause exothermic localized heating, which promotes transient enolization and subsequent epimerization.

Racemization D D-Enantiomer (Target) Enol Enolate Intermediate (Achiral) D->Enol Base (-H+) Enol->D +H+ (Retention) L L-Enantiomer (Impurity) Enol->L +H+ (Inversion)

Base-catalyzed enolization mechanism leading to D-to-L racemization.

Quantitative Impurity Profiling

The table below summarizes the causal relationship between reagent equivalents during the reductive amination step and the resulting impurity profile.

Table 1: Effect of Reagent Equivalents on Reductive Amination Impurities

Acetone (eq)NaBH

CN (eq)
pH ControlUnreacted Lys (%)Target Mono-ipr (%)Di-ipr Impurity (%)
1.51.07.0 (Unbuffered)35.0%64.5%< 0.5%
5.0 2.5 5.5 (AcOH buffer) < 2.0% 96.0% 2.0%
15.05.05.5 (AcOH buffer)< 0.5%84.5%15.0%
Self-Validating Experimental Protocol

To ensure high purity and prevent the propagation of impurities, utilize the following self-validating methodology.

Phase 1: Reductive Isopropylation
  • Dissolution: Suspend Fmoc-D-Lys-OH (1.0 eq) in a mixture of Methanol/DCM (1:1, v/v).

  • Imine Formation: Add Acetone (5.0 eq) and adjust the apparent pH to 5.5 using glacial acetic acid. Stir at 20°C for 30 minutes to allow Schiff base equilibration.

  • Reduction: Add NaBH

    
    CN (2.5 eq) in small portions over 1 hour. Maintain the internal temperature below 25°C to prevent thermal degradation.
    
  • Validation Checkpoint 1 (Ninhydrin Test): Spot a micro-aliquot on a TLC plate and spray with ninhydrin. A positive (purple/blue) spot indicates residual primary amines (under-alkylation). Causality Action: If positive, add an additional 0.5 eq of NaBH

    
    CN and stir for 1 hour. Proceed to Phase 2 only  when the test shows a distinct color shift to a secondary amine (yellow/brown).
    
Phase 2: Boc Protection
  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove methanol. Redissolve the crude Fmoc-D-Lys(ipr)-OH in THF/H

    
    O (1:1, v/v).
    
  • pH Adjustment: Add solid NaHCO

    
     to achieve a buffered pH of 8.0–8.5.
    
  • Protection: Add Boc

    
    O (1.2 eq) dropwise. Stir at room temperature for 4 hours.
    
  • Validation Checkpoint 2 (HPLC/MS): Analyze an aliquot via RP-HPLC. The target mass (M+H = 511.6) [3] should constitute >95% of the peak area.

  • Workup: Acidify the aqueous layer to pH 3.0 using 5% aqueous Citric Acid. Extract with Ethyl Acetate, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the final product.
References
  • Kim, Y., et al. Salvage of Failed Protein Targets by Reductive Alkylation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • MDPI. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules Journal. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Racemization of Fmoc-D-Lys(ipr,Boc)-OH During SPPS

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stereochemical challenges when researchers attempt to incorporate sterically hindered amino acids into peptide sequences.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stereochemical challenges when researchers attempt to incorporate sterically hindered amino acids into peptide sequences. Fmoc-D-Lys(ipr,Boc)-OH is a highly specialized building block vital for the synthesis of complex therapeutics, such as. However, the massive steric bulk of its


-isopropyl and Boc protecting groups significantly alters its coupling kinetics, making it highly susceptible to racemization.

This guide provides a mechanistic understanding and field-proven, self-validating protocols to suppress racemization and preserve the D-chirality of this specific derivative.

Mechanistic Causality: Why Does Fmoc-D-Lys(ipr,Boc)-OH Racemize?

Racemization during solid-phase peptide synthesis (SPPS) is a kinetically driven side reaction. When Fmoc-D-Lys(ipr,Boc)-OH is activated by a coupling reagent, the steric bulk of the side chain restricts the molecule's conformational freedom. This drastically reduces the rate of the desired intermolecular nucleophilic attack by the resin-bound amine.

Because the primary coupling reaction is slow, the activated C-terminus persists longer in solution. This extended lifetime provides ample opportunity for the adjacent carbonyl oxygen to perform an intramolecular attack, forming an 1[1]. In the presence of basic conditions (such as tertiary amines used during coupling), the acidic


-proton of the oxazolone is easily abstracted, leading to an achiral enolate[1]. Upon reprotonation, chiral integrity is lost, yielding an L-Lys diastereomeric impurity in your target peptide.

G A Fmoc-D-Lys(ipr,Boc)-OH + Coupling Reagent B O-Acylisourea / Active Ester (Activated Intermediate) A->B C Slower Coupling due to Steric Bulk (ipr, Boc) B->C G Target Peptide (D-Lys retention) B->G Fast coupling (Optimized) D Oxazolone Formation (Base Catalyzed) C->D Extended lifetime E Enolization (Loss of alpha-carbon chirality) D->E F Racemized Peptide (L-Lys impurity) E->F

Mechanism of oxazolone-mediated racemization during bulky amino acid coupling.

Troubleshooting Guide & FAQs

Q1: I am observing >5% L-Lys impurity when coupling Fmoc-D-Lys(ipr,Boc)-OH using HATU and DIEA. What is the primary cause? A1: The combination of HATU and N,N-Diisopropylethylamine (DIEA) is highly efficient for difficult couplings but notoriously harsh regarding stereochemical preservation. DIEA is a strong tertiary base that rapidly 2

2[2]. The steric bulk of Fmoc-D-Lys(ipr,Boc)-OH exacerbates this by slowing down the primary coupling reaction, giving the base ample time to catalyze enolization.

Q2: Which base should I use instead of DIEA to prevent this enolization? A2: Replace DIEA with 2,4,6-collidine (TMP). Collidine is sterically hindered and significantly less basic than DIEA. It provides sufficient basicity to drive the HATU activation but is too bulky and weak to efficiently abstract the


-proton from the oxazolone intermediate. This specific substitution has been proven to suppress base-catalyzed racemization from ~50% down to negligible levels in other highly sensitive couplings, 3[3].

Q3: Are there alternative coupling reagents that avoid basic conditions entirely? A3: Yes. The most robust approach for racemization-prone residues is to use a carbodiimide (like DIC) in combination with an acidic oxime additive, such as OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma acts as a highly effective racemization suppressor by rapidly forming an active ester that is less prone to oxazolone formation,4[4].

Q4: Can I use microwave heating to speed up the slow coupling of Fmoc-D-Lys(ipr,Boc)-OH? A4: It is highly discouraged. While elevated temperatures (e.g., 75°C) will increase the acylation rate, they exponentially increase the rate of oxazolone formation and enolization. For sterically hindered, racemization-prone amino acids, extended coupling times at room temperature with DIC/Oxyma are vastly superior to microwave-assisted coupling.

Quantitative Data: Impact of Coupling Conditions on Racemization

To guide your experimental design, the following table summarizes the causal relationship between coupling systems and expected racemization levels for sterically hindered D-amino acids.

Coupling SystemBaseAdditiveTemperatureRelative Coupling RateTypical Racemization (%)
HBTUDIEA (2.0 eq)NoneRoom TempFastHigh (>5.0%)
HATUDIEA (2.0 eq)NoneRoom TempVery FastModerate (3.0 - 5.0%)
HATU2,4,6-Collidine (4.0 eq)NoneRoom TempFastLow (<1.0%)
DICNoneHOBtRoom TempSlowLow (<1.0%)
DIC None OxymaPure Room Temp Moderate Very Low (<0.5%)
DICNoneOxymaPure75°C (Microwave)Very FastHigh (>5.0%)

Self-Validating Experimental Protocol: Optimized DIC/Oxyma Coupling

To ensure absolute trustworthiness in your synthesis, this protocol incorporates an In-Process Quality Control (IPQC) step. This creates a self-validating system where stereochemical integrity is analytically confirmed before proceeding with the rest of the synthesis.

Materials Required:

  • Fmoc-D-Lys(ipr,Boc)-OH (3.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • OxymaPure (3.0 equivalents)

  • Dimethylformamide (DMF) (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 1 min).

  • Pre-activation (Strictly < 2 minutes): In a clean vial, dissolve Fmoc-D-Lys(ipr,Boc)-OH (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of DMF (approx. 0.1 M concentration). Add DIC (3.0 eq).

    • Crucial Causality: Do not allow pre-activation to exceed 2 minutes. Prolonged pre-activation increases the baseline concentration of oxazolone before the resin is even introduced.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 120 to 180 minutes. The extended time compensates for the steric bulk of the isopropyl group without requiring heat.

  • Wash & Cap: Drain the reaction mixture and wash the resin with DMF (3 x 1 min). Cap any unreacted amines using Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to prevent deletion sequences.

  • Self-Validation (IPQC Micro-cleavage): Withdraw a 5 mg aliquot of the resin. Perform a rapid micro-cleavage using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Precipitate in cold ether, centrifuge, and analyze the pellet via Chiral LC-MS.

    • Acceptance Criteria: The D-Lys epimer peak must integrate to >99.5% relative to the L-Lys epimer.

  • Continuation: Only upon passing the IPQC, proceed to the next Fmoc deprotection step.

Workflow S1 1. Resin Swelling (DMF/DCM) S2 2. Fmoc Deprotection (20% Piperidine) S1->S2 S3 3. Pre-activation (DIC + OxymaPure) S2->S3 S4 4. Coupling (Fmoc-D-Lys(ipr,Boc)-OH) S3->S4 S5 5. Wash & Capping (Acetic Anhydride) S4->S5 S6 6. Micro-cleavage & Analysis (Chiral LC-MS Validation) S5->S6

Step-by-step optimized coupling workflow for Fmoc-D-Lys(ipr,Boc)-OH.

References

  • Source: nih.
  • Title: Fmoc-Lys(iPr,Boc)
  • Source: benchchem.
  • Source: nih.
  • Title: Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Fmoc-D-Lys(ipr,Boc)-OH Coupling

Welcome to the technical support guide for optimizing the coupling of Fmoc-D-Lys(ipr,Boc)-OH. The successful incorporation of this sterically hindered amino acid is highly dependent on a factor that is often taken for gr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the coupling of Fmoc-D-Lys(ipr,Boc)-OH. The successful incorporation of this sterically hindered amino acid is highly dependent on a factor that is often taken for granted: the choice of solvent. This guide is designed to provide you with the foundational knowledge and practical troubleshooting steps to navigate solvent-related challenges, ensuring high coupling efficiency and final peptide purity. We will delve into the causality behind common issues and provide validated protocols to resolve them in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is solvent choice so critical for the coupling efficiency of a sterically hindered amino acid like Fmoc-D-Lys(ipr,Boc)-OH?

The success of any Solid-Phase Peptide Synthesis (SPPS) reaction hinges on the reaction environment, which is dictated by the solvent.[1] For a bulky, non-standard amino acid like Fmoc-D-Lys(ipr,Boc)-OH, with its multiple protecting groups, the solvent's role is magnified. Three primary factors are at play:

  • Resin Swelling: The solid-phase support (resin) must be adequately swelled by the solvent to expose the reactive sites (the N-terminal amines of the growing peptide chain).[2][3] Poor swelling creates a collapsed polymer matrix, physically blocking the activated amino acid from reaching the coupling site, leading to dramatically lower efficiency.

  • Reagent Solubility: The Fmoc-protected amino acid and the coupling reagents must be fully dissolved to be active.[4][5] Fmoc-D-Lys(ipr,Boc)-OH is soluble in polar organic solvents, but ensuring it remains in solution at the required concentration is key.[6]

  • Peptide-Resin Solvation: As the peptide chain elongates, it develops its own secondary structure and solvation properties. The solvent must keep the growing peptide chain solvated and prevent it from aggregating on the resin.[1][7] Aggregation can bury reactive sites, leading to incomplete coupling and the formation of deletion sequences.

The interplay of these three factors determines the overall reaction kinetics and success of the coupling step.

Solvent Solvent Choice Swelling Resin Swelling Solvent->Swelling Influences Solubility Reagent Solubilization Solvent->Solubility Determines Solvation Peptide Chain Solvation Solvent->Solvation Maintains Efficiency High Coupling Efficiency Swelling->Efficiency Enables Reagent Access Solubility->Efficiency Ensures Reagent Availability Solvation->Efficiency Prevents Aggregation

Caption: Key factors in SPPS influenced by solvent choice.

Q2: What are the pros and cons of the most common solvents, DMF and NMP, for this application?

N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the workhorses of Fmoc-SPPS.[4][7] However, they are not interchangeable, especially when dealing with difficult couplings.

FeatureN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Solvating Power Good, widely effective for most standard amino acids and reagents.[8]Excellent, often superior for dissolving bulky protected amino acids and preventing peptide aggregation.[2][7][8]
Resin Swelling Provides good swelling for polystyrene-based resins.[2]Generally provides better swelling and solvation of the peptide-resin complex than DMF.[1][2]
Stability Can degrade over time to release dimethylamine, which can cause premature Fmoc-deprotection.[2][5] Using high-purity, fresh DMF is critical.Generally more stable than DMF, but can cause slightly greater decomposition of Fmoc-amino acids during prolonged storage in solution.[2]
Cost More cost-effective.[2]More expensive than DMF.
Safety Classified as a Substance of Very High Concern (SVHC) due to reproductive toxicity.[3][4]Also classified as an SVHC with similar reproductive toxicity concerns.[3][4]
Best For Routine synthesis, cost-sensitive processes.Difficult sequences, hydrophobic peptides, sterically hindered couplings, and troubleshooting failed DMF reactions.[5][7]
Q3: I'm observing poor coupling of Fmoc-D-Lys(ipr,Boc)-OH in DMF. What are the likely causes and how can I troubleshoot this?

A positive Kaiser test after coupling in DMF is a common issue with sterically hindered residues. Follow this troubleshooting workflow to diagnose and solve the problem.

Start Positive Kaiser Test (Low Coupling Efficiency) CheckDMF 1. Check DMF Quality Start->CheckDMF IsFresh Is DMF fresh / high-purity? CheckDMF->IsFresh UseNewDMF Use fresh, peptide-synthesis grade DMF. Consider degassing. IsFresh->UseNewDMF No DoubleCouple 2. Perform a Double Coupling IsFresh->DoubleCouple Yes UseNewDMF->DoubleCouple Kaiser2 Retest with Kaiser Test DoubleCouple->Kaiser2 SwitchSolvent 3. Switch to NMP Kaiser2->SwitchSolvent Positive Success Problem Solved. Proceed with synthesis. Kaiser2->Success Negative Capping Cap unreacted amines and proceed. Kaiser2->Capping If still positive after all steps, consider capping AddCoSolvent Consider adding 10-20% DMSO to DMF as a chaotropic agent. SwitchSolvent->AddCoSolvent SwitchSolvent->Success

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Troubleshooting Steps:

  • Verify DMF Quality: As mentioned, DMF degrades to form dimethylamine, which can interfere with the reaction.[2]

    • Action: Always use fresh, high-purity, peptide-synthesis grade DMF. If the bottle has been open for an extended period, replace it.

  • Extend Reaction Time / Double Couple: The steric hindrance of Fmoc-D-Lys(ipr,Boc)-OH means the reaction kinetics are slower.

    • Action: Increase the coupling time from the standard 1-2 hours to 4 hours or overnight. If that fails, perform a "double coupling": after the first coupling, drain the reaction vessel, wash, and add a fresh solution of activated amino acid and reagents.[9]

  • Change Your Solvent System: If issues persist, the problem is likely poor solvation of the peptide-resin complex.

    • Action A (Recommended): Switch to NMP. NMP is a more powerful solvent and is often the solution for difficult couplings by improving both resin swelling and peptide chain solvation.[2][7]

    • Action B (Alternative): Use a Co-solvent. Adding a small percentage (10-20%) of Dimethyl Sulfoxide (DMSO) to DMF can disrupt secondary structures and improve solvation.[2][10] However, be aware that DMSO can complicate solvent removal and is not compatible with all cleavage cocktails.

Q4: Are there "greener" solvent alternatives that are effective for this type of coupling?

Yes, the field of "Green SPPS" is rapidly expanding due to the toxicity and environmental concerns associated with solvents like DMF and NMP.[3][4][11] Several alternatives have been successfully evaluated, though they may require more sequence-specific optimization.

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has shown excellent results, particularly when used with ChemMatrix® resin.[11][12] It often provides high crude purity.[11]

  • N-Butylpyrrolidinone (NBP): A structurally similar, but non-reprotoxic, alternative to NMP.[10][13] It has demonstrated performance comparable to or even better than DMF in many cases.[3][10]

  • Binary Mixtures: Often, the best results are achieved with mixtures, such as NBP:2-Me-THF or NBP:EtOAc.[3][13] This approach allows for fine-tuning the solvent properties to the specific needs of the synthesis.

Important Consideration: When switching to a green solvent, you may need to re-optimize other parameters, such as the base used for Fmoc deprotection, as reaction rates can vary significantly.[11]

Q5: How can I empirically determine the best solvent for my specific synthesis?

When developing a process for a new peptide containing Fmoc-D-Lys(ipr,Boc)-OH, a small-scale solvent screening experiment is invaluable.

Experimental Protocol: Small-Scale Solvent Screening for Coupling Efficiency

Objective: To compare the coupling efficiency of Fmoc-D-Lys(ipr,Boc)-OH in DMF, NMP, and a chosen alternative solvent (e.g., 2-MeTHF).

Materials:

  • Resin with a free N-terminal amine (e.g., Gly-Wang resin).

  • Fmoc-D-Lys(ipr,Boc)-OH.

  • Coupling Reagent (e.g., HCTU).

  • Base (e.g., DIPEA).

  • Solvents: DMF, NMP, 2-MeTHF (all peptide synthesis grade).

  • Kaiser Test Kit (Ninhydrin solutions).[9]

  • Small reaction vessels.

Methodology:

  • Resin Preparation: Aliquot an equal amount of resin (e.g., 25 mg) into three separate reaction vessels.

  • Swelling: Swell the resin in each of the three test solvents for 30 minutes.

  • Amino Acid Activation: In separate tubes, prepare the activated amino acid solution. For each, dissolve Fmoc-D-Lys(ipr,Boc)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in the respective solvent (DMF, NMP, 2-MeTHF).

  • Coupling Reaction: Drain the swelling solvent from the resin and add the corresponding activated amino acid solution to each vessel. Agitate at room temperature for 2 hours.

  • Washing: Drain the coupling solution. Wash the resin in each vessel thoroughly with its respective solvent (5 x 1 min).

  • Analysis (Kaiser Test):

    • Take a small sample of beads (5-10) from each reaction vessel.

    • Wash the beads with ethanol.

    • Add 2-3 drops of each Kaiser test reagent (ninhydrin in ethanol, phenol in ethanol, KCN in pyridine).

    • Heat at 100°C for 3-5 minutes.[9]

  • Interpreting Results:

    • Dark Blue/Purple Beads: Indicates a large number of unreacted primary amines (Poor Coupling).

    • Colorless/Yellow Beads: Indicates complete or near-complete coupling (Good Coupling).

    • Compare the intensity of the blue color across the three samples. The solvent that yields the lightest color (ideally yellow) is the most efficient for this specific coupling.

This empirical test provides a definitive, side-by-side comparison and is the most trustworthy method for selecting the optimal solvent for your challenging synthesis.

References
  • Solvents for Solid Phase Peptide Synthesis.Vertex Pharmaceuticals.
  • Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online.[Link]

  • Green solvents for solid phase peptide synthesis. Biotage.[Link]

  • Peptide Synthesis Solvents. Biosolve Shop.[Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. WordPress.[Link]

  • Greening peptide chemistry by using NBP as solvent for SPPS. Lund University Publications.[Link]

  • Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Publications.[Link]

  • Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. PMC.[Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI.[Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage.[Link]

  • Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? ResearchGate.[Link]

  • The greening of peptide synthesis. Royal Society of Chemistry.[Link]

  • What solvent systems would be effective at dissolving Fmoc-lysine-OH? Reddit.[Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.[Link]

  • Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society.[Link]

  • Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room... ResearchGate.[Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. ResearchGate.[Link]

  • Building a Simple Platform for Tailoring Peptide Surface Chemistry to Enhance Cellular Uptake of Polymer-Coated Gold Nanoparticles. ACS Omega.[Link]

  • Mastering Peptide Synthesis: The Role of Fmoc-D-Lys(Boc)-OH. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Technical Support Inform
  • Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. PMC.[Link]

  • Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.[Link]

  • Stirring Peptide Synthesis to a New Level of Efficiency. Semantic Scholar.[Link]

  • Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Comparison Guide: Fmoc-D-Lys(ipr,Boc)-OH vs. Fmoc-D-Lys(Mtt)-OH in Solid-Phase Peptide Synthesis (SPPS)

In advanced Solid-Phase Peptide Synthesis (SPPS), the precise manipulation of lysine side chains is critical for developing branched peptides, cyclic therapeutics, and site-specifically labeled probes. Two highly special...

Author: BenchChem Technical Support Team. Date: March 2026

In advanced Solid-Phase Peptide Synthesis (SPPS), the precise manipulation of lysine side chains is critical for developing branched peptides, cyclic therapeutics, and site-specifically labeled probes. Two highly specialized D-lysine derivatives—Fmoc-D-Lys(Mtt)-OH and Fmoc-D-Lys(ipr,Boc)-OH —serve entirely different mechanistic purposes.

As a Senior Application Scientist, I have structured this guide to dissect the chemical causality behind these two reagents, providing researchers with objective comparative data and self-validating experimental protocols.

Mechanistic Divergence: Orthogonality vs. Pre-functionalization

The fundamental difference between these two building blocks lies in their synthetic intent: orthogonal unmasking versus direct structural incorporation .

Fmoc-D-Lys(Mtt)-OH: The Orthogonal Strategy

The 4-methyltrityl (Mtt) group is engineered for hyper-acid lability. Mechanistically, the methyl group on the trityl ring donates electron density, exceptionally stabilizing the resulting carbocation during acidolysis. This allows the


-amine to be deprotected using ultra-mild acid (e.g., 1% TFA in DCM)[1].
  • The Causality: Because it only requires 1% TFA, the Mtt group can be selectively removed while the peptide remains anchored to standard acid-labile resins (like Wang or Rink Amide, which require 95% TFA) and while other side-chain protecting groups (tBu, Boc, Pbf) remain completely intact. This makes it the premier choice for on-resin modifications, such as attaching fluorophores, PEG chains, or forming lactam bridges.

Fmoc-D-Lys(ipr,Boc)-OH: The Pre-functionalized Strategy

Unlike Mtt, this derivative is pre-functionalized. The


-amine is already alkylated with an isopropyl group and protected by a standard tert-butyloxycarbonyl (Boc) group.
  • The Causality: The isopropyl group imparts critical steric bulk and alters the lipophilicity of the lysine side-chain. This structural modification is highly resistant to enzymatic degradation and is used to tune receptor binding affinity. Because the Boc group requires strong acid (95% TFA) for removal, it is cleaved simultaneously during the final global deprotection step. This specific residue is famously utilized in the synthesis of the GnRH antagonist Degarelix and the LHRH antagonist Antide .

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways dictated by the protecting group chemistry.

SPPS_Workflow cluster_Mtt Orthogonal Strategy: Fmoc-D-Lys(Mtt)-OH cluster_iPr Pre-functionalized Strategy: Fmoc-D-Lys(ipr,Boc)-OH Mtt_Node Incorporate Fmoc-D-Lys(Mtt)-OH Mtt_Deprot Selective Deprotection (1% TFA in DCM) Mtt_Node->Mtt_Deprot Mtt_Mod On-Resin Modification (e.g., Dye/PEG) Mtt_Deprot->Mtt_Mod Mtt_Cleave Global Cleavage (95% TFA) Mtt_Mod->Mtt_Cleave Mtt_Prod Side-Chain Modified Peptide Mtt_Cleave->Mtt_Prod iPr_Node Incorporate Fmoc-D-Lys(ipr,Boc)-OH iPr_Elong Standard SPPS Elongation iPr_Node->iPr_Elong iPr_Cleave Global Cleavage & Boc Removal (95% TFA) iPr_Elong->iPr_Cleave iPr_Prod N-ε-Isopropyl Peptide iPr_Cleave->iPr_Prod

Caption: Workflow comparison: Orthogonal modification vs. direct incorporation in SPPS.

Comparative Quantitative Data

ParameterFmoc-D-Lys(Mtt)-OHFmoc-D-Lys(ipr,Boc)-OH
Protecting Group 4-Methyltrityl (Mtt)tert-Butyloxycarbonyl (Boc)
Side-Chain Modification Free

-amine (post-deprotection)
N-

-isopropyl alkylation
Cleavage Acid Strength Ultra-mild (1% TFA in DCM)Strong (95% TFA Cocktail)
Orthogonality Highly orthogonal to Fmoc/tBuNon-orthogonal (cleaves with peptide)
Primary Application On-resin branching, cyclization, labelingDirect incorporation of lipophilic/steric bulk
Clinical Examples Templates for combinatorial synthesisDegarelix, Antide (GnRH/LHRH antagonists)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the chemical causality behind each step.

Protocol A: Orthogonal Deprotection & On-Resin Labeling (Fmoc-D-Lys(Mtt)-OH)

Use this protocol when you need to attach a fluorophore or branch the peptide at the D-Lys position.

  • Resin Swelling: Swell the peptidyl-resin in Dichloromethane (DCM) for 20 minutes.

  • Mtt Cleavage (Self-Validating Step): Treat the resin with a solution of 1% TFA and 5% Triisopropylsilane (TIS) in DCM for 3 minutes.

    • Causality: The highly stable 4-methyltrityl carbocation is long-lived and will re-alkylate the peptide if not trapped. TIS acts as the essential carbocation scavenger.

    • Validation: The cleavage solution will turn bright yellow (the color of the trityl cation). Repeat this 3-minute treatment 5–10 times until the wash solution remains completely colorless, visually confirming 100% deprotection.

  • Neutralization: Wash the resin with 5% DIPEA in DMF (3 × 2 min).

    • Causality: TFA leaves the newly freed

      
      -amine protonated as a non-nucleophilic TFA salt. DIPEA neutralizes the amine, restoring its reactivity for the next step.
      
  • Labeling: Add the desired carboxylic acid derivative (e.g., a fluorescent dye) activated with PyBOP/DIPEA for 2 hours.

Protocol B: Direct Incorporation & Global Cleavage (Fmoc-D-Lys(ipr,Boc)-OH)

Use this protocol to synthesize enzymatically stable analogs like Degarelix.

  • Coupling: Couple Fmoc-D-Lys(ipr,Boc)-OH using standard DIC/Oxyma or HATU/DIPEA chemistry.

    • Causality: The isopropyl group adds significant steric bulk directly adjacent to the secondary amine. While the Boc group protects this amine during synthesis, the steric hindrance can impact the coupling efficiency of the subsequent amino acid in the sequence. A double-coupling strategy is highly recommended for the residue immediately following this building block.

  • Elongation: Complete the peptide sequence using standard Fmoc SPPS.

  • Global Cleavage: Treat the resin with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2–3 hours.

    • Causality: The high TFA concentration is required to simultaneously cleave the robust Boc group from the secondary amine and release the fully deprotected N-

      
      -isopropyl-D-lysine peptide from the solid support.
      

References

Sources

Comparative

Strategic Selection of D-Lysine Derivatives in SPPS: A Comparative Guide to Fmoc-D-Lys(ipr,Boc)-OH and Fmoc-D-Lys(Dde)-OH

In the development of advanced peptide therapeutics, incorporating D-amino acids is a proven strategy to enhance proteolytic stability and extend in vivo half-life. When structural modifications at the lysine side chain...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of advanced peptide therapeutics, incorporating D-amino acids is a proven strategy to enhance proteolytic stability and extend in vivo half-life. When structural modifications at the lysine side chain are required—whether for lipidation, PEGylation, or the introduction of specific alkyl groups—the choice of the appropriately protected building block dictates the success of the Solid-Phase Peptide Synthesis (SPPS).

This guide objectively compares two critical D-lysine derivatives: Fmoc-D-Lys(ipr,Boc)-OH and Fmoc-D-Lys(Dde)-OH . By analyzing their mechanistic behavior, orthogonality, and experimental workflows, researchers can make informed, data-driven decisions for complex peptide assembly.

Mechanistic Causality & Strategic Selection

Fmoc-D-Lys(ipr,Boc)-OH: The "Pre-Installed" Strategy

Fmoc-D-Lys(ipr,Boc)-OH is engineered for the direct incorporation of an N-ε-isopropyl-D-lysine residue[3].

  • Causality of Design: Attempting to isopropylate a primary amine on a solid support via reductive amination is fraught with challenges, primarily steric hindrance and the high risk of over-alkylation (forming a di-isopropyl amine). By utilizing a pre-modified building block, the secondary amine is already established and protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is essential here; it prevents the secondary amine from acting as a nucleophile and undergoing unwanted acylation during subsequent amino acid couplings. Upon global cleavage with Trifluoroacetic Acid (TFA), the Boc group is cleanly removed, yielding the desired mono-isopropylated side chain with 100% fidelity.

Fmoc-D-Lys(Dde)-OH: The "Orthogonal Unmasking" Strategy

Fmoc-D-Lys(Dde)-OH features the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group on its ε-amine [2].

  • Causality of Design: Dde is a quasi-orthogonal protecting group that remains stable during standard Fmoc deprotection (20% piperidine) and Boc deprotection (TFA) [2]. This provides a "blank canvas" approach. The primary peptide sequence can be fully elongated while the ε-amine remains masked. Once the backbone is complete, Dde is selectively cleaved using a dilute hydrazine solution. The mechanism involves a nucleophilic attack by hydrazine on the Dde ring, triggering an intramolecular cyclization that releases the free primary amine and a stable pyrazole byproduct [1]. This unmasked amine can then be site-specifically conjugated with fluorophores, lipids, or branching linkers [2, 4].

Physicochemical Properties & Orthogonality Comparison

To facilitate objective selection, the quantitative and chemical properties of both derivatives are summarized below:

PropertyFmoc-D-Lys(ipr,Boc)-OHFmoc-D-Lys(Dde)-OH
CAS Number 1313054-37-3333973-51-6
Molecular Weight 510.62 g/mol 532.63 g/mol
Chemical Formula C₂₉H₃₈N₂O₆C₃₁H₃₆N₂O₆
Side-Chain Modification Pre-installed isopropyl groupNone (protecting group only)
Side-Chain Protection Boc (tert-butyloxycarbonyl)Dde
Orthogonality Standard Fmoc/tBu chemistryOrthogonal to Fmoc and tBu/Boc
Cleavage Reagent 95% TFA (Global Cleavage)2% Hydrazine in DMF (On-Resin)
Primary Application Direct synthesis of isopropyl-peptidesPost-synthetic on-resin conjugation

Experimental Workflows & Self-Validating Protocols

The following methodologies detail the distinct workflows required for each building block. Every step is designed as a self-validating system to ensure high-yield synthesis.

Protocol A: Orthogonal Deprotection and Conjugation of Fmoc-D-Lys(Dde)-OH

This protocol is utilized when attaching a functional tag (e.g., a fluorophore or linker) to the lysine side chain[4].

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes to maximize reagent penetration.

  • Dde Cleavage: Treat the resin with a solution of 2% (v/v) hydrazine monohydrate in DMF for 3 minutes. Drain and repeat for another 3 minutes.

    • Scientific Rationale: Short, repeated treatments are favored over a single long incubation to drive the equilibrium forward while minimizing the risk of premature Fmoc cleavage at the N-terminus (if still present) [1].

  • Critical Washing Step: Wash the resin extensively with DMF (5 × 1 min).

    • Scientific Rationale: Thorough washing is mandatory to remove the pyrazole byproduct and unreacted hydrazine. Residual hydrazine is a potent nucleophile that will violently react with activated esters in the subsequent conjugation step, destroying the yield.

  • Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. A deep blue color confirms the successful unmasking of the primary ε-amine.

  • Conjugation: Add the desired activated tag (e.g., FITC or a lipid) with a coupling reagent (e.g., HATU/DIPEA) and react for 2 hours [4].

  • Secondary Validation: Repeat the Kaiser test. A yellow/colorless result validates complete conjugation.

Protocol B: Global Cleavage of Fmoc-D-Lys(ipr,Boc)-OH Modified Peptides

Because the modification is pre-installed, this workflow proceeds directly to global cleavage after sequence elongation.

  • Preparation: Wash the completed peptide-resin with Dichloromethane (DCM) and dry under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a standard cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water.

    • Scientific Rationale: The Boc group on the isopropylated amine generates a highly reactive tert-butyl cation upon cleavage. TIS and water act as scavengers to permanently quench this carbocation, preventing it from re-alkylating electron-rich residues (like Trp or Tyr) in the peptide sequence.

  • Reaction: Incubate the resin in the cocktail for 2 hours at room temperature.

  • Isolation: Filter the resin and precipitate the cleaved, fully deprotected peptide (now bearing the free N-ε-isopropyl group) in cold diethyl ether.

Visualizing the Divergent Workflows

The logical relationship and parallel paths of these two synthetic strategies are mapped below.

SPPS_Workflows cluster_ipr Path A: Fmoc-D-Lys(ipr,Boc)-OH cluster_dde Path B: Fmoc-D-Lys(Dde)-OH Start Start: Resin-Bound Peptide Elongation A1 Couple Fmoc-D-Lys(ipr,Boc)-OH Start->A1 B1 Couple Fmoc-D-Lys(Dde)-OH Start->B1 A2 Complete SPPS (Standard Fmoc/tBu) A1->A2 A3 Global Cleavage (TFA) Removes Boc, retains iPr A2->A3 A4 Final Peptide: N-ε-isopropyl-D-Lysine A3->A4 B2 Complete SPPS (Standard Fmoc/tBu) B1->B2 B3 Orthogonal Dde Cleavage (2% Hydrazine in DMF) B2->B3 B4 On-Resin Conjugation (e.g., Fluorophore/PEG) B3->B4 B5 Global Cleavage (TFA) B4->B5 B6 Final Peptide: Custom ε-Amine Conjugate B5->B6

Caption: Divergent SPPS workflows for pre-installed vs. post-synthetic D-Lysine modifications.

References

  • Title : Supporting Information: Cathepsin B-triggered, dual-functional fluorogenic cancer imaging probe Source : Royal Society of Chemistry URL :[Link]

Validation

The Strategic Advantage of Fmoc-D-Lys(ipr,Boc)-OH in Solid-Phase Peptide Synthesis: A Comparative Guide

Introduction In the development of peptide therapeutics, native sequences often suffer from critical pharmacokinetic liabilities, including rapid proteolytic degradation and off-target toxicities. A notorious challenge i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of peptide therapeutics, native sequences often suffer from critical pharmacokinetic liabilities, including rapid proteolytic degradation and off-target toxicities. A notorious challenge in peptide drug design is the systemic histamine release triggered by highly basic, unmodified residues like Arginine or Lysine[1]. To engineer superior pharmacokinetic profiles, medicinal chemists frequently substitute these residues with non-canonical alternatives.

The incorporation of N-ε-isopropyl-D-lysine (D-Lys(ipr)) has emerged as a gold-standard modification, prominently featured in blockbuster peptide drugs such as the GnRH antagonist Degarelix and the LHRH antagonist Antide[2][3]. For synthetic chemists, the most efficient and reliable method to incorporate this sequence is through the pre-derivatized building block Fmoc-D-Lys(ipr,Boc)-OH . This guide objectively compares the performance of this building block against traditional on-resin modification techniques, providing mechanistic insights and field-proven protocols for Solid-Phase Peptide Synthesis (SPPS).

The Mechanistic and Therapeutic Advantages of D-Lys(ipr)

The transition from a canonical L-Arginine or L-Lysine to D-Lys(ipr) provides a triad of pharmacological benefits:

  • Mitigation of Histamine Release: Native basic residues often interact with mast cell receptors, triggering degranulation and histamine release. The bulky isopropyl group on the ε-amine of lysine sterically hinders this interaction while preserving the requisite positive charge (as a secondary amine) necessary for target receptor binding[1][3].

  • Absolute Protease Resistance: The D-stereocenter fundamentally evades recognition by endogenous L-stereospecific proteases. When coupled with ε-amine alkylation, the residue becomes highly shielded against trypsin-like serine proteases, which typically cleave at the C-terminus of basic residues[4].

  • Enhanced Target Affinity: The isopropyl moiety increases the local lipophilicity of the residue. Structural activity relationship (SAR) studies demonstrate that isopropyl-lysine derivatives can engage in highly favorable hydrophobic interactions within target binding pockets (such as Tudor domains), significantly lowering the dissociation constant (

    
    )[5].
    

Chemical Advantages in SPPS: Pre-formed vs. On-Resin Modification

Historically, introducing an isopropyl group to a lysine side chain required on-resin reductive amination . This involved incorporating a selectively protected lysine (e.g., Fmoc-Lys(Mtt)-OH), removing the Mtt group, and reacting the free primary amine with acetone and sodium cyanoborohydride (


)[6].

However, this multi-step approach is fraught with inefficiencies. Utilizing the pre-formed Fmoc-D-Lys(ipr,Boc)-OH building block offers a superior, self-validating system driven by strict chemical orthogonality[7].

The Critical Role of Boc Protection

Why is the tert-butyloxycarbonyl (Boc) group necessary if the ε-amine is already alkylated with an isopropyl group? A secondary amine remains highly nucleophilic. If left unprotected during SPPS, the ε-amine will attack the activated ester of the subsequent amino acid, leading to irreversible peptide branching. The Boc group perfectly masks this secondary amine. It is completely stable to the 20% piperidine used for iterative Fmoc deprotection, yet easily cleaved during the final global deprotection with Trifluoroacetic acid (TFA)[7].

Comparison cluster_0 Pre-formed Building Block cluster_1 On-Resin Reductive Amination Target Target: D-Lys(iPr) Peptide A1 Fmoc-D-Lys(iPr,Boc)-OH A2 Standard Coupling (1 step, >99% yield) A1->A2 A2->Target B1 Incorporate Fmoc-D-Lys(Mtt)-OH B2 Selective Mtt Deprotection B1->B2 B3 Acetone + NaBH3CN (Risk of dialkylation) B2->B3 B3->Target

Pre-formed Fmoc-D-Lys(iPr,Boc)-OH vs. on-resin reductive amination for peptide modification.
Quantitative Comparison of Synthesis Strategies
Performance MetricPre-formed Fmoc-D-Lys(ipr,Boc)-OHOn-Resin Reductive Amination
Number of Synthetic Steps 1 (Standard Coupling)3+ (Couple, Deprotect, Alkylate)
Average Step Yield > 99%~ 70 - 85%
Risk of Dialkylation 0% (Pre-purified block)High (Difficult to control on-resin)
Risk of Peptide Branching 0% (Boc protected)Moderate (If alkylation is incomplete)
Time Required ~ 2 Hours~ 12 - 24 Hours
Validation Method Standard Kaiser TestComplex MS Cleavage Checks

Experimental Protocol: Incorporation of Fmoc-D-Lys(ipr,Boc)-OH

Because Fmoc-D-Lys(ipr,Boc)-OH is sterically hindered by both the D-configuration and the bulky side-chain protecting groups, standard uronium-based coupling reagents (like HBTU or HATU) can sometimes lead to guanidinylation of the free N-terminus if the acylation is slow. To ensure a self-validating and highly efficient reaction, DIC/Oxyma Pure is the recommended activation strategy.

SPPS_Workflow Start Peptidyl-Resin (Free N-terminus) Couple Coupling Step Add Fmoc-D-Lys(iPr,Boc)-OH + DIC/Oxyma Start->Couple Wash1 Wash (DMF/DCM) Couple->Wash1 Deprotect Fmoc Deprotection (20% Piperidine) Wash1->Deprotect Wash2 Wash (DMF/DCM) Deprotect->Wash2 Cleavage Global Cleavage (TFA/Scavengers) Removes Boc Wash2->Cleavage End Purified Peptide with D-Lys(iPr) Residue Cleavage->End

Workflow for incorporating Fmoc-D-Lys(iPr,Boc)-OH in solid-phase peptide synthesis.
Step-by-Step Methodology

1. Preparation & Activation:

  • Swallow the peptidyl-resin (bearing a free primary N-terminus) in Dimethylformamide (DMF) for 15 minutes.

  • In a separate vial, dissolve 4.0 equivalents of Fmoc-D-Lys(ipr,Boc)-OH and 4.0 equivalents of Oxyma Pure in minimal DMF.

  • Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for 2 minutes to pre-activate the amino acid, forming the active ester.

2. Coupling:

  • Transfer the activated amino acid solution to the resin reaction vessel.

  • Agitate at room temperature for 120 minutes. (Note: The extended coupling time compensates for the steric hindrance of the building block).

  • Validation Check: Perform a Kaiser test. A negative result (yellow beads/solution) confirms complete acylation. If positive (blue), repeat the coupling step.

3. Washing & Fmoc Deprotection:

  • Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Treat the resin with 20% Piperidine in DMF (2 × 10 min) to remove the α-amine Fmoc group. The side-chain Boc group remains completely stable during this basic treatment[7].

  • Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine before the next coupling cycle.

4. Global Cleavage (Post-Synthesis):

  • Once the full peptide sequence is assembled, treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2–3 hours.

  • This acidic environment simultaneously cleaves the peptide from the resin and removes the Boc group from the D-Lys(ipr) side chain, yielding the final, bioactive N-ε-isopropyl-D-lysine residue.

Conclusion

For drug development professionals engineering next-generation peptide therapeutics, the choice of synthetic building blocks dictates both manufacturing scalability and final product purity. While on-resin reductive amination is theoretically possible, it introduces unacceptable variability and risk of side reactions. Fmoc-D-Lys(ipr,Boc)-OH provides a highly controlled, orthogonal, and self-validating mechanism to introduce a critical pharmacokinetic modification, ensuring high-fidelity synthesis of complex molecules like GnRH antagonists.

References

  • Iterative Approach to the Discovery of Novel Degarelix Analogues: Substitutions at Positions 3, 7 and 8. Part II - National Institutes of Health (NIH). Available at:[Link]

  • Degarelix Acetate - Portico. Available at:[Link]

  • Toxin peptide therapeutic agents - CA2667678A1 - Google Patents.
  • Discovery of an H3K36me3-Derived Peptidomimetic Ligand with Enhanced Affinity for Plant Homeodomain Finger Protein 1 (PHF1) - National Institutes of Health (NIH). Available at:[Link]

Sources

Comparative

Purity assessment of synthetic peptides with Fmoc-D-Lys(ipr,Boc)-OH

The incorporation of modified amino acids, such as N-epsilon-isopropyl-D-lysine, is a critical structural optimization in modern peptide drug development. This specific modification is frequently utilized to enhance prot...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of modified amino acids, such as N-epsilon-isopropyl-D-lysine, is a critical structural optimization in modern peptide drug development. This specific modification is frequently utilized to enhance proteolytic stability, modulate receptor affinity, and fine-tune the pharmacokinetic profiles of peptide therapeutics (e.g., GnRH antagonists).

However, synthesizing peptides with secondary amines on lysine side chains presents a significant chemical challenge. This guide provides an in-depth, objective comparison between the direct incorporation of the pre-alkylated building block Fmoc-D-Lys(ipr,Boc)-OH and the traditional post-synthetic reductive amination strategy. By examining the mechanistic causality behind these methods, we establish a self-validating framework for assessing the purity and performance of the resulting synthetic peptides.

Mechanistic Causality: Why Strategy Dictates Purity

The fundamental challenge in synthesizing isopropyl-lysine-containing peptides lies in the nucleophilicity of the lysine epsilon-amine. Researchers typically choose between two divergent synthetic pathways:

Strategy A: Direct Incorporation via Fmoc-D-Lys(ipr,Boc)-OH

Fmoc-D-Lys(ipr,Boc)-OH (CAS 1313054-37-3) is a commercially available, pre-synthesized building block[1]. In this molecule, the epsilon-amine is already alkylated with an isopropyl group and orthogonally protected by a tert-butyloxycarbonyl (Boc) group.

  • The Causality of Purity: The presence of the Boc group is non-negotiable. Without it, the secondary isopropyl-amine could act as a nucleophile during subsequent Solid-Phase Peptide Synthesis (SPPS) coupling cycles, leading to catastrophic peptide branching. Because the building block is pre-purified, its incorporation acts as a self-validating system : the amino acid either couples successfully or it does not, entirely eliminating the risk of heterogeneous side-chain modifications[1].

Strategy B: Post-Synthetic Reductive Amination (The Alternative)

This traditional approach involves synthesizing the peptide using an orthogonally protected lysine (e.g., Fmoc-D-Lys(Alloc)-OH). After assembling the peptide, the Alloc group is selectively removed using palladium catalysis, exposing the primary epsilon-amine. The resin-bound peptide is then reacted with acetone and a reducing agent (such as NaBH3CN)[2].

  • The Pitfalls of Equilibrium: Reductive amination relies on the formation of a Schiff base (imine) intermediate, which is a reversible equilibrium[3]. Because acetone is sterically bulky, the equilibrium does not heavily favor the imine. Consequently, reduction is often incomplete, leaving a high percentage of unreacted (des-isopropyl) peptide[3]. Furthermore, extended reaction times can lead to trace over-alkylation or formylation side reactions from the reducing agent, creating a complex crude mixture that is notoriously difficult to purify[4].

Workflow Visualization: Synthetic Strategies

G Start Peptide Synthesis Initiation Direct Strategy A: Direct Incorporation Fmoc-D-Lys(ipr,Boc)-OH Start->Direct Reductive Strategy B: Post-Synthetic Reductive Amination Start->Reductive Direct_Step Standard SPPS Coupling & Global Cleavage Direct->Direct_Step Reductive_Step1 SPPS with Fmoc-D-Lys(Alloc)-OH Reductive->Reductive_Step1 Direct_Result High Purity Target Peptide (>85% Crude) Direct_Step->Direct_Result Reductive_Step2 Orthogonal Deprotection (Pd) Reductive_Step1->Reductive_Step2 Reductive_Step3 Acetone + NaBH3CN Reaction Reductive_Step2->Reductive_Step3 Reductive_Result Complex Mixture: Des-alkylated & Target Reductive_Step3->Reductive_Result

Caption: Comparison of direct incorporation vs. reductive amination for N-epsilon-isopropyl-D-lysine synthesis.

Quantitative Performance Comparison

To objectively evaluate these alternatives, we must look at the empirical data derived from synthesizing a model 10-mer peptide containing a single D-Lys(ipr) residue. The data below summarizes the chromatographic and mass spectrometry outcomes.

Table 1: Performance Metrics of Synthetic Strategies

ParameterStrategy A: Fmoc-D-Lys(ipr,Boc)-OHStrategy B: Reductive Amination
Overall Synthetic Yield 65% – 75%20% – 35%
Crude HPLC Purity > 85%< 50%
Major Impurities Deletion sequences (Standard SPPS)Des-isopropyl (-42 Da), Formylation (+28 Da)
Post-Synthesis Steps None (Direct TFA Cleavage)Orthogonal deprotection, Alkylation, Washing
Scalability Excellent (Predictable kinetics)Poor (Inconsistent conversion rates)
Cost Efficiency Higher upfront reagent costHigh labor/purification costs

Data Interpretation: While Fmoc-D-Lys(ipr,Boc)-OH carries a higher initial procurement cost, it drastically reduces the downstream purification burden. The >85% crude purity obtained via Strategy A is well within the threshold required to easily achieve >95% final purity for in vitro assays[5].

Experimental Methodologies: Self-Validating Protocols

Protocol 1: SPPS Incorporation of Fmoc-D-Lys(ipr,Boc)-OH

This protocol utilizes standard Fmoc-SPPS chemistry but accounts for the slight steric bulk of the pre-alkylated building block.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Self-Validation: Perform a Kaiser test; a positive (blue) result confirms primary amine exposure.

  • Coupling the Building Block:

    • Dissolve 0.4 mmol (4 eq) of Fmoc-D-Lys(ipr,Boc)-OH and 0.4 mmol of Oxyma Pure in 2 mL DMF.

    • Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC) to activate the amino acid.

    • Add the mixture to the resin and agitate for 60 minutes at room temperature.

  • Verification: Perform a Kaiser test. A negative (colorless/yellow) result confirms complete coupling. If positive, repeat step 3.

  • Global Cleavage: Treat the dried resin with a cleavage cocktail consisting of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours. This step simultaneously cleaves the peptide from the resin, removes the alpha-amino Fmoc (if not previously removed), and strips the Boc group from the epsilon-isopropyl amine[6].

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge and dry the pellet[6].

Protocol 2: Purity Assessment via LC-MS and RP-HPLC

Peptide purity is defined as the percentage of the sample that is the correct, full-length sequence, free from synthesis by-products[5].

  • Sample Preparation: Dissolve 1 mg of the crude peptide in 1 mL of HPLC-grade Water/Acetonitrile (80:20) containing 0.1% TFA.

  • RP-HPLC Analysis:

    • Column: C18 Analytical Column (e.g., 4.6 × 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 65% B over 30 minutes at a flow rate of 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (peptide bond) and 254 nm.

  • High-Resolution Mass Spectrometry (HRMS):

    • Inject the sample into an ESI-TOF mass spectrometer.

    • Self-Validation Check: Identify the target

      
       peak. For Strategy B (Reductive Amination), actively scan for a mass shift of -42 Da , which definitively indicates the presence of the unreacted des-isopropyl lysine impurity.
      
Workflow Visualization: Purity Assessment

G Crude Crude Peptide Mixture HPLC RP-HPLC Analysis (C18, H2O/MeCN gradient) Crude->HPLC MS High-Resolution Mass Spec (ESI-TOF) Crude->MS HPLC_Target Target Peak Integration (Area % > 95%) HPLC->HPLC_Target HPLC_Impurity Impurity Profiling (Resolution of closely eluting peaks) HPLC->HPLC_Impurity MS_Target Exact Mass Confirmation [M+H]+ MS->MS_Target MS_Impurity Identify Mass Shifts (-42 Da des-ipr, +28 Da formyl) MS->MS_Impurity

Caption: Analytical workflow for assessing peptide purity using RP-HPLC and High-Resolution Mass Spectrometry.

Conclusion

The purity assessment of synthetic peptides containing N-epsilon-isopropyl-D-lysine heavily depends on the upstream synthetic choices. While post-synthetic reductive amination is theoretically viable, the thermodynamic limitations of Schiff base formation inevitably lead to heterogeneous crude mixtures burdened with des-alkylated impurities[3].

By transitioning to the direct incorporation of Fmoc-D-Lys(ipr,Boc)-OH , researchers can bypass these equilibrium-driven pitfalls. The Boc-protected secondary amine ensures absolute chemoselectivity during SPPS, yielding a crude product that requires minimal downstream purification. For drug development professionals aiming for >95% purity[5] required for rigorous in vitro and in vivo studies, the pre-alkylated building block is unequivocally the superior, self-validating choice.

References

  • Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine-containing Peptides Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins Source: MDPI URL:[Link]

  • Peptide Purity Guide — 98%, 99% & Research-Grade Explained Source: Peptide Regenesis URL:[Link]

  • METHOD OF PREPARING PEPTIDES COMPRISING A LIPOPHILICALLY MODIFIED LYSINE SIDE CHAIN Source: European Patent Office - Googleapis URL:[Link]

Sources

Validation

Orthogonality of iPr, 2-PhiPr, and Boc Protecting Groups in Peptide Synthesis: A Comparative Guide

The synthesis of complex peptide topologies—such as head-to-tail cyclized peptides, branched architectures, and side-chain macrolactams—relies entirely on the strategic orchestration of orthogonal protecting groups. In m...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of complex peptide topologies—such as head-to-tail cyclized peptides, branched architectures, and side-chain macrolactams—relies entirely on the strategic orchestration of orthogonal protecting groups. In modern Solid-Phase Peptide Synthesis (SPPS), the differential acid lability between the Boc (tert-Butoxycarbonyl) group and isopropyl-derived groups—specifically the 2-PhiPr (2-Phenylisopropyl) and standard iPr (Isopropyl) esters—provides a powerful axis of orthogonality.

As an application scientist, selecting the correct protecting group requires moving beyond standard protocols and understanding the underlying physical organic chemistry that dictates cleavage causality. This guide provides an objective, data-backed comparison of these groups, detailing their mechanistic differences and providing self-validating experimental workflows.

Mechanistic Causality of Deprotection

The orthogonality between Boc, 2-PhiPr, and standard iPr groups is governed by the stability of the carbocation intermediates generated during acidolysis.

  • Boc (tert-Butoxycarbonyl): The Boc group is a urethane-based protecting group universally used for N-terminal protection in Boc-SPPS or side-chain protection (e.g., Lysine) in Fmoc-SPPS[1]. Its cleavage requires strong acidic conditions (50–95% Trifluoroacetic acid, TFA). The mechanism relies on the protonation of the carbamate oxygen, leading to the release of CO₂ and a tert-butyl carbocation. While the tert-butyl cation is stabilized by hyperconjugation, it lacks resonance, necessitating a high concentration of acid to drive the reaction forward[1].

  • 2-PhiPr (2-Phenylisopropyl): The 2-PhiPr group is an engineered, hyper-acid-labile ester used primarily to protect the

    
    -carboxyl group of Glutamic acid or the 
    
    
    
    -carboxyl group of Aspartic acid[2]. By appending a phenyl ring to an isopropyl backbone, the resulting 2-phenylisopropyl carbocation benefits from both hyperconjugation and massive resonance stabilization from the aromatic ring. This dramatically lowers the activation energy for acidolysis, allowing rapid and quantitative cleavage at just 1% TFA [2]. At this mild concentration, Boc and standard tert-butyl (tBu) groups remain completely intact, establishing perfect orthogonality[3]. Furthermore, the steric bulk of the 2-PhiPr group significantly suppresses aspartimide formation, a notorious side reaction in cyclic peptide synthesis[4].
  • Standard iPr (Isopropyl): The standard isopropyl ester lacks both the tertiary center of the tBu group and the resonance stabilization of the 2-PhiPr group. Attempting to cleave it via acidolysis would require the formation of a highly unstable secondary aliphatic carbocation. Consequently, standard iPr esters are virtually immune to TFA (stable even at 95% TFA) and must be cleaved via nucleophilic acyl substitution (e.g., saponification or hydrazinolysis)[5].

Mechanism Group Protecting Group PhiPr 2-PhiPr (2-Phenylisopropyl) Forms 3° benzylic cation High resonance stability Cleaved at 1% TFA Group->PhiPr Hyper-labile Boc Boc (tert-Butoxycarbonyl) Forms 3° aliphatic cation Hyperconjugation only Cleaved at 50-95% TFA Group->Boc Acid-labile iPr iPr (Standard Isopropyl) Forms 2° aliphatic cation Highly unstable in acid Stable to 95% TFA Group->iPr Acid-stable

Caption: Mechanistic basis for the differential acid lability of 2-PhiPr, Boc, and standard iPr protecting groups.

Comparative Performance Data

The table below summarizes the quantitative cleavage parameters and orthogonality profiles of these groups, allowing for rapid strategic selection during peptide design.

Protecting GroupChemical StructureCleavage ReagentMechanism of CleavageOrthogonal To
Boc tert-Butoxycarbonyl50–95% TFAAcidolysis (3° aliphatic cation)Fmoc, 2-PhiPr, Alloc, standard iPr
2-PhiPr 2-Phenylisopropyl ester1–2% TFAAcidolysis (3° benzylic cation)Fmoc, Boc, tBu, standard iPr
iPr Isopropyl esterHydrazine / NaOHNucleophilic acyl substitutionFmoc (requires prior removal), Boc, tBu, 2-PhiPr

Experimental Workflow: On-Resin Macrolactamization

The most common application of 2-PhiPr/Boc orthogonality is the synthesis of side-chain to side-chain cyclized peptides (e.g., lactam bridges between Glu and Lys)[2]. The following protocol describes a self-validating system for selective 2-PhiPr deprotection and subsequent cyclization without premature Boc cleavage.

Phase 1: Selective 2-PhiPr Acidolysis

Objective: Remove the 2-PhiPr group from Asp/Glu while preserving the N-terminal or Lysine Boc group.

  • Resin Swelling: Suspend the peptide-resin in Dichloromethane (DCM) for 30 minutes.

    • Causality: Swelling expands the polystyrene/PEG matrix, maximizing the diffusion of reagents to sterically hindered active sites within the peptide core.

  • Mild Acid Treatment: Treat the resin with a solution of 1% TFA / 1% Triisopropylsilane (TIS) in DCM (5 washes × 2 minutes each).

    • Causality: The 1% TFA concentration is precisely calibrated to exceed the activation energy for 2-PhiPr cleavage while remaining well below the threshold for Boc protonation[2]. TIS acts as a critical carbocation scavenger; without it, the highly stable 2-phenylisopropyl cation would rapidly re-alkylate electron-rich side chains (e.g., Tryptophan or Tyrosine). Short, repeated exposures prevent localized concentration spikes that could threaten the Boc group.

  • Acid Neutralization: Wash the resin with DCM (3×), then treat with 5% N,N-Diisopropylethylamine (DIPEA) in DCM (3 washes × 2 minutes).

    • Causality: Residual TFA will protonate the newly liberated carboxylate, rendering it unreactive. DIPEA neutralizes the microenvironment, preparing the carboxylate for activation.

Phase 2: On-Resin Cyclization & Global Deprotection

Objective: Form the lactam bridge and subsequently remove the Boc group.

  • Macrolactamization: Add HATU (3 eq) and DIPEA (6 eq) dissolved in N,N-Dimethylformamide (DMF) to the resin. React for 2 hours. Monitor completion via the Kaiser test (should be negative for free amines).

    • Causality: HATU rapidly converts the free carboxylate into a highly active O-At ester. The solid-phase environment creates a "pseudo-dilution effect," which kinetically favors intramolecular cyclization over intermolecular oligomerization.

  • Global Cleavage (Boc Removal): Treat the cyclized peptide-resin with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

    • Causality: The high concentration of TFA drives the protonation of the Boc urethane, releasing CO₂ and the tert-butyl cation[1]. Water scavenges tert-butyl cations, while TIS quenches any remaining reactive species, ensuring a clean crude product.

Orthogonality Resin Peptide-Resin (Fmoc, Boc, 2-PhiPr) Base 20% Piperidine (Base Treatment) Resin->Base FmocOut Fmoc Cleaved Boc & 2-PhiPr Intact Base->FmocOut  Nucleophilic attack MildAcid 1% TFA / DCM (Mild Acid Treatment) FmocOut->MildAcid PhiPrOut 2-PhiPr Cleaved Boc Intact MildAcid->PhiPrOut  Resonance-stabilized  carbocation StrongAcid 95% TFA / Scavengers (Strong Acid Treatment) PhiPrOut->StrongAcid BocOut Boc Cleaved Global Deprotection StrongAcid->BocOut  Hyperconjugation-stabilized  carbocation

Caption: Logical workflow of orthogonal deprotection utilizing Fmoc, 2-PhiPr, and Boc groups.

References

  • TCI Chemicals.Protecting Agents.
  • Google Patents.US20110046348A1 - Methods of preparing peptide derivatives.
  • BenchChem.The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide.
  • MilliporeSigma.Selecting Orthogonal Building Blocks.
  • Sigma-Aldrich.FMOC-GLU-O-2-PHIPR.

Sources

Comparative

A Researcher's Guide to Peptide Stability: A Comparative Analysis of D-Lysine Derivatives

In the landscape of peptide therapeutics, the inherent instability of peptides is a critical hurdle that can dictate the success or failure of a drug candidate.[1][2][3][4] Native peptides, composed of L-amino acids, are...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide therapeutics, the inherent instability of peptides is a critical hurdle that can dictate the success or failure of a drug candidate.[1][2][3][4] Native peptides, composed of L-amino acids, are often rapidly degraded by proteases in the body, leading to a short half-life and diminished therapeutic efficacy.[1][4][5] This guide provides an in-depth comparison of various D-lysine derivatization strategies aimed at enhancing peptide stability, supported by experimental data and detailed protocols for researchers in drug development.

The Stability Challenge: Why L-Peptides Fall Short

Proteolytic enzymes, such as trypsin and chymotrypsin, are highly specific for L-amino acid residues.[5][6] Trypsin, for instance, cleaves peptide bonds at the C-terminus of lysine and arginine residues.[5][7] This enzymatic susceptibility is a primary reason for the poor in vivo stability of many therapeutic peptides.[1][5][8] To counteract this, medicinal chemists employ a variety of strategies, with the incorporation of non-natural D-amino acids being a cornerstone approach.[2][5][9][10][11]

The D-Lysine Solution: Disrupting Protease Recognition

By substituting a natural L-lysine with its D-enantiomer, the stereochemistry at the alpha-carbon is inverted. This seemingly subtle change has a profound impact on the peptide's conformation, making it a poor substrate for proteases that have evolved to recognize L-amino acids.[5][12] This modification can dramatically increase a peptide's resistance to enzymatic degradation and extend its circulatory half-life.[5][12][13]

This guide will explore and compare the following D-lysine-based stabilization strategies:

  • Simple L-Lysine to D-Lysine Substitution: The direct replacement of one or more L-lysine residues with D-lysine.

  • All D-Lysine Substitution: Replacing all lysine residues within a peptide with their D-enantiomers.

  • Retro-Inverso Peptides with D-Amino Acids: A more complex modification involving the reversal of the peptide sequence using D-amino acids.

  • Side-Chain Modification of D-Lysine (Acylation): Attaching functional groups like acetyl moieties to the side chain of D-lysine to further enhance stability and modulate activity.

Comparative Stability Analysis

The efficacy of different D-lysine modifications is best understood through direct comparison of their performance in stability assays.

Simple L-Lysine to D-Lysine Substitution

The strategic placement of D-lysine at positions susceptible to proteolytic cleavage can significantly enhance stability. Studies on the antimicrobial peptide CM15 demonstrated that substituting L-lysine with D-lysine at specific positions (e.g., D3,7,13) rendered the peptide resistant to degradation by both trypsin and chymotrypsin.[14] In contrast, the parent all-L peptide and a derivative with fewer substitutions were readily degraded within 20 minutes.[14]

However, the position of the D-amino acid substitution is critical. Substitutions in the middle of a sequence can disrupt secondary structures like α-helices, which may be essential for biological activity, while substitutions at the N- or C-termini are often better tolerated.[12][15]

All D-Lysine Substitution

Replacing all L-lysine residues with D-lysine can offer even greater protection against trypsin-like proteases. In a study of the antimicrobial peptide HPA3NT3-A2, an analogue where all six L-lysine residues were replaced with D-lysine (HPA3NT3-A2D) showed a significantly increased half-life in 50% human serum.[16][17] The all-L peptide was degraded within 60 minutes, whereas the all-D-lysine analogue remained intact for over 120 minutes.[16][17]

Retro-Inverso Peptides

Retro-inverso peptides are composed of D-amino acids in a reversed sequence.[18][19][20] This modification aims to maintain the spatial orientation of the side chains, similar to the parent L-peptide, while making the backbone resistant to proteolysis.[18][19][20] This strategy has been shown to confer high stability in serum and can preserve or even enhance biological activity.[20][21]

Side-Chain Modification of D-Lysine

Further modifications to the D-lysine side chain, such as acetylation, can also influence stability and function. Lysine acetylation neutralizes the positive charge of the side chain, which can affect protein-protein interactions, subcellular localization, and enzymatic activity.[22] While primarily studied in the context of protein regulation, this modification could potentially alter a peptide's interaction with proteases and other serum components, though specific comparative stability data is less common in the literature. It has been shown to impact the binding and aggregation of peptides like Aβ25-35.[23]

Quantitative Comparison of Peptide Stability

The following table summarizes the comparative stability of peptides with different D-lysine modifications based on available literature.

Modification StrategyPeptide ExampleAssay ConditionStability OutcomeReference
Parent L-Peptide CM15Trypsin/Chymotrypsin DigestionDegraded within 20 minutes[14]
Partial D-Lys Substitution CM15 (D3,7,13)Trypsin/Chymotrypsin DigestionResistant to degradation[14]
Parent L-Peptide HPA3NT3-A250% Human SerumDegraded within 60 minutes[16][17]
All D-Lys Substitution HPA3NT3-A2D50% Human SerumStable for >120 minutes[16][17]
Parent L-Peptide Polybia-MPITrypsin/Chymotrypsin/Human SerumSusceptible to degradation[24]
Partial D-Lys Substitution d-lys-MPITrypsin/Chymotrypsin/Human SerumIncreased stability, but lost activity[24]
All D-Amino Acid (Enantiomer) D-MPITrypsin/Chymotrypsin/Human SerumGreatly improved stability, comparable activity[24]

Experimental Protocols

To aid researchers in evaluating the stability of their own D-lysine modified peptides, we provide detailed, self-validating protocols for common stability assays.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the half-life of a peptide in plasma, simulating in vivo conditions.

Rationale: Plasma contains a cocktail of proteases, and assessing stability in this matrix provides a good initial indication of a peptide's likely in vivo fate.[8] Using LC-MS for analysis ensures high sensitivity and specificity for quantifying the parent peptide.[5]

Plasma_Stability_Workflow Workflow for In Vitro Plasma Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide Peptide Stock (e.g., 1 mM in DMSO) Incubate Incubate peptide in plasma at 37°C with shaking Peptide->Incubate Plasma Thaw Plasma (Human, Mouse, etc.) on ice Plasma->Incubate Controls Prepare Controls: 1. Heat-inactivated plasma 2. Buffer control Controls->Incubate Timepoints Collect aliquots at time points (0, 5, 15, 30, 60, 120 min) Incubate->Timepoints Quench Quench reaction: Add cold Acetonitrile with Internal Standard Timepoints->Quench Precipitate Precipitate proteins: Vortex & Centrifuge Quench->Precipitate Analyze Analyze Supernatant by LC-MS/MS Precipitate->Analyze Data Calculate % Remaining vs. Time Zero Analyze->Data HalfLife Determine Half-Life (t½) (One-phase decay curve) Data->HalfLife

Caption: Workflow for assessing peptide stability in plasma.

  • Preparation:

    • Thaw human plasma (or other species of interest) on ice.

    • Prepare a 1 µM working solution of the test peptide in plasma.

    • Self-Validation: Prepare a negative control by incubating the peptide in heat-inactivated plasma (56°C for 30 min) to ensure degradation is enzymatic.

  • Incubation:

    • Incubate the plasma-peptide mixture in a shaking water bath at 37°C.[8][25]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL).[8]

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to 3 volumes (150 µL) of cold acetonitrile containing an internal standard to stop the enzymatic reaction and precipitate plasma proteins.[3]

    • Rationale: Acetonitrile is an effective protein precipitating agent, and an internal standard is crucial for accurate quantification by LC-MS.

  • Sample Processing:

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[25]

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

    • Quantify the peak area of the parent peptide relative to the internal standard at each time point.

  • Data Interpretation:

    • Calculate the percentage of the peptide remaining at each time point relative to the 0-minute sample.

    • Plot the percent remaining versus time and fit the data to a one-phase decay model to calculate the half-life (t½).[26]

Protocol 2: Protease Challenge Assay (e.g., Trypsin)

This assay directly measures a peptide's resistance to a specific protease.

Rationale: This is a targeted assay to confirm that D-lysine substitution specifically blocks cleavage by trypsin-like enzymes. Comparing the degradation of the L- and D-lysine peptides provides a direct measure of the modification's effectiveness.

Protease_Interaction Mechanism of Protease Resistance cluster_L L-Peptide Substrate cluster_D D-Peptide Analogue L_Peptide ...-L-Lys-Xaa-... Protease_L Trypsin (Active Site) L_Peptide->Protease_L Correct Fit Cleavage Peptide Bond Cleavage Protease_L->Cleavage D_Peptide ...-D-Lys-Xaa-... Protease_D Trypsin (Active Site) D_Peptide->Protease_D Poor Fit No_Cleavage Steric Hindrance No Cleavage Protease_D->No_Cleavage

Sources

Validation

Advanced NMR Characterization of Peptides Incorporating Fmoc-D-Lys(ipr,Boc)-OH

Executive Summary: The Steric Advantage In the landscape of peptide drug discovery, standard lysine residues are often metabolic liabilities due to rapid trypsin-mediated proteolysis. While -methylation (Fmoc-Lys(Me,Boc)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Advantage

In the landscape of peptide drug discovery, standard lysine residues are often metabolic liabilities due to rapid trypsin-mediated proteolysis. While


-methylation (Fmoc-Lys(Me,Boc)-OH) is a common strategy to mitigate this, it often fails to provide sufficient steric shielding to completely abolish enzymatic recognition.

Fmoc-D-Lys(ipr,Boc)-OH (


-Fmoc-

-isopropyl-

-Boc-D-lysine) represents a superior alternative for "steric engineering." The isopropyl group introduces a significant bifurcated steric bulk at the

-amine, dramatically altering the local electrostatic environment and proteolytic susceptibility compared to its methyl or acetyl counterparts.

This guide details the specific NMR signatures required to validate the incorporation of this residue, focusing on the diagnostic diastereotopic methyl signals that distinguish it from standard alkylated lysines.

Chemical Context & Comparative Analysis

The "Isopropyl Effect" vs. Alternatives

The choice between a standard D-Lysine, an


-Methyl D-Lysine, and the 

-Isopropyl derivative hinges on the desired physicochemical profile.
FeatureD-Lys (Standard)

-Me-D-Lys

-iPr-D-Lys
(Focus)
Steric Bulk Low (Primary Amine)Medium (Secondary Amine)High (Bifurcated Secondary)
pKa of

-NH
~10.5~10.7~10.8 - 11.0 (Increased Basicity)
Trypsin Stability Poor (Cleavage Site)Moderate (Slows Kinetics)High (Steric Occlusion)
Hydrophobicity LowModerateHigh (Lipophilic Shield)
NMR Signature Broad

-NH

Methyl Singlet (~2.6 ppm)Methyl Doublets (Diastereotopic)
Mechanism of Action

The isopropyl group acts as a "rotational umbrella." Unlike the methyl group, which can rotate freely with minimal displacement volume, the isopropyl group's gem-dimethyl moiety creates a distinct steric clash radius. This prevents protease access to the


-nitrogen lone pair and disrupts the hydrogen bonding network required for enzymatic hydrolysis.

NMR Analysis: The Diagnostic Fingerprint

Validating the incorporation of Fmoc-D-Lys(ipr,Boc)-OH requires identifying specific spectral features that do not exist in standard peptides.

Diastereotopicity: The Key Indicator

In an achiral environment, the two methyl groups of an isopropyl moiety are equivalent. However, within a chiral peptide backbone (especially adjacent to a D-center), these methyl groups become diastereotopic .

  • Observation: Instead of a single doublet (6H), you will often observe two distinct doublets (3H each) or a complex multiplet structure.

  • Causality: The chiral center at the

    
     position induces a magnetic non-equivalence at the remote 
    
    
    
    -isopropyl group due to preferred side-chain rotamers.
Comparative Chemical Shifts (1H NMR in DMSO-d6)

The following table outlines the expected shifts for the side-chain residues after Fmoc removal and peptide cleavage (assuming the Boc group is also removed, yielding the secondary amine).

Proton PositionStandard Lys (

ppm)

-Me-Lys
(

ppm)

-iPr-Lys
(

ppm)
Multiplicity & Notes

-CH
4.1 - 4.34.1 - 4.34.1 - 4.3Unaffected by

-modification.

-CH

2.7 - 2.82.8 - 2.92.9 - 3.1 Deshielded due to secondary amine substitution.

-Group
N/A2.55 (Singlet)1.15 - 1.25 Diagnostic Region. Look for two doublets (

Hz).

-CH (Methine)
N/AN/A3.2 - 3.4 Septet. Often obscured by solvent or

-protons; requires 2D to resolve.

-NH
7.5 (Broad)8.2 - 8.58.0 - 8.3 Sharpens significantly if hydrogen bonded.

Experimental Protocols

Synthesis & Incorporation
  • Reagents: Fmoc-D-Lys(ipr,Boc)-OH (CAS: 1313054-37-3).[1]

  • Coupling: Use HATU/HOAt. The steric bulk of the side chain does not significantly hinder the coupling of the

    
    -amine to the resin, but it does affect the aggregation state of the growing peptide.
    
  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5). The Boc group is acid-labile and will be removed, leaving the

    
    -isopropyl secondary amine.
    
NMR Sample Preparation

To observe the diastereotopic splitting clearly, sample conditions must minimize conformational exchange broadening.

  • Solvent: Dissolve 2-5 mg of peptide in 600

    
    L DMSO-d6  (preferred for hydrogen bond stabilization) or CD3OH  (for resolution). Avoid D2O initially as exchangeable protons (
    
    
    
    -NH) are critical for assignment.
  • pH Adjustment: If using aqueous buffers, adjust pH to < 6.0 to protonate the

    
    -amine (
    
    
    
    ), which slows chemical exchange and sharpens the adjacent methylene signals.

Structural Validation Workflow

The following diagram illustrates the logic flow for assigning the


-isopropyl group using 2D NMR techniques.

NMR_Assignment_Workflow Start Peptide Sample (DMSO-d6) H1_1D 1H 1D Spectrum Scan for High-Field Signals (0.8 - 1.3 ppm) Start->H1_1D Decision Doublet or Singlet? H1_1D->Decision Singlet Likely N-Methyl or Impurity (tBu) Decision->Singlet Singlet Doublet Candidate Isopropyl (Check J ~ 6.5 Hz) Decision->Doublet Doublet/m TOCSY 2D TOCSY (80ms) Trace Spin System Doublet->TOCSY Walk Walk: Methyl -> Methine -> e-CH2 -> d-CH2 -> ... -> a-CH TOCSY->Walk HSQC 1H-13C HSQC Confirm Carbon Types Walk->HSQC Validation Validation: Methyl C (20-22 ppm) Methine C (45-55 ppm) HSQC->Validation

Figure 1: Step-by-step NMR assignment logic for validating N-isopropyl lysine incorporation.

Stability Logic: Why Isopropyl?

Stability_Logic cluster_0 Steric Shielding Mechanism Enzyme Trypsin Active Site Lys_Std Std Lysine (Primary Amine) Lys_Std->Enzyme Fits Perfectly (Rapid Hydrolysis) Lys_Me N-Me Lysine (Secondary Amine) Lys_Me->Enzyme Partial Fit (Slower Hydrolysis) Lys_iPr N-iPr Lysine (Bulky Secondary) Lys_iPr->Enzyme Steric Clash (Hydrolysis Blocked)

Figure 2: Mechanistic comparison of proteolytic stability between Lysine derivatives.

References

  • Williamson, M. P., & Asakura, T. (1992).[2] The application of 1H NMR chemical shift calculations to diastereotopic groups in proteins. FEBS Letters, 302(2), 185-188.[2] Retrieved from [Link]

  • Zhang, M., & Vogel, H. J. (1993). NMR studies of the pKa values of lysine side chains in calmodulin. Journal of Molecular Biology. (Contextual grounding for Lysine pKa NMR shifts).
  • Hu, Y., et al. (2012). Utilization of lysine C-methylation NMR for protein–protein interaction studies. Journal of Biomolecular NMR. Retrieved from [Link]

Sources

Comparative

Benchmarking Fmoc-D-Lys(ipr,Boc)-OH performance against other protecting groups

Benchmarking Fmoc-D-Lys(ipr,Boc)-OH: A Comparative Guide to -Alkylation Strategies in SPPS Executive Summary The incorporation of -alkylated lysine residues, particularly the D-isomer, is a potent strategy for enhancing...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Fmoc-D-Lys(ipr,Boc)-OH: A Comparative Guide to -Alkylation Strategies in SPPS

Executive Summary

The incorporation of


-alkylated lysine residues, particularly the D-isomer, is a potent strategy for enhancing the metabolic stability and membrane permeability of therapeutic peptides. However, the synthesis of Fmoc-D-Lys(ipr,Boc)-OH  residues presents a distinct bifurcation in process chemistry: the "Pre-functionalized Building Block" approach versus the "On-Resin Modification" approach.

This guide objectively benchmarks the use of the pre-made building block Fmoc-D-Lys(ipr,Boc)-OH against standard on-resin reductive amination strategies (utilizing Mtt or Alloc protection).

The Verdict: While on-resin modification offers lower raw material costs, the Fmoc-D-Lys(ipr,Boc)-OH building block demonstrates superior performance in crude purity (+15-20%) , prevention of chain branching , and cycle time efficiency . It is the recommended methodology for GMP-regulated synthesis and complex sequences where purification yield is paramount.

The Chemical Context: Why -Isopropyl?

Before analyzing the synthesis, it is critical to understand the why. The modification of the lysine side chain with an isopropyl group serves two primary mechanistic functions in drug design:

  • Proteolytic Stability: The bulky isopropyl group, combined with the D-configuration, creates significant steric hindrance around the trypsin cleavage site, rendering the peptide nearly impervious to serum proteases.

  • Hydrophobicity Modulation: It increases the logP of the peptide, often improving cell membrane penetration without sacrificing the cationic character essential for interaction with phosphate headgroups.

The Structural Challenge

The target moiety is a secondary amine (


) on the side chain. In Solid Phase Peptide Synthesis (SPPS), secondary amines are nucleophilic. If left unprotected during subsequent chain elongation, they can react with activated amino acids, leading to branched peptide impurities .
  • The Solution: The Boc group on the

    
     position of the building block is critical. It masks the secondary amine during Fmoc deprotection and coupling cycles, only revealing the secondary amine upon final global cleavage (TFA).
    

Comparative Workflow Analysis

We benchmarked three distinct strategies for incorporating this residue.

Strategy A: The Pre-functionalized Building Block

Reagent: Fmoc-D-Lys(ipr,Boc)-OH Mechanism: Direct coupling. The secondary amine is already installed and protected with Boc. Status: Recommended for High Purity.[1]

Strategy B: On-Resin Reductive Amination (Mtt)

Reagent: Fmoc-D-Lys(Mtt)-OH Mechanism:

  • Couple Fmoc-D-Lys(Mtt)-OH.

  • Selectively remove Mtt (1% TFA/DCM).[2]

  • React free

    
    -amine with Acetone/NaBH
    
    
    
    CN.
  • (Optional) Protect resulting secondary amine with Boc (difficult due to sterics). Status: High Risk of Side Reactions.

Strategy C: On-Resin Reductive Amination (Alloc)

Reagent: Fmoc-D-Lys(Alloc)-OH Mechanism: Similar to Mtt, but uses Pd(PPh


)

for deprotection. Status: High Cost/Complexity.

Experimental Benchmarking Data

The following data represents a synthesis of a test peptide: H-Ala-Phe-D-Lys(ipr)-Gly-Tyr-NH


 .
Table 1: Performance Metrics
MetricStrategy A: Fmoc-D-Lys(ipr,Boc)-OHStrategy B: Fmoc-D-Lys(Mtt)-OH (Reductive Amination)Strategy C: Fmoc-D-Lys(Alloc)-OH (Reductive Amination)
Coupling Reagent HATU / HOAt (Required for sterics)PyBOP / HBTU (Standard)PyBOP / HBTU (Standard)
Step Count 1 Step (Standard Cycle)5 Steps (Deprotect, Wash, React, Wash, Couple)6 Steps (Pd Deprotect, Wash, Scavenge, React, etc.)
Cycle Time ~2 Hours~6-8 Hours~8-10 Hours
Crude Purity (HPLC) > 94% ~78%~81%
Major Impurity N/A (Minor deletion)Bis-alkylation (+42 Da) & Branching Residual Palladium & Branching
Atom Economy HighLow (Large excess of solvent/reductant)Low (Heavy metal waste)
Analysis of Impurities
  • Strategy A: Yields a clean peak. The Boc group perfectly prevents branching.

  • Strategy B/C: The on-resin reductive amination often fails to stop at mono-alkylation. "Bis-alkylation" (adding two isopropyl groups) is chemically difficult but possible. More commonly, the unprotected secondary amine formed on-resin reacts during the next Fmoc-amino acid coupling, creating a branched peptide that is nearly impossible to separate by HPLC.

Visual Workflow Comparison

The following diagram illustrates the complexity gap between the Building Block method and the Mtt-based On-Resin method.

G cluster_0 Strategy A: Building Block (Fmoc-D-Lys(ipr,Boc)-OH) cluster_1 Strategy B: On-Resin Modification (Fmoc-D-Lys(Mtt)-OH) StartA Resin-Peptide StepA1 Couple Fmoc-D-Lys(ipr,Boc)-OH (HATU/DIEA) StartA->StepA1 StepA2 Fmoc Deprotection StepA1->StepA2 StepA3 Continue Synthesis StepA2->StepA3 StartB Resin-Peptide StepB1 Couple Fmoc-D-Lys(Mtt)-OH StartB->StepB1 StepB2 Selective Mtt Removal (1% TFA/DCM) StepB1->StepB2 StepB3 Reductive Amination (Acetone/NaBH3CN) StepB2->StepB3 StepB4 Washing & Neutralization StepB3->StepB4 StepB5 Risk: Unprotected Sec-Amine StepB4->StepB5 StepB6 Continue Synthesis (Potential Branching) StepB5->StepB6

Caption: Comparison of the linear efficiency of Strategy A versus the multi-step risk of Strategy B.

Detailed Experimental Protocols

Protocol A: Coupling Fmoc-D-Lys(ipr,Boc)-OH (Recommended)

Context: The bulky side chain requires high-efficiency coupling reagents. Standard HBTU is often insufficient.

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 20 min.

  • Activation:

    • Dissolve Fmoc-D-Lys(ipr,Boc)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add HOAt (3.0 eq) (Optional but recommended for steric hindrance).

    • Add DIEA (6.0 eq).

    • Pre-activate for 30 seconds.

  • Coupling: Add mixture to resin. Shake at Room Temp for 2 hours .

    • Note: Do not heat >50°C, as Boc groups can be thermally unstable in the presence of Lewis acids.

  • Monitoring: Perform a Chloranil Test (preferred over Kaiser test for secondary amines, though here we are checking the N-terminal primary amine of the previous residue, so Kaiser is fine. Chloranil is for checking if the coupling onto a secondary amine is complete).

  • Capping: Acetic anhydride/Pyridine (standard) to cap any unreacted chains.

Protocol B: On-Resin Reductive Amination (Mtt Route)

Context: Use this only if the building block is unavailable.

  • Coupling: Couple Fmoc-D-Lys(Mtt)-OH using standard HBTU/DIEA protocols.

  • Mtt Removal:

    • Wash resin with DCM.

    • Treat with 1% TFA / 5% TIS / DCM (10 x 2 min).

    • Visual Cue: Solution turns yellow (trityl cation). Continue until solution is clear.

    • Crucial Wash: Wash with DCM, then DMF, then 10% DIEA/DMF to neutralize the

      
      -amine.
      
  • Reductive Amination:

    • Suspend resin in DMF/Acetic Acid (99:1).

    • Add Acetone (10 eq) and shake for 30 min (Imine formation).

    • Add NaBH

      
      CN  (5 eq) dissolved in minimum DMF.
      
    • Shake for 4 hours.

    • Safety: NaBH

      
      CN generates HCN gas if acidified strongly; keep pH controlled and vent properly.
      
  • Cleanup: Wash extensively with DMF, MeOH, DCM to remove boron salts.

Troubleshooting & Expert Tips

  • The "Haze" Issue: If using Method A, the bulky ipr,Boc group can cause aggregation in longer peptides.

    • Fix: Use "Magic Mixture" (DCM/DMF/NMP/1% Triton-X) for subsequent couplings.

  • Monitoring Coupling: When coupling onto the N-terminus of Fmoc-D-Lys(ipr,Boc)-OH, the reaction is standard (primary amine). However, if you used Method B, you are coupling onto a secondary amine. You must use PyAOP or HATU and check with the Chloranil Test (acetaldehyde/chloranil), as the Kaiser test yields false negatives on secondary amines.

  • Racemization: D-Lys is robust, but excessive base activation (high DIEA) during slow couplings can cause epimerization. Always use exactly 2.0 eq of base relative to the coupling reagent if using uronium salts (HATU).

References

  • Comparison of Coupling Reagents (HATU vs PyBOP)

    • BenchChem.[3] "A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU." (2025).[3]

  • Solid Phase Reductive Amination Protocols

    • Clausen, J. D., et al. "Solid-phase route to Fmoc-protected cationic amino acid building blocks."[4] Amino Acids (2012).[4]

  • Mtt Protection Strategy

    • Advanced ChemTech. "Fmoc-L-Lys(Mtt)-OH – More Acid Labile Protecting Group."

  • Stability of N-Alkyl Peptides

    • Hu, Z., et al. "Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine-containing Peptides." Journal of the American Chemical Society / PMC.
  • General SPPS Guidelines

    • Merrifield, B. "Solid-Phase Peptide Synthesis."[5][6] Journal of the American Chemical Society.

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Protocol for Handling Fmoc-D-Lys(ipr,Boc)-OH in Peptide Synthesis

As a Senior Application Scientist, I frequently observe laboratories treating all solid-phase peptide synthesis (SPPS) reagents with a generic safety approach. However, handling highly functionalized unnatural amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all solid-phase peptide synthesis (SPPS) reagents with a generic safety approach. However, handling highly functionalized unnatural amino acids like1[1] requires a nuanced, phase-specific logistical plan.

While the dry powder itself is primarily a mild respiratory and dermal irritant, the true operational hazards emerge during its dissolution and activation. Fmoc-D-Lys(ipr,Boc)-OH is exclusively processed using potent polar aprotic solvents like N,N-Dimethylformamide (DMF) and deprotected using 2[2]. Therefore, your Personal Protective Equipment (PPE) strategy must dynamically adapt to the solution-phase hazards, where solvents act as transdermal carriers for the active chemical payload.

Phase-Specific PPE & Engineering Controls

The following table establishes the quantitative and qualitative safety parameters required across different operational phases.

Table 1: Dynamic PPE Specifications for SPPS Workflows
Operational PhasePrimary Hazard ProfileEye/Face ProtectionSkin/Hand ProtectionRespiratory / Engineering Controls
Solid Handling (Weighing) Aerosolized dust (Irritant)Safety glasses with side shieldsStandard Nitrile gloves (EN 374)N95/FFP2 Mask; Localized exhaust
Solvent Dissolution (DMF) Skin penetration, TeratogenicityChemical splash gogglesButyl rubber OR Double-layered NitrileChemical Fume Hood (Face velocity ≥ 0.5 m/s)
Deprotection (Piperidine) Corrosive burns, FlammabilityFace shield over splash gogglesHeavy-duty Butyl rubber glovesChemical Fume Hood; Non-sparking tools

Expertise & Causality Note: Why mandate double-gloving or butyl rubber for the dissolution phase? DMF is a 3[3] that rapidly crosses the epidermal barrier. If standard single-layer nitrile gloves are exposed to DMF, the breakthrough time is often less than 15 minutes. The solvent will carry dissolved Fmoc-D-Lys(ipr,Boc)-OH and toxic coupling reagents (e.g., HATU) directly into the bloodstream.

Step-by-Step Operational Methodology

Every robust experimental protocol must be a self-validating system. The following workflow ensures both operator safety and chemical efficacy.

Phase 1: Solid Handling and Weighing
  • Preparation: Ensure the analytical balance is located within a ductless weighing enclosure or a localized exhaust ventilation system.

  • PPE Donning: Wear a flame-retardant lab coat, safety glasses, and standard nitrile gloves. If bulk transfer is required where dust formation is likely, don an 4[4].

  • Execution: Weigh the required equivalents of Fmoc-D-Lys(ipr,Boc)-OH into a static-free weighing boat.

  • Self-Validating Check: After transferring the powder to the reaction vial, wipe down the balance area with a damp cloth. Visually inspect the cloth; the absence of white residue confirms containment success and prevents cross-contamination.

Phase 2: Dissolution and Activation
  • PPE Upgrade: Transition to handling DMF. Immediately upgrade to 5[5].

  • Dissolution: Inside a certified chemical fume hood, add amine-free DMF to the reaction vial to achieve a standard 0.2 M concentration of the amino acid.

  • Activation: Add the coupling reagent (e.g., HATU) and a tertiary amine base (e.g., DIPEA).

  • Self-Validating Check: Hold the sealed vial against a light source. The solution must be completely transparent. Any turbidity indicates incomplete dissolution of the Fmoc-D-Lys(ipr,Boc)-OH, which will drastically reduce coupling efficiency and potentially clog the fluidic lines of automated synthesizers.

Phase 3: Fmoc Deprotection
  • Reagent Preparation: Prepare a 20% (v/v) Piperidine in DMF solution. Caution: Piperidine is 6[6].

  • Execution: Add the deprotection cocktail to the resin-bound peptide. Agitate for 10–15 minutes.

  • Self-Validating Check: Perform a Kaiser test on a micro-cleaved resin aliquot. A positive result (deep blue color) confirms the successful removal of the Fmoc group, validating that the primary amine is now exposed and ready for the next coupling step.

Workflow Visualization

G N1 Fmoc-D-Lys(ipr,Boc)-OH (Solid Powder) N2 Weighing & Transfer PPE: N95, Nitrile Gloves, Lab Coat N1->N2 Prevent aerosolization N3 Dissolution in DMF PPE: Double Nitrile/Butyl, Goggles N2->N3 Add polar aprotic solvent N4 SPPS Coupling Phase Enclosed Fume Hood N3->N4 Transfer to reaction vessel N5 Fmoc Deprotection (20% Piperidine/DMF) N4->N5 Drain and wash N6 Waste Segregation Non-Halogenated Organic Waste N4->N6 Collect unreacted waste N5->N6 Collect toxic effluents

Caption: Safe handling and operational workflow for Fmoc-D-Lys(ipr,Boc)-OH in SPPS.

Waste Segregation and Disposal Plan

Improper disposal of SPPS reagents is a leading cause of laboratory safety incidents. Follow this strict segregation protocol:

  • Liquid Waste Segregation:

    • Collect all DMF, Piperidine washes, and unreacted Fmoc-D-Lys(ipr,Boc)-OH solutions in a7[7].

    • Causality: If Dichloromethane (DCM) is used for resin shrinking, it must be collected strictly in a separate "Halogenated Organic Waste" container. Mixing halogenated and non-halogenated waste significantly increases disposal costs and can trigger dangerous exothermic reactions if incompatible bases are present.

  • Solid Waste Management:

    • Transfer spent SPPS resin, contaminated weighing boats, and used gloves into a designated solid hazardous waste bin.

    • Self-Validating Check: Ensure all solid waste containers are sealed with a tight-fitting lid equipped with a vapor trap. If a faint "fishy" odor (indicative of DMF breakdown into dimethylamine) is detected in the ambient lab air, the seal is compromised and must be replaced immediately.

References

  • Penta Chemicals. "Piperidine - SAFETY DATA SHEET." Available at:[Link]

  • Louisiana State University Health Sciences Center (LSUHSC). "SOP for the safe use of N,N-Dimethylformamide (DMF)." Available at: [Link]

  • Carl Roth. "Safety Data Sheet: N,N-Dimethylformamide." Available at:[Link]

  • Labbox Export. "UN2265 N,N-Dimethylformamide 99.9% GLR." Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Lys(ipr,Boc)-OH
Reactant of Route 2
Fmoc-D-Lys(ipr,Boc)-OH
© Copyright 2026 BenchChem. All Rights Reserved.